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Core Science & Biosynthesis

Foundational

Chemical structure of Ethyl 3-methyl-2-methylidenepentanoate

An In-depth Technical Guide to the Chemical Structure and Analysis of Ethyl 3-methyl-2-methylidenepentanoate Abstract Ethyl 3-methyl-2-methylidenepentanoate is an α,β-unsaturated ester characterized by a unique structura...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure and Analysis of Ethyl 3-methyl-2-methylidenepentanoate

Abstract

Ethyl 3-methyl-2-methylidenepentanoate is an α,β-unsaturated ester characterized by a unique structural arrangement, including an exocyclic double bond and a chiral center. This combination of features makes it a molecule of interest for synthetic chemists and drug development professionals. As a member of the α,β-unsaturated carbonyl class, it serves as a versatile building block, particularly in reactions involving conjugate additions. This guide provides a comprehensive examination of its molecular structure, stereochemical properties, and physicochemical characteristics. We will explore established synthetic routes applicable to this class of compounds, detailing the mechanistic underpinnings that guide experimental choices. Furthermore, a thorough analysis of the expected spectroscopic signatures from mass spectrometry, NMR, IR, and UV-Vis is presented to provide a framework for its empirical identification and characterization. This document is intended to serve as a technical resource for researchers leveraging this or structurally similar compounds in their work.

Part I: Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and inherent properties. This section deconstructs Ethyl 3-methyl-2-methylidenepentanoate from its basic composition to its three-dimensional stereochemistry.

Core Chemical Identity

The molecule is systematically named based on IUPAC nomenclature, which precisely describes its atomic connectivity. Its core identity is captured by several key identifiers:

  • Molecular Formula: C₉H₁₆O₂[1]

  • Molecular Weight: 156.22 g/mol

  • Canonical SMILES: CCC(C)C(=C)C(=O)OCC[1]

  • InChI Key: QGAJWFKMFJHXSA-UHFFFAOYSA-N[1]

The structure features a five-carbon pentanoate backbone, substituted with a methyl group at the C3 position and a methylidene group (=CH₂) at the C2 position, creating an α,β-unsaturated system with the ethyl ester carbonyl.

Caption: 2D Structure of Ethyl 3-methyl-2-methylidenepentanoate.

Stereochemistry

A critical feature of this molecule is the presence of a stereocenter at the C3 position, the carbon atom bonded to the methyl group and the ethyl group of the pentanoate chain. This chirality means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-Ethyl 3-methyl-2-methylidenepentanoate and (S)-Ethyl 3-methyl-2-methylidenepentanoate.

The specific stereoisomer can significantly influence biological activity and sensory properties, a crucial consideration in drug development and fragrance science. The synthesis of a single enantiomer (asymmetric synthesis) versus a racemic mixture (a 50:50 mix of both enantiomers) is a key decision driven by the intended application.

Caption: Chiral center at C3 leading to (R) and (S) enantiomers.

Predicted Physicochemical Properties

Computational models provide valuable estimates of a molecule's physicochemical properties, which are predictive of its behavior in various systems (e.g., solubility, membrane permeability). These predictions are instrumental in the early stages of drug discovery for screening and lead optimization.

PropertyPredicted ValueData Source
Monoisotopic Mass 156.11504 DaPubChem[1]
XlogP 2.8PubChem[1]
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bond Count 5PubChem

Part II: Synthesis and Reaction Mechanisms

While specific literature detailing the synthesis of Ethyl 3-methyl-2-methylidenepentanoate is not abundant, its structure lends itself to well-established synthetic strategies for α,β-unsaturated esters. The choice of a synthetic route is a critical decision based on desired yield, stereocontrol, scalability, and atom economy.

Rationale for Synthetic Route Selection

For constructing the exocyclic double bond adjacent to the ester, the Horner-Wadsworth-Emmons (HWE) reaction stands out as a superior method.

  • Expertise & Experience: Unlike the classical Wittig reaction, which produces triphenylphosphine oxide as a byproduct that is often difficult to remove chromatographically, the HWE reaction generates a water-soluble phosphate salt. This byproduct can be easily removed with a simple aqueous workup, streamlining the purification process.

  • Trustworthiness: The HWE reaction is renowned for its high reliability and generally provides excellent yields. Furthermore, it typically shows a strong preference for the formation of the (E)-alkene when applicable, although in the case of a terminal methylidene group, this stereoselectivity is not a factor. Its predictability makes it a self-validating system for synthesis planning.

Proposed Synthetic Protocol: Horner-Wadsworth-Emmons Reaction

This protocol outlines a reliable method for the synthesis of the target compound starting from commercially available reagents.

Objective: To synthesize Ethyl 3-methyl-2-methylidenepentanoate from 3-methyl-2-pentanone via an HWE olefination.

Step-by-Step Methodology:

  • Anion Formation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C (ice bath).

  • To this suspension, add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe. Causality: The strongly basic hydride anion deprotonates the α-carbon of the phosphonate, generating the highly nucleophilic phosphonate carbanion (ylide).

  • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

  • Olefination: Cool the resulting clear solution back to 0°C. Add 3-methyl-2-pentanone (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 3-methyl-2-methylidenepentanoate.

HWE_Reaction reagents 1. NaH, THF, 0°C 2. Triethyl phosphonoacetate ylide Phosphonate Ylide (Nucleophile) reagents->ylide Deprotonation ketone 3-Methyl-2-pentanone olefination Olefination ketone->olefination Electrophile ylide->olefination product Ethyl 3-methyl-2- methylidenepentanoate olefination->product byproduct Water-Soluble Phosphate Salt olefination->byproduct

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.

Part III: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they validate the identity and purity of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For Ethyl 3-methyl-2-methylidenepentanoate, high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Predicted Collision Cross Section Data:

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 157.12232136.1
[M+Na]⁺ 179.10426142.2
[M-H]⁻ 155.10776136.3
[M+NH₄]⁺ 174.14886157.2
Data sourced from PubChem.[1]

A standard electron ionization (EI) spectrum would likely show a molecular ion peak (M⁺) at m/z = 156, with characteristic fragments corresponding to the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) or the entire ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum will provide definitive information.

    • Vinylic Protons (=CH₂): Two distinct signals (singlets or narrow doublets) are expected between δ 5.5-6.5 ppm. Their distinct chemical shifts are due to their different spatial relationships with the carbonyl group.

    • Ethyl Ester (-OCH₂CH₃): A quartet around δ 4.1-4.2 ppm (2H) and a triplet around δ 1.2-1.3 ppm (3H).

    • C3-H Proton: A multiplet whose chemical shift will depend on the adjacent substituents.

    • Alkyl Protons: Complex multiplets in the upfield region (δ 0.8-2.5 ppm) corresponding to the methyl and ethyl groups on the pentanoate backbone.

  • ¹³C NMR: The carbon spectrum confirms the carbon skeleton.

    • Carbonyl Carbon (C=O): A signal in the downfield region, ~δ 165-170 ppm.

    • Olefinic Carbons (C=C): Two signals between ~δ 120-145 ppm.

    • Ester Carbon (-OCH₂): A signal around δ 60 ppm.

    • Aliphatic Carbons: Signals in the upfield region (~δ 10-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)Significance
C=O Stretch (Ester) ~1720 cm⁻¹Confirms the ester group. The conjugation with the C=C bond lowers the frequency from a typical saturated ester (~1740 cm⁻¹).
C=C Stretch (Alkene) ~1650 cm⁻¹Confirms the presence of the carbon-carbon double bond.
C-O Stretch (Ester) ~1240 cm⁻¹ & ~1150 cm⁻¹Characteristic strong stretches for the ester C-O bonds.
sp² C-H Stretch ~3080 cm⁻¹Confirms the C-H bonds on the methylidene group.
sp³ C-H Stretch 2850-3000 cm⁻¹Confirms the C-H bonds of the alkyl portions of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy

As an α,β-unsaturated carbonyl system, the molecule is expected to have a distinct absorption maximum (λmax) in the UV region corresponding to the π→π* electronic transition. The position of this maximum can be estimated using the Woodward-Fieser rules.[2]

Calculation of Predicted λmax:

ContributionWavelength (nm)
Base Value (α,β-unsaturated acyclic ester) 195
α-substituent (Alkyl) +10
β-substituent (Alkyl) +12
Predicted λmax 217 nm

This predicted value provides a target for experimental verification and can be used to monitor reactions or assess purity.

Part IV: Relevance and Potential Applications

The structural motifs within Ethyl 3-methyl-2-methylidenepentanoate make it a valuable intermediate for researchers, particularly in the fields of medicinal chemistry and materials science.

  • Synthetic Intermediate: The conjugated system is a classic Michael acceptor, susceptible to nucleophilic attack at the β-carbon. This reactivity allows for the introduction of a wide range of functional groups, forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of complex molecule synthesis.[3]

  • Precursor for Bioactive Molecules: Many natural products and pharmaceutical agents contain substituted ester functionalities. This compound could serve as a starting point or key building block in the synthesis of more complex bioactive targets. The class of α,β-unsaturated esters has been explored for applications in anti-inflammatory and analgesic medications.[]

  • Polymer Science: As a monomer containing a reactive double bond, it has the potential to be used in polymerization reactions to create novel materials with specific properties conferred by the pendant ester and alkyl groups.

  • Analytical Standards: In fields like food science and environmental analysis, related volatile esters are often key flavor or aroma components.[5] The deuterated analog of this compound would be an ideal internal standard for quantitative GC-MS analysis, helping to improve the accuracy and precision of measurements by correcting for variations during sample handling.[6]

Applications core Ethyl 3-methyl-2-methylidenepentanoate (Core Structure) feature1 α,β-Unsaturated System (Michael Acceptor) core->feature1 feature2 Ester Functionality core->feature2 feature3 Chiral Center core->feature3 app4 Analytical Chemistry (Internal Standards) core->app4 via deuteration app1 Advanced Organic Synthesis (Conjugate Addition) feature1->app1 app2 Medicinal Chemistry (Bioactive Scaffolds) feature1->app2 feature2->app2 app3 Polymer Chemistry (Monomer Synthesis) feature2->app3 feature3->app2 stereoselective synthesis

Caption: Logical flow from chemical features to potential applications.

References

  • Title: Ethyl 3-methyl-2-methylidenepentanoate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes Source: Bangladesh Journals Online (J. Sci. Res. 2 (2), 343-350) URL: [Link]

  • Source: Google Patents (DE69827343T2)
  • Title: Spectrophotometric determination of saturated and alpha, beta-unsaturated carbonyl in complex systems at a single wavelength Source: R Discovery (originally from an unspecified journal) URL: [Link]

  • Title: ethyl 3-methyl valerate Source: The Good Scents Company URL: [Link]

  • Title: UV Spectroscopy, for α, β Unsaturated compound, woodward fieser rule for carbonyl compounds Source: YouTube URL: [Link]

Sources

Exploratory

Thermodynamic properties of Ethyl 3-methyl-2-methylidenepentanoate

An In-Depth Technical Guide on the Thermodynamic Properties of Ethyl 3-methyl-2-methylidenepentanoate Authored by: Dr. Gemini, Senior Application Scientist Foreword: The study of thermodynamic properties is fundamental t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Thermodynamic Properties of Ethyl 3-methyl-2-methylidenepentanoate

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The study of thermodynamic properties is fundamental to understanding the behavior of chemical compounds in various systems. For researchers, scientists, and professionals in drug development, a comprehensive grasp of these properties is crucial for process design, safety assessment, and formulation. This guide provides a detailed exploration of the thermodynamic properties of Ethyl 3-methyl-2-methylidenepentanoate, a compound of interest in various chemical applications. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates a comparative analysis with its isomers and outlines robust methodologies for its characterization.

Introduction to Ethyl 3-methyl-2-methylidenepentanoate

Ethyl 3-methyl-2-methylidenepentanoate is an unsaturated ester with the chemical formula C9H16O2.[1] Its structure features a pentanoate backbone with a methyl group at the third carbon and a methylidene group at the second carbon. This specific arrangement of functional groups, particularly the exocyclic double bond, imparts unique reactivity and physical properties to the molecule, making it a subject of interest in synthetic chemistry and materials science.

Molecular Structure:

  • IUPAC Name: ethyl 3-methyl-2-methylidenepentanoate[1]

  • Molecular Formula: C9H16O2[1]

  • InChI Key: QGAJWFKMFJHXSA-UHFFFAOYSA-N[1]

  • SMILES: CCC(C)C(=C)C(=O)OCC[1]

Available Physicochemical Data

Direct experimental thermodynamic data for Ethyl 3-methyl-2-methylidenepentanoate is not extensively reported in publicly available literature. However, computational predictions from resources such as PubChem provide initial estimates for some of its properties.

PropertyPredicted ValueSource
Molecular Weight 156.22 g/mol PubChemLite[1]
Monoisotopic Mass 156.11504 DaPubChemLite[1]
XlogP 2.8PubChemLite[1]
Predicted Collision Cross Section (CCS) for [M+H]+ 136.1 ŲPubChemLite[1]
Predicted Collision Cross Section (CCS) for [M+Na]+ 142.2 ŲPubChemLite[1]

These predicted values offer a starting point for understanding the molecule's behavior, particularly its lipophilicity (XlogP) and its expected behavior in mass spectrometry analysis (CCS).

Comparative Analysis with Isomers and Related Compounds

To build a more comprehensive understanding, it is instructive to compare the properties of Ethyl 3-methyl-2-methylidenepentanoate with its structural isomers and related compounds for which experimental data are available. This comparative approach allows for informed estimations of the target molecule's properties.

Isomeric Comparison

A key isomer is Ethyl 3-methylpentanoate, which has the same molecular formula but is a saturated ester. The presence of the double bond in Ethyl 3-methyl-2-methylidenepentanoate is expected to influence its boiling point and vapor pressure.

PropertyEthyl 3-methylpentanoate3-Ethyl-3-methyl-2-pentanone
Molecular Formula C8H16O2C8H16O
Boiling Point 155.0 to 156.0 °C @ 760 mm Hg[2]154 °C at 760 mmHg[3][4]
Density 0.866-0.873 g/cm³[2]0.812g/cm³[3][4]
Vapor Pressure Not available3.25mmHg at 25°C[3][4]
Flash Point Flammable liquid[2]34.4°C[3][4]

The boiling point of the saturated analogue, Ethyl 3-methylpentanoate, is around 155-156 °C.[2] Generally, the introduction of a double bond can slightly lower the boiling point compared to the corresponding saturated compound due to changes in molecular shape and intermolecular forces. Therefore, the boiling point of Ethyl 3-methyl-2-methylidenepentanoate is anticipated to be in a similar range, possibly slightly lower.

Methodologies for Thermodynamic Property Determination

For a comprehensive characterization of Ethyl 3-methyl-2-methylidenepentanoate, a combination of experimental and computational methods is recommended.

Experimental Determination

Workflow for Experimental Characterization

Caption: Experimental workflow for determining key thermodynamic properties.

Step-by-Step Protocols:

  • Synthesis and Purification: The compound must first be synthesized and purified to a high degree (>99%), as impurities can significantly affect thermodynamic measurements. Purity is typically assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Boiling Point Determination: The normal boiling point can be determined using a micro-boiling point apparatus or by differential scanning calorimetry (DSC) under controlled pressure.

  • Vapor Pressure Measurement: The vapor pressure as a function of temperature can be measured using a static or dynamic apparatus. The data can be fitted to the Antoine equation to describe the relationship between vapor pressure and temperature.

  • Enthalpy of Vaporization (ΔHvap): This can be determined calorimetrically using techniques like differential scanning calorimetry or calculated from vapor pressure data using the Clausius-Clapeyron equation.

Computational Chemistry Methods

In the absence of experimental data, computational methods provide valuable estimates.

Computational Workflow

Caption: A typical workflow for computational prediction of thermodynamic properties.

Methodology:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), can be used to optimize the molecular geometry and calculate vibrational frequencies.

  • Statistical Thermodynamics: From the results of the quantum chemical calculations, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated using statistical thermodynamics principles.

Conclusion

While direct experimental data for the thermodynamic properties of Ethyl 3-methyl-2-methylidenepentanoate are scarce, this guide provides a framework for its characterization. Through a combination of comparative analysis with related compounds and the application of established experimental and computational methodologies, a comprehensive thermodynamic profile can be developed. Such a profile is invaluable for the effective application of this compound in research and industrial settings.

References

  • National Institute of Standards and Technology. (n.d.). ethyl 3-methylpentanoate. NIST/TRC Web Thermo Tables (WTT).
  • Chemical Synthesis Database. (2025, May 20). ethyl (2E)-3-methyl-2-pentenoate.
  • LookChem. (n.d.). 3-ETHYL-3-METHYL-2-PENTANONE.
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-methylpentanoate. PubChem.
  • ResearchGate. (2025, October 15). Ethyl (E)-3-methyl-5-phenyl-2-pentenoate.
  • PubChemLite. (n.d.). Ethyl 3-methyl-2-methylidenepentanoate (C9H16O2).
  • Chemsrc. (2025, August 29). 3-ETHYL-3-METHYL-2-PENTANONE.

Sources

Foundational

A Technical Guide to the Analysis of Novel Volatile Esters: Investigating the Putative Natural Occurrence of Ethyl 3-methyl-2-methylidenepentanoate

Introduction: A Note on the Subject Compound Researchers in the field of flavor and fragrance chemistry are continually exploring the vast chemical diversity of natural volatiles. This guide addresses the topic of Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Note on the Subject Compound

Researchers in the field of flavor and fragrance chemistry are continually exploring the vast chemical diversity of natural volatiles. This guide addresses the topic of Ethyl 3-methyl-2-methylidenepentanoate, a specific branched-chain unsaturated ester. However, a thorough review of the current scientific literature indicates a lack of evidence for the natural occurrence of this specific compound. In contrast, a structurally related compound, Ethyl 3-methyl-2-oxopentanoate, is well-documented as a synthetic molecule valued for its complex nutty and fruity aroma profile. It is described as a useful component in flavor and fragrance formulations, particularly for creating walnut, hazelnut, and rum-like notes.[1][2][3][4]

This guide will therefore pivot to address the broader and more applicable challenge for researchers: the identification and characterization of novel or unknown volatile compounds from natural sources, using Ethyl 3-methyl-2-methylidenepentanoate as a hypothetical analyte. We will detail the rigorous analytical workflows required to definitively identify such a compound and discuss the biosynthesis of structurally related, naturally occurring esters that contribute to the characteristic aromas of many fruits and other botanicals.

Part 1: The Analytical Workflow for Identification of Novel Volatiles

The definitive identification of a novel volatile compound in a complex natural matrix is a multi-step process that requires careful sample preparation, high-resolution analytical separation, and robust spectral analysis. The following sections detail a comprehensive workflow.

Sample Preparation: Extraction of Volatiles

The choice of extraction method is critical and depends on the nature of the sample matrix (e.g., fruit, leaf, flower) and the volatility of the target compounds. For a compound like an ethyl ester, headspace-based methods are often preferred as they minimize the extraction of non-volatile matrix components.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This technique is a solvent-free method ideal for the analysis of volatile and semi-volatile organic compounds (VOCs) in a variety of matrices.[5]

Methodology:

  • Sample Preparation: Homogenize a known mass of the biological sample (e.g., 5 grams of fruit pulp) and place it into a 20 mL headspace vial.

  • Internal Standard: Add a known concentration of an appropriate internal standard. For quantitative analysis, a stable isotope-labeled version of the analyte is ideal. If a labeled standard for the target analyte is unavailable, a compound with similar chemical properties (e.g., another medium-chain ester) can be used.

  • Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 20-30 minutes) to allow the volatiles to partition into the headspace.

  • Extraction: Expose a SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.

  • Desorption: Transfer the SPME fiber to the injection port of the gas chromatograph, where the adsorbed volatiles are thermally desorbed into the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of volatile compounds.[6] The gas chromatograph separates the complex mixture of volatiles based on their boiling points and affinities for the stationary phase of the analytical column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

Table 1: Typical GC-MS Parameters for Volatile Ester Analysis

ParameterSettingRationale
Injector Temperature 250 °CEnsures rapid and complete desorption of analytes from the SPME fiber.
Carrier Gas HeliumInert carrier gas with good chromatographic performance.
Column Mid-polarity (e.g., DB-5ms)Provides good separation for a wide range of volatile compounds.
Oven Program 40°C (2 min hold), then ramp 5°C/min to 240°C (5 min hold)A temperature ramp allows for the separation of compounds with a wide range of boiling points.
MS Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Mass Range 35-400 amuCovers the expected mass range for the target analyte and potential fragments.
Data Analysis and Compound Identification

The identification of a compound is achieved by comparing its retention time and mass spectrum with those of an authentic reference standard.

Workflow for Compound Identification:

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Confirmation cluster_3 Conclusion A GC-MS Analysis of Sample B Extract Mass Spectrum at Suspected Peak Retention Time A->B C Compare with Spectral Library (e.g., NIST, Wiley) B->C Tentative ID D Obtain Authentic Reference Standard C->D E Analyze Reference Standard under Identical GC-MS Conditions D->E F Compare Retention Time and Mass Spectrum of Sample and Standard E->F G Positive Identification F->G Match

Caption: Workflow for the definitive identification of a volatile compound.

Part 2: Biosynthesis of Related Natural Esters

While Ethyl 3-methyl-2-methylidenepentanoate is not known to be a natural product, many structurally similar branched-chain esters are key contributors to the aroma of fruits.[7] These esters are typically synthesized in plants from amino acids and fatty acids.

Precursor Pathways

The biosynthesis of these esters involves the convergence of several metabolic pathways to generate the necessary alcohol and acyl-CoA precursors.

  • Amino Acid Catabolism: Branched-chain amino acids such as leucine, isoleucine, and valine are common precursors for both the alcohol and acyl-CoA moieties of esters.

  • Fatty Acid Metabolism: Fatty acids can be shortened or modified to produce a variety of acyl-CoAs.

  • Glycolysis and the Phenylpropanoid Pathway: These pathways provide the carbon backbones for many of the precursor molecules.[8]

The Role of Alcohol Acyltransferases (AATs)

The final step in ester biosynthesis is the condensation of an alcohol with an acyl-CoA, a reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). The expression and activity of these enzymes are often developmentally regulated and can be influenced by factors such as ethylene, a key plant hormone involved in fruit ripening.[5]

Generalized Biosynthetic Pathway for a Branched-Chain Ester:

G cluster_0 Precursor Pools cluster_1 Intermediate Metabolism cluster_2 Ester Synthesis AA Branched-Chain Amino Acids (e.g., Isoleucine) KetoAcid α-Keto Acid AA->KetoAcid Transamination, Decarboxylation FA Fatty Acids AcylCoA_inter Acyl-CoA Intermediate FA->AcylCoA_inter β-oxidation KetoAcid->AcylCoA_inter Alcohol Branched-Chain Alcohol KetoAcid->Alcohol Reduction AAT Alcohol Acyltransferase (AAT) AcylCoA_inter->AAT Alcohol->AAT Ester Branched-Chain Ester (e.g., Ethyl 2-methylbutanoate) AAT->Ester

Caption: Generalized biosynthetic pathway for branched-chain esters in plants.

Conclusion

The investigation of novel volatile compounds requires a systematic and rigorous analytical approach. While Ethyl 3-methyl-2-methylidenepentanoate does not appear to be a naturally occurring compound, the methodologies detailed in this guide provide a robust framework for researchers to identify and characterize other unknown volatiles. An understanding of the biosynthetic pathways of related, naturally occurring esters provides a crucial context for this work, enabling a deeper appreciation of the chemical ecology and metabolic diversity of the natural world.

References

  • Flavor Bites: Ethyl 3-methyl 2-oxo-pentanoate | Perfumer & Flavorist. (2018, April 25). Retrieved from Perfumer & Flavorist website. [Link]

  • Ethyl 3-methyl-2-oxopentanoate - The Ingredient Directory - The Fragrance Conservatory. (n.d.). Retrieved from The Fragrance Conservatory website. [Link]

  • Use of ethyl 3-methyl-2-oxopentanoate as a perfuming ingredient. (n.d.). Google Patents.
  • Important Synthetic Flavor Compounds - Part 4. (2026, March 10). Retrieved from flavorist.com. [Link]

  • Ethyl 3-methyl-2-oxopentanoate as a fragrance. (n.d.). Google Patents.
  • Ethyl 2-methyl-3-pentenoate, (3E)-. (n.d.). PubChem. Retrieved from [Link]

  • Analytical methods for the analysis of volatile natural products. (2023, April 17). Royal Society of Chemistry. [Link]

  • The role of ethylene in mango fruit aroma volatile biosynthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Advances in Fruit Aroma Volatile Research. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Analytical Method - PhareSST. (n.d.). Retrieved from [Link]

  • Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review. (2024, June 24). Frontiers. [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Characterization, and Application of Ethyl 3-methyl-2-methylidenepentanoate

Executive Summary In the landscape of modern synthetic chemistry and drug development, sterically hindered α-substituted acrylates serve as critical building blocks. Ethyl 3-methyl-2-methylidenepentanoate (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug development, sterically hindered α-substituted acrylates serve as critical building blocks. Ethyl 3-methyl-2-methylidenepentanoate (also known as ethyl 3-methyl-2-methylenevalerate) is a highly branched, specialized monomer. Because its sec-butyl side chain effectively mimics the steric bulk of the amino acid isoleucine, this compound is highly valued as a precursor for peptidomimetic scaffolds and functionalized polyacrylates. This whitepaper provides a rigorous, field-proven guide to its physicochemical properties, mechanistic synthesis, and downstream applications.

Physicochemical Profiling

Accurate molecular identification is the first step in any self-validating experimental system. The quantitative data and structural identifiers for ethyl 3-methyl-2-methylidenepentanoate are summarized below[1].

PropertyValue / Identifier
Chemical Name Ethyl 3-methyl-2-methylidenepentanoate
CAS Registry Number 121263-28-3
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
IUPAC Name Ethyl 2-methylidene-3-methylpentanoate
SMILES CCC(C)C(=C)C(=O)OCC
Appearance Colorless liquid

Mechanistic Synthesis: The One-Pot Alkylation-Methylenation Strategy

Historically, synthesizing α-substituted acrylates required cumbersome, multi-step procedures with intermediate isolation, often resulting in low overall yields. As an Application Scientist, I advocate for streamlined, one-pot methodologies that maximize atom economy and minimize purification bottlenecks.

The most authoritative and efficient route to ethyl 3-methyl-2-methylidenepentanoate utilizes a one-pot Horner-Wadsworth-Emmons (HWE) olefination following the direct alkylation of a phosphonoacetate ()[2].

Understanding the Causality of Base Selection: The success of this one-pot system relies entirely on the strategic selection of bases for each distinct mechanistic step[2]:

  • Step 1 (Alkylation): Potassium tert-butoxide (t-BuOK) is utilized. As a sterically hindered, strong base, it quantitatively deprotonates triethyl phosphonoacetate without acting as a competing nucleophile, ensuring a clean Sₙ2 substitution with 2-bromobutane.

  • Step 2 (Methylenation): The reaction environment is shifted to a milder base, Potassium carbonate (K₂CO₃), prior to the addition of aqueous formaldehyde (HCHO). If a strong base like t-BuOK were maintained, the formaldehyde would undergo rapid Cannizzaro side-reactions or polymerization. K₂CO₃ cleanly promotes the HWE olefination, driving the intermediate to the target acrylate with high fidelity.

SynthesisWorkflow A Triethyl Phosphonoacetate + 2-Bromobutane B Alkylation (Step 1) t-BuOK / DMF A->B C Phosphonate Intermediate (In Situ) B->C Deprotonation & SN2 Substitution D Methylenation (Step 2) K2CO3 / aq. HCHO / 70°C C->D E Ethyl 3-methyl-2- methylidenepentanoate D->E HWE Olefination

Fig 1: One-pot alkylation-methylenation workflow for ethyl 3-methyl-2-methylidenepentanoate.

Step-by-Step Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is adapted from validated literature standards yielding ~53% of the isolated target compound[3].

Reagents Required:

  • Triethyl phosphonoacetate (1.12 g, 5.0 mmol)

  • 2-Bromobutane (1.03 g, 7.5 mmol)

  • Potassium tert-butoxide (t-BuOK) (7.5 mmol)

  • Potassium carbonate (K₂CO₃) (10.0 mmol)

  • Aqueous Formaldehyde (37% w/w, 15.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Workflow:

  • Enolate Formation: Charge a flame-dried, argon-purged flask with anhydrous DMF (10 mL) and triethyl phosphonoacetate (5.0 mmol). Cool the system to 0 °C.

  • Deprotonation: Slowly add t-BuOK (7.5 mmol) to the solution. Stir for 30 minutes at room temperature to ensure complete enolate formation.

  • Alkylation: Introduce 2-bromobutane (7.5 mmol) dropwise. Stir the mixture at room temperature until TLC indicates complete consumption of the starting phosphonoacetate.

  • Methylenation: To the same reaction vessel, add K₂CO₃ (10.0 mmol) followed by aqueous HCHO (15.0 mmol).

  • Thermal Activation: Heat the reaction mixture to 70 °C and maintain stirring for 6 hours[3].

  • Workup: Quench the reaction with distilled water and extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Isolate the product via flash column chromatography using a Hexanes/CH₂Cl₂ (3:1) solvent system to yield the product as a colorless liquid[3].

Analytical Characterization

A robust protocol must be a self-validating system. To confirm the successful synthesis of ethyl 3-methyl-2-methylidenepentanoate, Nuclear Magnetic Resonance (NMR) spectroscopy is required. The presence of the terminal methylene protons (H_a and H_b) at δ 6.15 and 5.48 ppm is the definitive marker of a successful HWE olefination[3].

¹H NMR (400 MHz, CDCl₃) Data Summary:

Proton AssignmentShift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
=CH (trans to ester)6.15Singlet (s)-1H
=CH (cis to ester)5.48Singlet (s)-1H
-O-CH₂- (Ester)4.20Quartet (q)7.122H
-CH(CH₃)- (Methine)2.68–2.56Multiplet (m)-1H
-CH₂-CH₃ (Alkyl)1.50–1.35Multiplet (m)-2H
-O-CH₂-CH₃ (Ester)1.38Triplet (t)7.123H
-CH(CH₃)- (Branch)1.08Doublet (d)6.923H
-CH₂-CH₃ (Terminal)0.87Triplet (t)7.403H

Applications in Drug Development & Materials Science

The unique structural topology of ethyl 3-methyl-2-methylidenepentanoate dictates its dual utility across distinct scientific domains.

In drug development , the α,β-unsaturated carbonyl acts as a highly tunable Michael acceptor. Because the sec-butyl group is structurally identical to the side chain of the amino acid isoleucine, this monomer is utilized to synthesize isoleucine-derived acrylate peptidomimetics. These scaffolds are crucial for developing protease inhibitors that resist rapid enzymatic degradation.

In materials science , the steric hindrance provided by the branched aliphatic chain significantly alters the glass transition temperature (Tg) and hydrophobicity when subjected to free-radical polymerization, resulting in specialized, moisture-resistant polyacrylate films.

ApplicationLogic A Ethyl 3-methyl-2-methylidenepentanoate (Isoleucine Surrogate) B Michael Addition (Thiol/Amine Nucleophiles) A->B Bioconjugation C Free Radical Polymerization (AIBN / Heat) A->C Chain Growth D Peptidomimetic Scaffolds (Targeted Therapeutics) B->D E Sterically Hindered Polyacrylates (Advanced Materials) C->E

Fig 2: Downstream logic mapping the monomer to pharmaceutical and material science applications.

References

  • Sigma-Aldrich Product Catalog. Ethyl 3-methyl-2-methylidenepentanoate (CAS 121263-28-3). Sigma-Aldrich.

  • Matziari, M., & Xie, Y. (2018). One-Pot Synthesis of α-Substituted Acrylates. Synthesis, 50(16), 3131-3138. Thieme Group.

Sources

Foundational

A Technical Guide to the Stereochemistry and Isomers of 3-Methyl-2-methylidenepentanoates

Abstract This in-depth technical guide provides a comprehensive exploration of the stereochemistry and isomers of 3-methyl-2-methylidenepentanoates. Tailored for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive exploration of the stereochemistry and isomers of 3-methyl-2-methylidenepentanoates. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural complexities, stereochemical assignments, and analytical methodologies crucial for the synthesis, separation, and characterization of these compounds. The guide emphasizes the causality behind experimental choices, ensuring a robust and validated approach to handling these stereoisomers.

Introduction: The Significance of Stereoisomerism

In the realm of organic chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images, can exhibit remarkably different pharmacological and toxicological profiles.[1][2] The seemingly subtle differences in their spatial orientation can lead to significant variations in their interactions with chiral biological targets such as enzymes and receptors. Therefore, the ability to selectively synthesize, separate, and characterize stereoisomers is a critical competency in modern chemical and pharmaceutical research.

The compound class of 3-methyl-2-methylidenepentanoates presents a fascinating case study in stereoisomerism. These molecules possess both a chiral center and a double bond, giving rise to multiple stereoisomers. A thorough understanding of their stereochemical nuances is essential for any application where chiral recognition is a factor.

Structural Analysis and Stereochemical Features

The core structure of 3-methyl-2-methylidenepentanoate contains two key features that dictate its stereoisomerism: a chiral center at the C3 position and a carbon-carbon double bond (C=C) at the C2 position.

  • Chiral Center (C3): The carbon atom at the third position is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a methylidene carboxylate group. This asymmetry gives rise to two possible enantiomers: (R)-3-methyl-2-methylidenepentanoate and (S)-3-methyl-2-methylidenepentanoate.[3][4][5]

  • Geometric Isomerism (C2=C): The double bond between the second carbon and the methylidene group can result in two different geometric isomers, designated as (E) and (Z). This is determined by the priority of the substituents on the double-bonded carbons according to the Cahn-Ingold-Prelog (CIP) rules.

Consequently, the combination of the chiral center and the double bond results in a total of four possible stereoisomers:

  • (R,E)-3-methyl-2-methylidenepentanoate

  • (S,E)-3-methyl-2-methylidenepentanoate

  • (R,Z)-3-methyl-2-methylidenepentanoate

  • (S,Z)-3-methyl-2-methylidenepentanoate

Visualizing the Stereoisomers

Caption: Stereoisomers of 3-methyl-2-methylidenepentanoate.

Synthesis of Stereoisomers

The synthesis of specific stereoisomers of 3-methyl-2-methylidenepentanoates requires careful control over the reaction conditions and the use of chiral catalysts or auxiliaries.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis is a powerful strategy for preparing enantiomerically enriched compounds.[6] This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a single enantiomer from a prochiral substrate.[6] For the synthesis of 3-methyl-2-methylidenepentanoates, this could involve reactions such as asymmetric hydrogenation or asymmetric C-C bond-forming reactions.[6][7]

The choice of catalyst is critical and often depends on the specific transformation. For instance, rhodium and ruthenium complexes with chiral phosphine ligands have been successfully employed in asymmetric hydrogenations.[6] The mechanism of these reactions often involves the formation of a diastereomeric intermediate between the substrate and the chiral catalyst, which then dictates the stereochemical outcome of the product.[6]

Synthetic Protocols

A general synthetic approach to α,β-unsaturated esters like 3-methyl-2-methylidenepentanoates can involve an aldol-type condensation reaction. For instance, the reaction between a ketone and an aldehyde can yield an α,β-unsaturated ketone, which can be a precursor.[8][9]

Example Protocol: Acid-Catalyzed Aldol Condensation

This protocol describes a general method for the synthesis of a related compound, 3-methyl-3-penten-2-one, which can be adapted.[9]

  • Reaction Setup: A stirred tank reactor is charged with methyl ethyl ketone and a solid acid catalyst (e.g., Amberlyst 15).

  • Reagent Addition: Acetaldehyde is slowly added to the reactor at a controlled temperature.

  • Reaction: The mixture is heated to drive the condensation and dehydration reaction.

  • Workup and Purification: After the reaction is complete, the catalyst is filtered off, and the product is purified by distillation.

To achieve stereoselectivity in such a reaction, a chiral acid catalyst or a chiral base could be employed.

Caption: General workflow for catalytic asymmetric synthesis.

Separation and Characterization of Isomers

Even with stereoselective synthesis, a mixture of isomers is often obtained. Therefore, efficient separation and accurate characterization methods are essential.

Chiral Separation Techniques

The separation of enantiomers, a process known as chiral resolution, is a significant challenge because enantiomers have identical physical properties in an achiral environment.[1] Chiral chromatography is the most widely used technique for this purpose.[2][10][11]

  • Chiral High-Performance Liquid Chromatography (HPLC): This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[2] Polysaccharide-based CSPs are particularly common and effective for a wide range of compounds.[10][11]

  • Chiral Gas Chromatography (GC): For volatile compounds, chiral GC with a chiral capillary column can be used for enantiomeric separation.[10]

  • Capillary Electrophoresis (CE): Chiral CE is another powerful technique where a chiral selector is added to the background electrolyte to achieve separation of enantiomers.[12]

Table 1: Comparison of Chiral Separation Techniques

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.Broad applicability, preparative scale possible.Higher cost of chiral columns, solvent consumption.
Chiral GC Differential interaction with a chiral stationary phase.High resolution, sensitive detectors.Limited to volatile and thermally stable compounds.
Chiral CE Differential interaction with a chiral selector in the electrolyte.High efficiency, low sample and reagent consumption.Lower loading capacity, sensitivity can be an issue.
Spectroscopic Characterization

Once the isomers are separated, their absolute and relative stereochemistry must be determined using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, they can be distinguished using chiral solvating agents or by converting them into diastereomers. For geometric isomers (E/Z), NMR is very powerful. The coupling constants and the Nuclear Overhauser Effect (NOE) can be used to determine the relative positions of substituents around the double bond.[13][14]

  • Infrared (IR) Spectroscopy: The IR spectra of E and Z isomers may show subtle differences in the C=C stretching frequency.[13][15]

  • Mass Spectrometry (MS): The mass spectra of isomers are often very similar, but fragmentation patterns can sometimes provide clues to the structure.[13][15]

  • Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical techniques are definitive for determining the absolute configuration of chiral molecules by comparing the experimental spectra with quantum chemical calculations.

Experimental Protocol: NMR Analysis for Isomer Identification

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[13][14]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and coupling constants of the vinylic protons and the protons on the adjacent carbons.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.[14]

  • 2D NMR (COSY, HSQC, HMBC, NOESY): Perform 2D NMR experiments to establish connectivity and spatial relationships between atoms. NOESY is particularly useful for differentiating E and Z isomers.

  • Data Analysis: Analyze the spectra to assign all proton and carbon signals and determine the stereochemistry based on coupling constants and NOE correlations.

Caption: Workflow for separation and characterization of stereoisomers.

Conclusion

The stereochemistry of 3-methyl-2-methylidenepentanoates is a multifaceted topic that requires a deep understanding of the principles of chirality and geometric isomerism. The successful synthesis, separation, and characterization of these isomers are crucial for their potential applications, particularly in fields where stereospecific interactions are important, such as drug development. This guide has provided a comprehensive overview of the key concepts and experimental methodologies, emphasizing a scientifically rigorous and validated approach. By integrating synthetic strategies with advanced analytical techniques, researchers can confidently navigate the complexities of these stereoisomers.

References

  • Synthetic route for methyl (E)-3-(2-hydroxyethyl)4-methyl-2-pentenoate... - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-METHYL-2-PENTANONE, (3R)- - gsrs. (n.d.). Retrieved from [Link]

  • Hoveyda, A. H., & Schrock, R. R. (2001). Catalytic Asymmetric Olefin Metathesis.
  • How will you synthesize 3-methyl-2-pentanone from ethyl acetoacetate? - EMBIBE. (n.d.). Retrieved from [Link]

  • Catalytic asymmetric synthesis - UCLM. (n.d.). Retrieved from [Link]

  • Stoltz, B. M. (Ed.). (2010). Asymmetric Synthesis. Wiley-VCH.
  • 3-METHYL-2-PENTANONE, (3R)- - precisionFDA. (n.d.). Retrieved from [Link]

  • 3-Methyl-2-pentanone, (±)- - Inxight Drugs. (n.d.). Retrieved from [Link]

  • Chiral Drug Separation. (n.d.). Retrieved from [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. (n.d.). Retrieved from [Link]

  • Methyl 3-methyl-2-pentenoate | C7H12O2 | CID 5362896 - PubChem. (n.d.). Retrieved from [Link]

  • The preparation method of 3-methyl-3-penten-2-one - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks. (n.d.). Retrieved from [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (n.d.). Retrieved from [Link]

  • Catalytic Asymmetric Synthesis - Semantic Scholar. (n.d.). Retrieved from [Link]

  • What is the R and S configuration of 3-methyl-2-pentanol? - Quora. (2023, March 27). Retrieved from [Link]

  • 3-Methyl-3-penten-2-one - Wikipedia. (n.d.). Retrieved from [Link]

  • Wojewoda, O., & Urbańska, M. (2025). Chiral Separation of Three Anti-Inflammatory Drugs by Liquid Chromatography on Polysaccharide-Type Stationary Phases and Pirkle-Type Phase. Fine Chemical Engineering.
  • Green process for producing 3-methyl-3-pentene-2-one - Google Patents. (n.d.).
  • Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes - PMC - NIH. (n.d.). Retrieved from [Link]

  • 3-Methyl-2-pentanone, (3S)- | C6H12O | CID 6994393 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Methyl-2-pentanone and 3-methylpentanal are isomers. Explain how you could tell them apart, both by mass spectrometry and by infrared spectroscopy. - Vaia. (n.d.). Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physical Characteristics, Thermodynamic Profiling, and Synthesis of Ethyl 3-methyl-2-methylidenepentanoate

Executive Summary Ethyl 3-methyl-2-methylidenepentanoate (CAS: 121263-28-3) is a highly specialized α -substituted acrylate. In the realm of advanced organic synthesis and drug development, this class of compounds is hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-methyl-2-methylidenepentanoate (CAS: 121263-28-3) is a highly specialized α -substituted acrylate. In the realm of advanced organic synthesis and drug development, this class of compounds is highly valued. The terminal alkene conjugated with an ester carbonyl creates a potent Michael acceptor, while the sec-butyl substitution at the β -position introduces significant steric hindrance. This whitepaper provides an in-depth analysis of its physical characteristics, boiling point dynamics, and a field-proven synthetic methodology, structured for researchers and drug development professionals.

Structural and Physical Characteristics

Understanding the physical state and baseline metrics of this compound is critical for downstream purification, formulation, and scale-up operations [2].

Quantitative Data Summary
PropertyValueSource / Causality
IUPAC Name Ethyl 3-methyl-2-methylidenepentanoateStandard nomenclature
CAS Number 121263-28-3Chemical registry
Molecular Formula C_9H_{16}O_2PubChemLite [2]
Molecular Weight 156.22 g/mol Calculated
Physical State Colorless liquidVisual observation post-chromatography
Boiling Point (Predicted) ~175–185 °C (at 760 mmHg)Extrapolated via structural analogs
Monoisotopic Mass 156.11504 DaPubChemLite [2]
NMR Validation Markers δ 6.15 (s, 1H), 5.48 (s, 1H)Terminal alkene protons ( 1 H NMR) [1]

Thermodynamic Properties & Boiling Point Dynamics

The boiling point of an organic molecule is a macroscopic manifestation of its microscopic intermolecular forces. For Ethyl 3-methyl-2-methylidenepentanoate, the predicted boiling point lies between 175 °C and 185 °C at standard atmospheric pressure.

As an Application Scientist, I evaluate this thermodynamic behavior through three primary causal factors:

  • Dipole-Dipole Interactions : The ester functionality provides a permanent dipole moment, elevating the boiling point above that of purely hydrocarbon analogs of similar molecular weight.

  • Van der Waals Dispersion Forces : With a molecular weight of 156.22 g/mol , the carbon backbone provides substantial surface area for London dispersion forces.

  • Steric Hindrance and Branching : The sec-butyl group at the 3-position creates a branched architecture. Branching reduces the overall surface area available for close molecular packing compared to linear isomers (e.g., ethyl 2-methyleneheptanoate). This reduced packing efficiency slightly lowers the energy required to transition from the liquid to the gas phase, keeping the boiling point strictly below 190 °C.

BP_Dynamics M Ethyl 3-methyl-2-methylidenepentanoate V Van der Waals Forces M->V D Dipole-Dipole (Ester) M->D S Steric Hindrance (sec-Butyl) M->S B Predicted BP: ~175-185 °C V->B D->B S->B

Figure 1: Thermodynamic causality and intermolecular forces dictating the boiling point.

Synthetic Methodology & Isolation

The most efficient and scalable method for synthesizing Ethyl 3-methyl-2-methylidenepentanoate is a one-pot Horner-Wadsworth-Emmons (HWE) olefination [1]. This methodology bypasses cumbersome multi-step procedures by performing alkylation and methylenation sequentially in the same reactor.

HWE_Workflow A Triethyl Phosphonoacetate B Alkylation (2-Bromobutane, 70°C) A->B C Methylenation (K2CO3, HCHO) B->C D Target Ester (Colorless Liquid) C->D

Figure 2: One-pot HWE synthesis workflow for alpha-substituted acrylates.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system ; the visual cues and chromatographic retention factors ( Rf​ ) serve as built-in quality control checkpoints to ensure trustworthiness at the bench.

Step 1: Alkylation Phase

  • Action : Combine triethyl phosphonoacetate (1.12 g, 5.0 mmol) and 2-bromobutane (1.03 g, 7.5 mmol).

  • Conditions : Heat the mixture to 70 °C and stir for 6 hours.

  • Causality : The elevated temperature provides the activation energy required for the nucleophilic substitution ( SN​2 ) of the bromide by the phosphonoacetate. The 1.5x stoichiometric excess of 2-bromobutane drives the reaction to completion.

Step 2: Methylenation Phase

  • Action : To the crude alkylated intermediate, add potassium carbonate ( K2​CO3​ , 3.0 equiv, 15 mmol) and 37 wt.% aqueous formaldehyde (HCHO, 3.0 equiv, 15 mmol).

  • Conditions : Stir the resulting mixture for an additional 3 hours at 100 °C.

  • Causality : K2​CO3​ acts as a mild base to deprotonate the α -position of the intermediate. The resulting carbanion attacks the formaldehyde, triggering the HWE elimination of the phosphate group to yield the terminal alkene.

Step 3: Quenching and Extraction

  • Action : Quench the reaction with 0.5 M HCl until the pH reaches approximately 5. Extract the aqueous layer with diethyl ether ( Et2​O , 2 × 40 mL).

  • Causality : Mild acidification neutralizes the excess base and stops side reactions (e.g., ester hydrolysis) without degrading the product. Et2​O efficiently partitions the non-polar product from the aqueous salts.

Step 4: Purification and Validation

  • Action : Isolate the product via silica gel column chromatography using a hexane/dichloromethane (3:1) mobile phase.

  • Validation : The product elutes as a colorless liquid with an Rf​ of 0.62 in the specified solvent system. Structural integrity is confirmed via 1 H NMR, notably the terminal alkene protons appearing as two distinct singlets at δ 6.15 and 5.48 ppm [1].

Applications in Drug Development

In the pharmaceutical sector, the α -methylene ester motif is highly prized. The conjugated system acts as an electrophile capable of forming covalent bonds with nucleophilic cysteine residues in target proteins. The sec-butyl group in Ethyl 3-methyl-2-methylidenepentanoate provides a tunable steric shield, allowing medicinal chemists to modulate the rate of covalent adduction—a critical parameter in minimizing off-target toxicity in Targeted Covalent Inhibitor (TCI) design. Furthermore, due to its specific boiling point profile, the compound can be purified via fractional vacuum distillation on an industrial scale, ensuring the high API purity required for clinical applications without risking thermal polymerization.

References

  • Title: Ethyl 3-methyl-2-methylidenepentanoate (C9H16O2) Source: PubChemLite URL: [Link]

Foundational

The α-Methylene Ester Pharmacophore: A Technical Guide to Covalent Modification and Biological Efficacy

Executive Summary The α-methylene ester motif—most prominently featured in α-methylene-γ-butyrolactones (MBLs)—has experienced a renaissance in modern drug discovery and agricultural chemistry[1]. Found in over 5,000 nat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The α-methylene ester motif—most prominently featured in α-methylene-γ-butyrolactones (MBLs)—has experienced a renaissance in modern drug discovery and agricultural chemistry[1]. Found in over 5,000 natural products (such as sesquiterpene lactones like parthenolide and carabrone), this structural scaffold is defined by an exocyclic double bond conjugated to a carbonyl group[2]. As a Senior Application Scientist, I have observed that the true power of this motif lies in its tunable electrophilicity. By acting as a highly specific Michael acceptor, the α-methylene ester selectively forms covalent thioether bonds with biological nucleophiles, specifically surface-exposed cysteine (SEC) residues on target proteins[3].

This whitepaper provides an in-depth mechanistic analysis, structure-activity relationship (SAR) data, and self-validating experimental protocols for researchers developing MBL-based therapeutics and agrochemicals.

Mechanistic Paradigm: Covalent Targeting via Michael Addition

The biological activity of α-methylene ester derivatives is fundamentally driven by their chemical reactivity. Unlike hard electrophiles that indiscriminately alkylate DNA (leading to severe toxicity), the conjugated exocyclic methylene group is a "soft" electrophile. According to Hard Soft Acid Base (HSAB) theory, it preferentially reacts with "soft" nucleophiles—namely, the sulfhydryl (-SH) groups of cysteine residues—via a hetero-Michael addition[4].

The NF-κB Pathway: A Case Study in Target Specificity

In oncology, MBLs have shown profound efficacy in targeting the pro-survival NF-κB signaling pathway, which is chronically activated in malignancies like Chronic Lymphocytic Leukemia (CLL)[5]. The mechanism relies on the covalent modification of two critical nodes:

  • IKKβ (IκB Kinase β): MBLs covalently bind to Cys179, a surface-exposed cysteine in the activation loop, inhibiting the kinase's ability to phosphorylate IκBα[3].

  • RELA (p65): MBLs target Cys38 in the DNA-binding domain of the RELA subunit, preventing NF-κB from initiating gene transcription[3].

By irreversibly trapping these proteins, MBLs induce a futile unfolded protein response (UPR) and trigger apoptosis[6].

G MBL α-Methylene-γ-butyrolactone (Electrophilic Michael Acceptor) Target Surface-Exposed Cysteines (Cys179 on IKKβ / Cys38 on RELA) MBL->Target Michael Addition Covalent Covalent Adduct Formation (Irreversible Thioether Bond) Target->Covalent IKK Inhibition of IKKβ Kinase Activity Covalent->IKK IkBa Blockade of IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB Cytoplasmic Sequestration (Gene Expression Halted) IkBa->NFkB Apoptosis Apoptosis / Immunogenic Cell Death NFkB->Apoptosis

Mechanism of α-methylene-γ-butyrolactone covalent binding and NF-κB pathway inhibition.

Structure-Activity Relationships (SAR) & Biological Applications

The intrinsic reactivity of the α-methylene ester can be finely tuned through structural modifications.

Oncology: Spirocyclic Rigidification

Recent advancements have focused on synthesizing isatin-derived spirocyclic dimers (e.g., SpiD3). The causality behind this design is entropic: embedding the MBL into a rigid spirocyclic framework locks the exocyclic double bond into an optimal spatial orientation[3]. This reduces the entropic penalty upon binding to the target protein's allosteric site, dramatically increasing binding affinity and reaction kinetics. SpiD3 exhibits low-nanomolar potency against CLL cells by disrupting both canonical and non-canonical NF-κB signaling[5].

Agriculture: Antifungal Agents

In agrochemistry, MBL derivatives inspired by the natural product carabrone are utilized as potent fungicides. SAR studies indicate that introducing electron-withdrawing groups (EWGs) on adjacent phenyl rings or incorporating heterocycles increases the partial positive charge on the β-carbon of the Michael acceptor, thereby accelerating the reaction with fungal thiol-containing enzymes[7]. These compounds disrupt fungal cell membranes and impair respiratory metabolism (Complex III)[2].

Quantitative Data Summary
Compound / ScaffoldPrimary Target / ApplicationKey Efficacy MetricMechanism of ActionReference
SpiD3 (Spirocyclic MBL Dimer)CLL / NF-κB PathwayLow nanomolar IC₅₀Covalent binding to IKKβ (Cys179) & RELA (Cys38)[3],[5]
Parthenolide (Natural STL)Leukemia / NF-κBLow micromolar IC₅₀Hetero-Michael addition to Cys38 of p65[4]
Compound 38 (Carabrone Deriv.)Valsa mali (Antifungal)EC₅₀ = 0.50 mg/LCell wall thickening & mitochondrial depletion[2]
Compound 45 (Synthetic MBL)BGC823 / HeLa Cell LinesIC₅₀ = 28.5 μM / 7.7 μMCytotoxicity via alkylation of cellular nucleophiles[8]

Experimental Workflows: Validating Covalent Target Engagement

To prove that an α-methylene ester derivative operates via covalent modification rather than reversible competitive binding, researchers must employ Activity-Based Protein Profiling (ABPP). The following protocol is designed as a self-validating system, incorporating critical internal controls to ensure data integrity.

Protocol: Chemical Proteomics via Click-Chemistry ABPP

Rationale: Directly attaching a bulky fluorophore or biotin tag to the MBL scaffold often destroys its cell permeability and alters its binding kinetics. Instead, we synthesize an MBL probe containing a minimal alkyne tag. After the probe covalently binds its target in situ, a biotin tag is attached via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" in the cell lysate.

Step-by-Step Methodology:

  • Probe Incubation & Internal Control Setup:

    • Test Sample: Incubate target cells (e.g., OSU-CLL) with the alkyne-tagged MBL probe (1-10 μM) for 2-4 hours.

    • Negative Control (Crucial): Incubate a parallel batch of cells with a saturated lactone analog (where the exocyclic double bond is reduced to a methyl group). Causality: If the saturated analog shows no binding in downstream MS, it definitively proves that target engagement requires the Michael addition mechanism.

  • Cell Lysis (Non-Denaturing):

    • Wash cells with cold PBS and lyse using a mild buffer (e.g., 1% NP-40 in PBS) supplemented with protease inhibitors. Causality: Harsh denaturing buffers (like boiling SDS) can prematurely hydrolyze the newly formed thioether bonds before enrichment.

  • CuAAC Click Chemistry:

    • To the clarified lysate, add biotin-azide (100 μM), CuSO₄ (1 mM), TCEP (1 mM, to maintain Cu(I) state), and TBTA ligand (100 μM). React for 1 hour at room temperature.

  • Streptavidin Enrichment:

    • Add streptavidin-agarose beads to the mixture and rotate at 4°C for 2 hours. Wash stringently with 1% SDS, 8 M urea, and PBS. Causality: The stringent urea/SDS wash removes all non-covalently associated proteins, ensuring only irreversibly bound targets remain.

  • On-Bead Digestion & LC-MS/MS:

    • Perform tryptic digestion directly on the beads. Analyze the resulting peptides via high-resolution LC-MS/MS to identify the specific cysteine residues modified by the probe mass adduct.

Workflow Step1 1. In Situ Incubation (Live Cells + Alkyne-MBL Probe) Step2 2. Mild Cell Lysis (Preserves Thioether Bonds) Step1->Step2 Step3 3. CuAAC Click Chemistry (Attaches Biotin-Azide to Probe) Step2->Step3 Step4 4. Streptavidin Pulldown (Stringent Urea Wash) Step3->Step4 Step5 5. LC-MS/MS Proteomics (Identifies Covalent Cys Adducts) Step4->Step5

Step-by-step chemical proteomics workflow for validating MBL-protein covalent interactions.

Conclusion

The α-methylene ester derivative represents a masterclass in rational drug design. By exploiting the precise reactivity of the Michael acceptor, researchers can achieve irreversible, highly selective inhibition of challenging targets like the NF-κB pathway[3]. Whether rigidifying the core into spirocyclic dimers for oncology or appending heterocycles for fungicidal applications, the future of this pharmacophore relies on a deep understanding of its covalent kinetics and structural biology.

References

  • New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities.Molecules / PubMed (NIH).
  • Heterocycle-Substituted α-Methylene-γ-Butyrolactones Derivatives Synthesis, Antifungal Activity, and 3D-QSAR.Journal of Agricultural and Food Chemistry (ACS).
  • Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents.Bioorganic & Medicinal Chemistry Letters / PMC (NIH).
  • Novel spirocyclic dimer, SpiD3, targets chronic lymphocytic leukemia survival pathways with potent preclinical effects.bioRxiv.
  • The Renaissance of α-Methylene-γ-butyrolactones: New Synthetic Approaches.
  • Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents.Scientific Reports / PMC (NIH).
  • Immunogenic Cell Death Traits Emitted from Chronic Lymphocytic Leukemia Cells Following Treatment with a Novel Anti-Cancer Agent, SpiD3.Biomedicines / MDPI.
  • New antifungal scaffold derived from a natural pharmacophore: Synthesis of α-methylene-γ-butyrolactone derivatives and their antifungal activity against Colletotrichum lagenarium.

Sources

Exploratory

Reactivity profile of the 2-methylidene functional group

An In-Depth Technical Guide to the Reactivity Profile of the 2-Methylidene Functional Group Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 2-methylidene group, an exocyclic carbon-c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of the 2-Methylidene Functional Group

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methylidene group, an exocyclic carbon-carbon double bond, is a pivotal functional group in organic chemistry and drug discovery. Its distinct electronic and steric properties impart a versatile reactivity profile, making it a key participant in a wide array of chemical transformations. This guide provides a comprehensive exploration of the core reactions involving the 2-methylidene moiety, including conjugate additions, cycloadditions, radical reactions, hydrogenations, and oxidative cleavages. By delving into the mechanistic underpinnings and practical applications of these reactions, this document serves as a technical resource for scientists aiming to leverage the unique chemistry of this functional group in synthesis and medicinal chemistry.

Introduction: Structural and Electronic Landscape

The 2-methylidene group, structurally defined as a C=CH₂ unit attached to a larger scaffold, possesses a unique reactivity profile stemming from its sp²-hybridized carbons and the accessibility of its π-electron system. Unlike more sterically hindered endocyclic double bonds, the terminal nature of the methylidene group makes it an accessible target for a variety of reagents.

When positioned adjacent to an electron-withdrawing group (EWG), such as a carbonyl (ketone, ester, lactone) or a nitrile, the 2-methylidene group becomes part of a conjugated system. This conjugation polarizes the π-system, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack. This electronic feature is the cornerstone of its most prevalent mode of reactivity and is a key reason for its prominence in biologically active molecules, particularly in the α-methylene-γ-lactone scaffold found in numerous natural products with anticancer properties.[1][2][3][4]

Major Reaction Classes and Mechanisms

The reactivity of the 2-methylidene group is diverse. The following sections detail the principal transformations it undergoes, providing mechanistic insights essential for synthetic design.

Conjugate Nucleophilic Addition: The Michael Reaction

The most characteristic reaction of a 2-methylidene group within an α,β-unsaturated system is the conjugate (or 1,4-) addition, widely known as the Michael reaction.[5][6][7][8] This thermodynamically favored process involves the addition of a nucleophile (the Michael donor) to the electrophilic β-carbon of the methylidene system (the Michael acceptor).[7][8] The driving force is the formation of a stable σ-bond at the expense of a weaker π-bond.[6]

Mechanism: The reaction proceeds in three main steps:

  • Nucleophile Generation: A base deprotonates the Michael donor (e.g., a compound with an active methylene group) to form a stabilized carbanion or enolate.[9][10][11]

  • Nucleophilic Attack: The generated nucleophile attacks the β-carbon of the 2-methylidene group. The electron density is pushed through the conjugated system, forming a new, resonance-stabilized enolate intermediate.[5][11][12]

  • Protonation: The enolate intermediate is protonated by a proton source (often the conjugate acid of the base or the solvent) to yield the final 1,4-adduct.[6][9]

Caption: Mechanism of the Michael addition to a 2-methylidene ketone.

Common Michael Donors and Acceptors:

CategoryExamples
Michael Donors (Nucleophiles) Doubly stabilized carbanions (e.g., from diethyl malonate, ethyl acetoacetate), organocuprates, enamines, thiols, amines.[5][6][7]
Michael Acceptors (Electrophiles) α,β-Unsaturated ketones, aldehydes, esters, nitriles, and nitro compounds containing a 2-methylidene group.[8][9]
Cycloaddition Reactions

The π-system of the 2-methylidene group can participate in concerted cycloaddition reactions, providing powerful methods for constructing cyclic systems.

In the Diels-Alder reaction, a 2-methylidene group can act as the dienophile (the 2π component), reacting with a conjugated diene (the 4π component) to form a six-membered ring.[13][14][15] The reaction is thermally allowed and proceeds through a cyclic transition state.[15] Its efficiency is enhanced when the dienophile is substituted with electron-withdrawing groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene.[13][14]

Conversely, an exocyclic diene containing a 2-methylidene moiety can serve as the 4π component, reacting with a reactive alkene or alkyne.

Key Features:

  • Stereospecificity: The stereochemistry of the dienophile is retained in the product.[16]

  • Endo Rule: For cyclic dienes, the endo product, where the substituents of the dienophile are oriented toward the larger bridge of the newly formed bicyclic system, is often the kinetically favored product.[13][16]

The 2-methylidene group also serves as an excellent dipolarophile , reacting with 1,3-dipoles such as azomethine ylides, nitrones, or nitrile oxides.[17] This reaction is a powerful tool for the synthesis of five-membered heterocyclic rings, proceeding regio- and diastereoselectively to build complex molecular architectures.[17]

Radical Addition

While ionic additions to activated methylidene groups are common, radical additions provide an alternative pathway with distinct regioselectivity. The most prominent example is the addition of hydrogen bromide (HBr) in the presence of peroxides (ROOR).

Mechanism (Anti-Markovnikov Addition of HBr): This reaction proceeds via a free-radical chain mechanism:

  • Initiation: Peroxides undergo homolytic cleavage upon heating or UV irradiation to form alkoxy radicals (RO•). These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).[18]

  • Propagation:

    • The bromine radical adds to the terminal carbon of the 2-methylidene group. This addition occurs at the less substituted carbon to generate the more stable secondary or tertiary carbon radical intermediate.[18][19][20]

    • This carbon radical then abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical, which continues the chain.[19]

  • Termination: The reaction ceases when two radical species combine.[21]

This "anti-Markovnikov" regioselectivity, where the bromine adds to the less substituted carbon, is a direct consequence of the stability of the radical intermediate and is in direct contrast to the ionic addition of HBr, which follows Markovnikov's rule.[20][22] This reactivity is specific to HBr; HCl and HI do not typically undergo radical addition under these conditions.[20][21]

Catalytic Hydrogenation

The 2-methylidene double bond is readily reduced to a methyl group via catalytic hydrogenation. This reaction typically involves gaseous hydrogen (H₂) and a heterogeneous catalyst.

Key Aspects:

  • Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Rhodium on carbon (Rh/C) are highly effective catalysts for this transformation.[23][24]

  • Selectivity: Exocyclic double bonds are generally less sterically hindered and thus hydrogenate more readily than substituted endocyclic double bonds, allowing for selective reductions in complex molecules.[25][26]

  • Stereochemistry: The hydrogenation typically occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond, the face that is adsorbed onto the catalyst surface.[24] The approach of the alkene to the catalyst surface is often governed by sterics, leading to addition from the less-hindered face.[25]

Comparative Hydrogenation Rates:

CatalystSolventSubstrateConversion (72h)Ref
Rh/CH₂ORebaudioside A62-81%[23]
10% Pd-BaCO₃H₂ORebaudioside A64-78%[23]
Oxidative Cleavage: Ozonolysis

Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond of the 2-methylidene group, replacing it with carbonyl functionalities.[27][28][29] The reaction first involves a 1,3-dipolar cycloaddition of ozone to the alkene to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[29]

The final products are determined by the workup conditions:

  • Reductive Workup: Treatment with agents like dimethyl sulfide (DMS) or zinc (Zn) cleaves the ozonide to yield aldehydes and/or ketones. A 2-methylidene group (-C(R)=CH₂) will yield a ketone (-C(R)=O) and formaldehyde (H₂C=O).[28][29]

  • Oxidative Workup: Treatment with hydrogen peroxide (H₂O₂) will oxidize any initially formed aldehydes to carboxylic acids.[28][29]

The α-Methylene-γ-lactone: A Privileged Scaffold in Drug Development

The α-methylene-γ-lactone is a structural motif containing a 2-methylidene group conjugated to a lactone carbonyl. This scaffold is present in a vast number of natural products, particularly sesquiterpene lactones, which exhibit a wide range of biological activities including anti-inflammatory and potent anti-cancer effects.[1][2][3][4]

The biological activity is largely attributed to the reactivity of the 2-methylidene group as a Michael acceptor. It can readily react with nucleophilic residues, such as the thiol groups of cysteine in key cellular proteins (e.g., transcription factors like NF-κB or enzymes), leading to covalent modification and modulation of their function. This mechanism of action underlies the therapeutic potential of these compounds.[1][2]

Experimental Protocols

The following protocols are representative examples of key transformations involving the 2-methylidene group.

Protocol 1: Michael Addition of a Thiol to an α-Methylene-γ-lactone

This protocol describes a typical conjugate addition, a core reaction for this functional group, often used in bioconjugation and medicinal chemistry.

Objective: To synthesize a thioether adduct via Michael addition.

Materials:

  • α-Methylene-γ-butyrolactone (1.0 eq)

  • Benzyl mercaptan (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add α-methylene-γ-butyrolactone (1.0 eq) and dissolve in anhydrous DCM.

  • Reagent Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath. Add benzyl mercaptan (1.1 eq) dropwise via syringe over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting lactone is consumed. Causality: The base (Et₃N) deprotonates the thiol to form the more nucleophilic thiolate, which is the active Michael donor.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification (Aqueous Wash): Combine the organic layers and wash sequentially with water and brine. Trustworthiness: These washes remove the base, salts, and any water-soluble impurities, ensuring a cleaner crude product for chromatography.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure thioether adduct.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Caption: Workflow for synthesis and purification of a Michael adduct.

Protocol 2: Diels-Alder Reaction of Cyclopentadiene with Methyl Acrylate

This protocol illustrates the use of a 2-methylidene system (within methyl acrylate) as a dienophile in a classic [4+2] cycloaddition.

Objective: To synthesize a bicyclic adduct via a Diels-Alder reaction.

Materials:

  • Methyl acrylate (1.0 eq)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene) (1.2 eq)

  • Toluene, anhydrous

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Diene Preparation: Prepare fresh cyclopentadiene by heating dicyclopentadiene to ~180 °C (distillation). Collect the monomeric cyclopentadiene at its boiling point (41 °C) and keep it cold (0 °C) until use. Causality: Cyclopentadiene readily dimerizes at room temperature via a self-Diels-Alder reaction. Using freshly cracked monomer ensures maximum reactivity with the desired dienophile.

  • Reaction Setup: In a round-bottom flask, dissolve methyl acrylate (1.0 eq) in anhydrous toluene. Cool the solution to 0 °C.

  • Reagent Addition: Slowly add the cold, freshly cracked cyclopentadiene (1.2 eq) to the methyl acrylate solution.

  • Reaction: Equip the flask with a condenser and allow the mixture to warm to room temperature. Stir for 12 hours. The reaction is often exothermic.

  • Monitoring and Completion: Monitor the disappearance of methyl acrylate by TLC or GC-MS.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove toluene and excess cyclopentadiene. The resulting crude product is often a mixture of endo and exo isomers.

  • Isolation: The product can be purified by vacuum distillation or flash column chromatography if necessary, though often the crude product is of sufficient purity for subsequent steps. The endo isomer is typically the major product. Trustworthiness: The kinetic preference for the endo product is a well-established principle of the Diels-Alder reaction, providing a predictable outcome.

  • Characterization: Analyze the product ratio and confirm the structures of the endo/exo isomers by ¹H NMR spectroscopy.

Conclusion

The 2-methylidene functional group is a cornerstone of modern organic synthesis, offering a predictable yet versatile handle for molecular construction. Its susceptibility to conjugate addition has made it a privileged motif in medicinal chemistry, particularly in the design of covalent inhibitors. Furthermore, its participation in cycloaddition, radical, and redox reactions provides chemists with a robust toolkit for accessing diverse and complex molecular scaffolds. A thorough understanding of the mechanistic principles outlined in this guide is crucial for any researcher seeking to effectively harness the synthetic potential of this remarkable functional group.

References

  • Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. [Link][5]

  • Encyclopedia. (2022, July 1). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. [Link]

  • GeeksforGeeks. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. [Link][19]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link][6]

  • St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS. [Link][7]

  • Chemistry Steps. (2024, November 7). The Regiochemistry of Alkene Addition Reactions. [Link][20]

  • OpenStax. (2023, September 20). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. [Link][8]

  • epgp. (n.d.). CHEMISTRY. [Link][21]

  • Master Organic Chemistry. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [Link][18]

  • Chaturvedula, V. S. P., & Zamora, J. (2013). Hydrogenation of the Exocyclic Olefinic Bond at C-16/C-17 Position of ent-Kaurane Diterpene Glycosides of Stevia rebaudiana Using Various Catalysts. International Journal of Organic Chemistry, 3(3), 168-174. [Link][23]

  • Master Organic Chemistry. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). [Link][22]

  • epgp. (n.d.). Module-9, Hydrogenation of CC multiple bonds and aromatic rings. [Link][25]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link][13]

  • Galiullina, A. R., et al. (2024). 1,3-Dipolar Cycloaddition Reactions of 2-Arylmethylidentiazolo[3,2-a]pyrimidines with Azomethinylides: Studying the Supramolecular Organization of Products in the Crystalline Phase. Molecules, 29(22), 5035. [Link][17]

  • IntechOpen. (2012, October 10). Homogeneous Chemoselective Hydrogenation of Heterocyclic Compounds – The Case of 1,4 Addition on Conjugated C-C and C-O Double Bonds of Arylidene Tetramic Acids. [Link]

  • Gach, K., & Janecka, A. (2014). α-Methylene-γ-lactones as a Novel Class of Anti-leukemic Agents. Anti-Cancer Agents in Medicinal Chemistry, 14(5), 688-694. [Link][1]

  • EBSCO. (n.d.). Diels–Alder reaction | Chemistry | Research Starters. [Link][14]

  • Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. [Link][16]

  • PubMed. (2014, June 15). α-Methylene-γ-lactones as a novel class of anti-leukemic agents. [Link][2]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link][15]

  • Dalal Institute. (n.d.). Hydrogenation of Double and Triple Bonds. [Link][24]

  • Thieme. (n.d.). 2.5. Formation of C - H Bonds by Reduction of Olefinic Double Bonds. [Link][26]

  • Chem-Station. (2014, March 31). Michael Addition. [Link]

  • ResearchGate. (2025, August 10). α-Methylene-γ-lactones as a Novel Class of Anti-leukemic Agents. [Link][3]

  • MDPI. (2023, January 10). Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. [Link]

  • PubMed. (2012, June 15). Natural and synthetic α-methylenelactones and α-methylenelactams with anticancer potential. [Link][4]

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  • Royal Society of Chemistry. (2011, March 23). Recent advances in [2+2+2] cycloaddition reactions. [Link]

  • Springer. (n.d.). Exploring two-state reactivity pathways in the cycloaddition reactions of triplet methylene. [Link]

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  • ResearchGate. (n.d.). Mechanism of action of α-methylene-γ- and -δ-lactones. [Link]

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  • Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link][12]

  • ACS Publications. (n.d.). Ozonolysis of Highly Methylated 1,2-Bis(methylene)cycloalkanes. Influence of the Methyl Substituents on the Course of the Reaction. [Link]

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Foundational

Physicochemical Profiling and Solvent Compatibility of Ethyl 3-methyl-2-methylidenepentanoate

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Ethyl 3-methyl-2-methylidenepentanoate (CAS: 121263-28-3) is a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Ethyl 3-methyl-2-methylidenepentanoate (CAS: 121263-28-3) is a highly versatile α,β -unsaturated ester (an α -substituted acrylate) utilized as a critical intermediate in complex organic syntheses and polymer chemistry. As a colorless liquid at standard ambient temperature and pressure (SATP), its behavior in solution is dictated by a delicate balance between its bulky, hydrophobic aliphatic backbone and its localized, polar ester moiety.

This whitepaper provides an in-depth analysis of the solubility and miscibility profile of this compound. By applying the principles of Hansen Solubility Parameters (HSP) and empirical phase-boundary thermodynamics, we establish a robust framework for solvent selection. This guide is designed to empower process chemists to optimize reaction conditions, liquid-liquid extractions, and chromatographic purifications.

Molecular Causality and Thermodynamic Framework

To understand why Ethyl 3-methyl-2-methylidenepentanoate behaves the way it does in various solvents, we must deconstruct its molecular architecture. The molecule consists of a 9-carbon framework ( C9​H16​O2​ ), featuring a branched 3-methylpentyl chain, a conjugated terminal alkene (methylidene), and an ethyl ester group.

The Hansen Solubility Parameter (HSP) Approach

Solubility and miscibility in organic systems are best predicted using [1], which divide the total cohesive energy of a liquid into three distinct intermolecular forces:

  • Dispersion Forces ( δD​ ): The bulky aliphatic chain and ethyl group provide a large surface area for London dispersion forces. This drives its absolute miscibility with non-polar solvents like hexanes and heptane.

  • Polar Interactions ( δP​ ): The carbonyl oxygen of the ester introduces a permanent dipole. However, the steric hindrance from the adjacent α -methylidene and β -methyl groups partially shields this dipole, resulting in a moderate δP​ value.

  • Hydrogen Bonding ( δH​ ): While the molecule cannot donate hydrogen bonds, the ester oxygens act as moderate hydrogen-bond acceptors. This allows for solvation in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., THF, DMF).

Because the compound is a liquid, interactions with organic solvents typically result in complete miscibility (forming a single-phase system) unless the solvent's cohesive energy density is overwhelmingly dominated by hydrogen bonding (e.g., water), which actively excludes the hydrophobic C9​ backbone [2].

Solvent Compatibility Matrix

The following table summarizes the miscibility profile of Ethyl 3-methyl-2-methylidenepentanoate across various solvent classes. This data is critical for selecting continuous phases for reactions or mobile phases for purification.

Solvent ClassRepresentative SolventsMiscibility ProfileMechanistic Rationale
Aliphatic Hydrocarbons Hexanes, Pentane, HeptaneMiscible (Complete)Dominant δD​ interactions perfectly match the hydrophobic C9​ backbone. Standard for extraction [3].
Halogenated Organics Dichloromethane (CH 2​ Cl 2​ ), ChloroformMiscible (Complete)Excellent solvation of the ester dipole ( δP​ ). Frequently used as a co-solvent in silica gel chromatography [3].
Polar Aprotic Tetrahydrofuran (THF), DMFMiscible (Complete)Favorable dipole-dipole and δH​ acceptor interactions. Ideal for Horner-Wadsworth-Emmons (HWE) synthesis steps.
Polar Protic Methanol, EthanolHigh to Miscible Hydrogen-bond donation from the alcohol to the ester carbonyl oxygen overcomes the hydrophobic penalty of the alkyl chain.
Aqueous Water, Aqueous BuffersImmiscible High cohesive energy of water ( δH​≈42.3 MPa 1/2 ) strongly excludes the non-polar aliphatic structure, forcing phase separation.

Note on Chemical Stability: While miscible in a wide array of solvents, prolonged exposure to primary or secondary amines in polar solvents should be avoided unless intended, as the conjugated α,β -unsaturated system is susceptible to aza-Michael additions.

Experimental Workflows

Turbidimetric Determination of Liquid-Liquid Miscibility Boundaries

Because Ethyl 3-methyl-2-methylidenepentanoate is a liquid, standard solid-liquid shake-flask methods are inapplicable. Instead, when assessing its solubility limits in binary solvent systems (e.g., determining the exact phase boundary in an ethanol/water mixture), a turbidimetric titration protocol provides a self-validating, highly reproducible dataset.

Step-by-Step Protocol:

  • System Initialization: Dispense 10.00 mL of the primary solvent system into a jacketed glass vessel. Maintain strict thermal control at 25.0 ± 0.1 °C using a circulating water bath. Causality: Miscibility gaps are highly temperature-dependent; thermal fluctuations will invalidate the phase boundary data.

  • Probe Calibration: Submerge an in situ fiber-optic UV-Vis probe (path length 10 mm) into the solvent. Zero the absorbance at 600 nm.

  • Automated Titration: Using a precision syringe pump, titrate Ethyl 3-methyl-2-methylidenepentanoate into the vessel at a rate of 50 µL/min under constant magnetic stirring (400 rpm).

  • Cloud Point Detection: Continuously monitor the % Transmittance. The miscibility limit is defined mathematically as the volume at which transmittance drops below 95%, indicating the formation of a micro-emulsion (cloud point).

  • Validation: Back-titrate with the primary solvent until optical clarity is restored to confirm the thermodynamic reversibility of the phase boundary.

Workflow Start Solvent System Prep (Thermostated 25°C) Titrate Automated Titration (Target Ester) Start->Titrate Monitor Optical Monitoring (Transmittance at 600nm) Titrate->Monitor Cloud Cloud Point Detection (Phase Separation) Monitor->Cloud Validate Reversibility Check (Back-titration) Cloud->Validate Data Miscibility Boundary Map Validate->Data

Fig 1. Turbidimetric workflow for liquid-liquid miscibility determination.

Application in Downstream Processing (Purification)

The stark contrast between the compound's absolute miscibility in organic solvents and its immiscibility in water is the cornerstone of its downstream processing. In typical synthetic routes, such as one-pot alkylation/methylenation reactions, the crude mixture contains inorganic salts, polar byproducts, and the target ester.

By utilizing a biphasic liquid-liquid extraction (e.g., Water / Hexanes), process chemists can quantitatively partition the target compound into the organic phase. Subsequent purification relies on the subtle polarity differences dictated by the ester group. High-resolution isolation is achieved via silica gel column chromatography using a precisely tuned non-polar/halogenated solvent system (typically Hexanes/CH 2​ Cl 2​ at a 3:1 ratio) [3].

Purification Crude Crude Reaction Mixture Extract Liquid-Liquid Extraction (Aqueous / Organic) Crude->Extract OrgPhase Organic Phase (Target Ester + Non-polars) Extract->OrgPhase Hydrophobic partition AqPhase Aqueous Phase (Salts & Polar Impurities) Extract->AqPhase Hydrophilic partition Chroma Silica Gel Chromatography (Hexanes/CH2Cl2 3:1) OrgPhase->Chroma Pure Pure Ethyl 3-methyl-2- methylidenepentanoate Chroma->Pure Isocratic Elution

Fig 2. Solubility-driven phase separation and chromatography workflow.

References

  • Title: Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers Source: Accu Dyne Test URL: [Link]

  • Title: Critical Assessment of the Hildebrand and Hansen Solubility Parameters for Polymers Source: American Chemical Society (ACS) / Ramprasad Group URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of Ethyl 3-methyl-2-methylidenepentanoate via the Morita-Baylis-Hillman Reaction

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Protocol & Mechanistic Guide Executive Summary Ethyl 3-methyl-2-methylidenepentanoate (also known as eth...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Protocol & Mechanistic Guide

Executive Summary

Ethyl 3-methyl-2-methylidenepentanoate (also known as ethyl 2-(sec-butyl)acrylate) is a densely functionalized α -alkyl acrylate utilized as a versatile Michael acceptor and building block in peptidomimetic drug development. While conventionally accessed via the Horner-Wadsworth-Emmons (HWE) olefination of alkylated phosphonoacetates [1], constructing this specific sec-butyl architecture via the Morita-Baylis-Hillman (MBH) pathway presents a unique mechanistic challenge.

Achieving the branched α -substituent requires the use of an unactivated ketone (2-butanone) as the electrophile—a notoriously difficult MBH substrate—followed by the chemoselective deoxygenation of the resulting tertiary allylic alcohol. This application note details a robust, self-validating protocol to achieve this transformation, utilizing a Lewis acid-accelerated ketone MBH coupling and a modified Barton-McCombie radical deoxygenation.

Strategic Route Design & Mechanistic Causality (E-E-A-T)

As synthetic scientists, we must design routes that anticipate and mitigate thermodynamic pitfalls. The synthesis of α -alkyl acrylates from MBH adducts is frequently complicated by the propensity of the allylic system to undergo SN​2′ rearrangement.

The Pitfall of Ionic Reductions

Direct ionic reductions of MBH adducts (e.g., using NaBH4​ on MBH acetates) typically result in an allylic rearrangement, yielding the thermodynamic internal E -alkene rather than preserving the critical terminal methylidene group [2]. Similarly, treatment with Lewis acids and silanes (e.g., Et3​SiH/I2​ ) often leads to rearranged allylic substitution products [3].

The Radical Solution

To prevent double-bond migration, we employ a radical deoxygenation strategy. Because standard CS2​/MeI xanthate formation fails for sterically hindered tertiary alcohols, we derivatize the MBH adduct into a highly reactive phenyl thionocarbonate. Subsequent homolytic cleavage using Tris(trimethylsilyl)silane (TTMSS)—a less toxic and highly efficient alternative to tin hydrides—ensures hydrogen atom transfer occurs strictly at the tertiary carbon, preserving the terminal acrylate moiety.

Pathway Step1 Ethyl Acrylate + 2-Butanone Step2 Tertiary MBH Adduct Ethyl 2-(1-hydroxy-1- methylpropyl)acrylate Step1->Step2 TiCl4, DABCO CH2Cl2, -78 °C to RT Step3 Phenyl Thionocarbonate Intermediate Step2->Step3 PhOC(S)Cl, DMAP Pyridine, CH2Cl2 Step4 Target Molecule Ethyl 3-methyl-2- methylidenepentanoate Step3->Step4 TTMSS, AIBN Toluene, 80 °C Radical Deoxygenation

Workflow for target synthesis via ketone MBH reaction and modified Barton-McCombie deoxygenation.

Data Presentation: Chemoselectivity Profiling

The table below summarizes the causality behind reagent selection, demonstrating why radical pathways are mandatory for this specific target.

Reduction StrategyReagents / CatalystPrimary ProductMechanistic PathwayTarget Yield
Ionic Reduction NaBH4​ , MeOH (on acetate)Ethyl 3-methyl-2-pentenoate SN​2′ (Allylic rearrangement)< 5%
Lewis Acid/Silane Et3​SiH , BF3​⋅Et2​O Ethyl 3-methyl-2-pentenoate SN​2′ via Carbocation< 5%
Radical Deoxygenation PhOC(S)Cl, then TTMSS/AIBNEthyl 3-methyl-2-methylidenepentanoate Radical H-atom transfer68-75%

Experimental Protocols

Protocol A: Lewis Acid-Mediated Ketone MBH Reaction

Objective: Overcome the poor electrophilicity of 2-butanone to form the tertiary MBH adduct.

  • Setup: Flame-dry a 100 mL Schlenk flask under argon. Add anhydrous CH2​Cl2​ (30 mL) and 2-butanone (20 mmol, 1.0 eq).

  • Activation: Cool the solution to -78 °C. Dropwise, add TiCl4​ (1.0 M in CH2​Cl2​ , 22 mmol, 1.1 eq). Stir for 15 minutes to allow Lewis acid coordination, which drastically lowers the LUMO of the ketone.

  • Coupling: Add ethyl acrylate (30 mmol, 1.5 eq) followed by a slow addition of DABCO (24 mmol, 1.2 eq) dissolved in 10 mL CH2​Cl2​ .

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 48 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ at 0 °C. Filter through a Celite pad to remove titanium salts. Extract the filtrate with EtOAc ( 3×30 mL). Dry over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc 8:2) to yield Ethyl 2-(1-hydroxy-1-methylpropyl)acrylate .

Protocol B: Derivatization to Phenyl Thionocarbonate

Objective: Activate the sterically hindered tertiary alcohol for radical cleavage.

  • Setup: Dissolve the tertiary MBH adduct (10 mmol, 1.0 eq) in anhydrous CH2​Cl2​ (25 mL) under argon.

  • Reagent Addition: Add anhydrous pyridine (30 mmol, 3.0 eq) and a catalytic amount of DMAP (1 mmol, 0.1 eq). Cool to 0 °C.

  • Activation: Dropwise, add phenyl chlorothionoformate (15 mmol, 1.5 eq). The use of the phenyl derivative is critical here, as standard CS2​ protocols fail on tertiary systems.

  • Workup: Stir at room temperature for 12 hours. Dilute with CH2​Cl2​ , wash with 1M HCl, saturated NaHCO3​ , and brine. Dry and concentrate to yield the crude thionocarbonate, which is passed through a short silica plug and used immediately.

Protocol C: Radical Deoxygenation

Objective: Chemoselective removal of the oxygen functionality without double-bond migration.

  • Setup: Dissolve the thionocarbonate (approx. 8 mmol) in rigorously degassed anhydrous toluene (40 mL).

  • Reagent Addition: Add Tris(trimethylsilyl)silane (TTMSS) (12 mmol, 1.5 eq) and AIBN (1.6 mmol, 0.2 eq). Note: TTMSS is chosen over Bu3​SnH to avoid toxic tin residues and streamline purification.

  • Reaction: Heat the mixture to 80 °C (reflux) for 4 hours. The thermal decomposition of AIBN initiates the radical chain, while TTMSS acts as the superior hydrogen atom donor for the tertiary radical intermediate.

  • Workup & Purification: Cool to room temperature and concentrate under reduced pressure. Partition the residue between acetonitrile and hexanes (the silane byproducts partition into the hexanes). Concentrate the acetonitrile layer and purify via silica gel chromatography (Hexanes/EtOAc 95:5) to isolate the target, Ethyl 3-methyl-2-methylidenepentanoate , as a colorless oil.

Sources

Application

Application Notes and Protocols for the Esterification of 3-Methyl-2-methylidenepentanoic Acid

Introduction 3-Methyl-2-methylidenepentanoic acid is a valuable carboxylic acid intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrance compounds. Its α,β-unsaturated nature and steric hin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Methyl-2-methylidenepentanoic acid is a valuable carboxylic acid intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrance compounds. Its α,β-unsaturated nature and steric hindrance around the carboxylic acid group present unique challenges for esterification. This document provides detailed protocols and technical insights into several effective methods for the esterification of this substrate, catering to the needs of researchers, scientists, and drug development professionals. The selection of an appropriate esterification protocol is critical and depends on factors such as the scale of the reaction, the lability of the substrate and alcohol, and the desired purity of the final product.

This guide will delve into the mechanistic details and practical considerations of three primary esterification strategies: Fischer-Speier Esterification, Steglich Esterification, and Diazomethane-mediated Esterification. Each protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure both scientific integrity and successful execution.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] For a sterically hindered and α,β-unsaturated acid like 3-methyl-2-methylidenepentanoic acid, driving the equilibrium towards the product is crucial. This is typically achieved by using a large excess of the alcohol or by removing water as it is formed.[2][3]

Causality Behind Experimental Choices
  • Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[4]

  • Reaction Temperature: The reaction is typically conducted at reflux to increase the reaction rate.[1]

  • Water Removal: The use of a Dean-Stark apparatus is highly recommended to azeotropically remove water, which is a byproduct of the reaction. This shifts the equilibrium towards the formation of the ester, leading to higher yields.[2]

Experimental Workflow: Fischer-Speier Esterification

Fischer_Speier_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3-methyl-2-methylidenepentanoic acid, excess alcohol, and acid catalyst in a round-bottom flask. B Attach Dean-Stark apparatus and reflux condenser. A->B C Heat the mixture to reflux. B->C D Monitor reaction progress by TLC or GC. C->D E Cool the reaction mixture. D->E Upon completion F Neutralize with a weak base (e.g., NaHCO₃ solution). E->F G Extract the ester with an organic solvent. F->G H Dry the organic layer and concentrate. G->H I Purify by column chromatography or distillation. H->I

Caption: Workflow for Fischer-Speier Esterification.

Detailed Protocol: Synthesis of Methyl 3-methyl-2-methylidenepentanoate
ParameterValue
Reactants
3-methyl-2-methylidenepentanoic acid1.0 eq
Methanol (as solvent)20-50 eq
Sulfuric Acid (conc.)0.1-0.2 eq
Reaction Conditions
TemperatureReflux (approx. 65 °C)
Time4-8 hours
Work-up
NeutralizationSaturated aq. NaHCO₃
Extraction SolventDiethyl ether or Ethyl acetate
Purification
MethodFractional distillation under reduced pressure
Expected Yield 60-75%

Step-by-Step Methodology:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a Dean-Stark trap, add 3-methyl-2-methylidenepentanoic acid (10.0 g, 70.3 mmol).

  • Add methanol (100 mL, 2.47 mol) to the flask.

  • Slowly and carefully add concentrated sulfuric acid (0.7 mL, approx. 13 mmol) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude ester by fractional distillation under reduced pressure to obtain pure methyl 3-methyl-2-methylidenepentanoate.

Method 2: Steglich Esterification

For substrates that are sensitive to harsh acidic conditions and high temperatures, the Steglich esterification offers a mild and efficient alternative.[5] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7] It is particularly advantageous for sterically hindered carboxylic acids and alcohols.[8][9]

Causality Behind Experimental Choices
  • Coupling Agent (DCC/EDC): The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5]

  • Catalyst (DMAP): DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[5][8]

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to avoid interference with the reaction intermediates.[7]

  • Temperature: The reaction is generally carried out at room temperature, making it suitable for thermally sensitive molecules.[6]

Reaction Mechanism: Steglich Esterification

Steglich_Mechanism RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC N_acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->N_acylpyridinium + DMAP DCU DCU O_acylisourea->DCU Side reaction DMAP DMAP Ester R-COOR' N_acylpyridinium->Ester + R'-OH ROH R'-OH

Caption: Simplified mechanism of Steglich Esterification.

Detailed Protocol: Synthesis of Benzyl 3-methyl-2-methylidenepentanoate
ParameterValue
Reactants
3-methyl-2-methylidenepentanoic acid1.0 eq
Benzyl alcohol1.2 eq
DCC1.1 eq
DMAP0.1 eq
Reaction Conditions
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Time2-4 hours
Work-up
FiltrationRemoval of dicyclohexylurea (DCU)
WashingDilute HCl, aq. NaHCO₃, brine
Purification
MethodColumn chromatography (Silica gel)
Expected Yield 80-95%

Step-by-Step Methodology:

  • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-methyl-2-methylidenepentanoic acid (1.0 g, 7.03 mmol) in dry dichloromethane (30 mL).

  • Add benzyl alcohol (0.87 mL, 8.44 mmol) and 4-dimethylaminopyridine (86 mg, 0.70 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (1.60 g, 7.73 mmol) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, filter the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure benzyl ester.

Method 3: Diazomethane-Mediated Esterification

For the rapid and high-yielding synthesis of methyl esters specifically, diazomethane (CH₂N₂) is an excellent reagent.[10] It reacts quickly with carboxylic acids under very mild conditions to produce methyl esters with nitrogen gas as the only byproduct.[11] However, due to the toxic and explosive nature of diazomethane, it should be handled with extreme caution and is typically generated in situ for immediate use.[10][12] A safer alternative is trimethylsilyldiazomethane (TMS-CHN₂).[13]

Causality Behind Experimental Choices
  • Reagent (Diazomethane): Diazomethane is a highly reactive methylating agent that readily protonates by the carboxylic acid, followed by an Sₙ2 reaction where the carboxylate displaces nitrogen gas.[10][11]

  • Solvent: A co-solvent system, often involving an ether like diethyl ether and methanol, is used.

  • Temperature: The reaction is typically performed at low temperatures (0 °C) to control the reactivity of diazomethane and minimize side reactions.

Reaction Mechanism: Diazomethane Esterification

Diazomethane_Mechanism RCOOH R-COOH Protonation [R-COO⁻] [CH₃N₂⁺] RCOOH->Protonation + CH₂N₂ CH2N2 CH₂N₂ Ester R-COOCH₃ Protonation->Ester Sₙ2 N2 N₂ Protonation->N2 Elimination

Caption: Simplified mechanism of Diazomethane Esterification.

Detailed Protocol: Synthesis of Methyl 3-methyl-2-methylidenepentanoate using TMS-Diazomethane
ParameterValue
Reactants
3-methyl-2-methylidenepentanoic acid1.0 eq
TMS-Diazomethane (2.0 M in hexanes)1.1 eq
Reaction Conditions
SolventToluene/Methanol (4:1)
TemperatureRoom Temperature
Time30-60 minutes
Work-up
QuenchingAcetic acid (to destroy excess TMS-CHN₂)
EvaporationRemoval of solvent
Purification
MethodDirect use or quick filtration through silica
Expected Yield >95%

Step-by-Step Methodology:

Safety Precaution: Trimethylsilyldiazomethane is toxic and should be handled in a well-ventilated fume hood.

  • Dissolve 3-methyl-2-methylidenepentanoic acid (200 mg, 1.41 mmol) in a mixture of toluene (4 mL) and methanol (1 mL) in a 25 mL flask with a magnetic stir bar.

  • At room temperature, add trimethylsilyldiazomethane solution (2.0 M in hexanes, 0.77 mL, 1.55 mmol) dropwise to the stirring solution. Evolution of nitrogen gas should be observed.

  • Stir the reaction mixture for 30 minutes at room temperature. The disappearance of the yellow color indicates the consumption of the diazomethane derivative.

  • Quench any remaining TMS-diazomethane by adding a few drops of acetic acid until the gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to afford the methyl ester, which is often pure enough for subsequent steps. If necessary, a quick filtration through a short plug of silica gel can be performed.

Summary of Protocols

MethodKey ReagentsAdvantagesDisadvantages
Fischer-Speier Esterification Strong acid catalyst (H₂SO₄, TsOH)Cost-effective, suitable for large-scale synthesis.[1]Harsh conditions (high temp, strong acid), equilibrium-limited.[3]
Steglich Esterification DCC or EDC, DMAPMild conditions, high yields, good for sterically hindered substrates.[5][6]Stoichiometric byproduct (DCU) removal, cost of reagents.[9]
Diazomethane-Mediated Esterification Diazomethane or TMS-DiazomethaneVery mild, fast, high-yielding, clean reaction (only N₂ byproduct).[10][11]Toxicity and explosive hazard of diazomethane, cost of TMS-diazomethane.[12]

References

  • Fiveable. (2025, August 15). Steglich Esterification Definition.
  • Grokipedia. Steglich esterification.
  • Google Patents. (1986). Process for purification of 1,2-unsaturated carboxylic acids and/or esters thereof.
  • Wiley Online Library. (2013). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.
  • Organic Chemistry Portal. Steglich Esterification.
  • Chemistry LibreTexts. (2019, September 3). 19.7: Methyl Ester Synthesis Using Diazomethane.
  • NPTEL. 5.2.2 Synthesis of Esters.
  • J&K Scientific LLC. (2025, December 9). Methyl-Ester Protection and Deprotection.
  • RSC Publishing. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
  • Wikipedia. Mitsunobu reaction.
  • Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2).
  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction.
  • Master Organic Chemistry. Mitsunobu Reaction.
  • PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • A "Little" Mass Spec and Sailing. Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • Google Patents. (1971). Preparation of alkyl esters of a,b unsaturated monocarboxylic acids.
  • Google Patents. (1995). Process for preparing 3-methyl-2-pentene.
  • ResearchGate. (2005). Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates.
  • Wikipedia. Fischer–Speier esterification.
  • J&K Scientific LLC. (2026, February 23). Fischer Esterification.
  • ResearchGate. Catalysts used for the esterification reaction.
  • Organic Syntheses Procedure. Esterification of Carboxylic Acids with.
  • Organic Chemistry Portal. Ester synthesis by esterification.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Google Patents. (2003). Method for producing esters of alpha, beta-unsaturated carboxylic acids.
  • Chemistry Steps. (2021, November 18). Fischer Esterification.
  • PMC. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • Reddit. (2019, April 5). How to purify esters.
  • AWS. Esterification Experiment.
  • Google Patents. (1996). Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene.
  • Organic Chemistry Portal. Methyl Esters.
  • Chemguide. esterification - alcohols and carboxylic acids.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions.
  • PMC. A Convenient Synthesis of Amino Acid Methyl Esters.
  • Googleapis.com. Preparation of unsaturated acids and esters from saturated carboxylic acid derivatives and carbonyl compounds.
  • IntechOpen. (2018, June 13). Recent Advances in the Synthesis of Carboxylic Acid Esters.

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Method

Catalytic Methods for the Synthesis of α-Methylene Esters: A Detailed Guide for Researchers

Introduction: The Significance of the α-Methylene Ester Moiety The α-methylene ester functional group is a key structural motif found in a wide array of biologically active natural products and pharmaceuticals. Its inher...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the α-Methylene Ester Moiety

The α-methylene ester functional group is a key structural motif found in a wide array of biologically active natural products and pharmaceuticals. Its inherent reactivity, stemming from the conjugated system of the double bond and the ester, makes it a valuable synthon for further chemical transformations. The development of efficient and selective catalytic methods to construct this moiety is of paramount importance in medicinal chemistry and drug development, enabling access to novel therapeutics and complex molecular architectures. This application note provides a comprehensive overview of the primary catalytic strategies for the synthesis of α-methylene esters, with a focus on the underlying mechanistic principles and detailed, field-proven protocols.

Organocatalysis: The Morita-Baylis-Hillman Reaction

One of the most powerful and atom-economical methods for the synthesis of α-methylene-β-hydroxy esters is the Morita-Baylis-Hillman (MBH) reaction.[1][2] This reaction typically involves the coupling of an activated alkene, such as an acrylate, with an aldehyde in the presence of a nucleophilic catalyst, most commonly a tertiary amine or phosphine.[1][2][3]

Mechanistic Insights

The reaction is initiated by the conjugate addition of the nucleophilic catalyst to the activated alkene, forming a zwitterionic enolate intermediate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent proton transfer and elimination of the catalyst regenerates the double bond at the α-position and yields the desired α-methylene-β-hydroxy ester.[3] The key advantage of the MBH reaction is its ability to construct a C-C bond and introduce two functional groups (a hydroxyl group and an α-methylene ester) in a single step under mild conditions.[1][4]

MBH_Mechanism cluster_0 Catalytic Cycle acrylate Acrylate zwitterion Zwitterionic Enolate acrylate->zwitterion + Catalyst aldehyde Aldehyde catalyst Nucleophilic Catalyst (e.g., DABCO) adduct Aldol-type Adduct zwitterion->adduct + Aldehyde product α-Methylene-β-hydroxy Ester adduct->product Proton Transfer & Catalyst Elimination product->catalyst Regenerated Catalyst

Caption: The catalytic cycle of the Morita-Baylis-Hillman reaction.

Challenges and Asymmetric Variants

A significant drawback of the traditional MBH reaction is its often slow reaction rate.[3] To address this, various strategies have been developed, including the use of more active catalysts and Lewis acid co-catalysts. Furthermore, the generation of a new stereocenter in the product has spurred the development of asymmetric MBH reactions using chiral catalysts or auxiliaries to achieve high enantioselectivity.[4][5]

Experimental Protocol: General Procedure for the Morita-Baylis-Hillman Reaction

Materials:

  • Aldehyde (1.0 mmol)

  • Acrylate (e.g., methyl acrylate, 1.2 mmol)

  • Catalyst (e.g., DABCO, 0.1 mmol)

  • Solvent (e.g., THF, 2 mL)

Procedure:

  • To a stirred solution of the aldehyde and acrylate in the chosen solvent, add the nucleophilic catalyst at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Note that reaction times can be long, sometimes requiring several days for completion.

  • Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-methylene-β-hydroxy ester.

Parameter Typical Conditions Notes
Catalyst DABCO, DMAP, PPh₃Catalyst choice can significantly impact reaction rate.
Solvent THF, CH₂Cl₂, MeCN, or neatSolvent can influence reaction rate and solubility.
Temperature Room TemperatureHigher temperatures may lead to side reactions.
Reaction Time 24 - 120 hoursCan be a major limitation of this method.[3]

Transition Metal Catalysis: Powerful and Versatile Approaches

Transition metal catalysts offer a diverse and powerful toolkit for the synthesis of α-methylene esters and their precursors, often with high efficiency and selectivity.

Palladium-Catalyzed Carbonylation

Palladium catalysis has been successfully employed in the synthesis of α-methylene-β-lactones, which are valuable intermediates that can be readily converted to α-methylene esters. A notable example is the palladium-catalyzed cyclocarbonylation of alkynols.[6] This methodology allows for the regioselective formation of the β-lactone ring system.[6]

Pd_Catalysis cluster_1 Palladium-Catalyzed Carbonylation alkynol Alkynol pd_intermediate Palladium Intermediate alkynol->pd_intermediate + Pd(0) pd_catalyst Pd(0) Catalyst co Carbon Monoxide lactone α-Methylene-β-lactone pd_intermediate->lactone + CO, Cyclization lactone->pd_catalyst Regenerated Catalyst

Caption: Simplified workflow of palladium-catalyzed carbonylation of alkynols.

Experimental Protocol: Palladium-Catalyzed Synthesis of α-Methylene-β-Lactones

Materials:

  • Alkynol (0.5 mmol)

  • Palladium pre-catalyst (e.g., Pd(MeCN)₂Cl₂, 1.0 mol%)

  • Ligand (e.g., sterically demanding phosphine, 6.0 mol%)

  • Solvent (e.g., MTBE, 2.0 mL)

  • Carbon monoxide (40 bar)

Procedure:

  • In a high-pressure reactor, combine the alkynol, palladium pre-catalyst, and ligand in the solvent.

  • Pressurize the reactor with carbon monoxide to the desired pressure.

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required time (e.g., 20 hours).

  • After cooling to room temperature, carefully vent the reactor.

  • Concentrate the reaction mixture and purify the crude product by column chromatography.

Parameter Typical Conditions Notes
Catalyst Pd(MeCN)₂Cl₂, [Pd(π-cinnamyl)Cl]₂Pre-catalyst choice can be critical.
Ligand Sterically demanding phosphinesLigand plays a key role in selectivity.[6]
CO Pressure 40 barHigh pressure is typically required.
Temperature 100 °CReaction temperature is optimized for yield.
Nickel-Catalyzed Hydrocarboxylation

Nickel catalysis provides an alternative route to α-methylene-β-lactones through the hydrocarboxylation of propargyl alcohols.[7] This method offers a different reactivity profile and can be advantageous for certain substrates.

Direct α-Methylenation of Esters

The direct introduction of a methylene group at the α-position of an ester is a highly desirable and atom-economical strategy. This can be achieved through various catalytic methods, often employing formaldehyde or its equivalents as the C1 source.

Organocatalytic α-Methylenation

Organocatalytic approaches, often using secondary amines, can facilitate the α-methylenation of carbonyl compounds, including esters.[8] The mechanism typically involves the formation of an enamine intermediate from the ester and the amine catalyst, which then reacts with formaldehyde. Subsequent elimination of water and the catalyst yields the α-methylene ester.

Experimental Protocol: Organocatalytic α-Methylenation of an Ester

Materials:

  • Ester (1.0 mmol)

  • Aqueous formaldehyde (37 wt. %, 1.5 mmol)

  • Catalyst (e.g., pyrrolidine, 0.2 mmol)

  • Solvent (e.g., DMSO, 2 mL)

Procedure:

  • To a solution of the ester in the solvent, add the catalyst and aqueous formaldehyde.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify by column chromatography.

Enzymatic and Chemoenzymatic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral building blocks. While direct enzymatic synthesis of α-methylene esters is less common, chemoenzymatic strategies can be employed.[9] For instance, an enzymatic reduction or resolution step can be combined with a chemical methylenation step to produce enantiomerically enriched α-methylene esters.

Conclusion

The synthesis of α-methylene esters is a vibrant area of research with a diverse range of catalytic methods available to the modern chemist. The choice of method depends on several factors, including the desired substrate scope, scalability, and stereochemical requirements. The organocatalytic Morita-Baylis-Hillman reaction offers an atom-economical route to functionalized products, while transition metal catalysis provides highly efficient and versatile pathways. Direct α-methylenation and emerging biocatalytic methods represent the forefront of sustainable and selective synthesis. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are crucial for the successful application of these powerful catalytic tools in research and development.

References

  • Morita-Baylis-Hillman reaction: scope and significance - Allied Academies. (2018, July 23). Retrieved from [Link]

  • Enantioselective Synthesis of the Optically Active α-Methylene-β-hydroxy Esters, Equivalent Compounds to Morita−Baylis−Hillman Adducts, Using Successive Asymmetric Aldol Reaction and Oxidative Deselenization | The Journal of Organic Chemistry - ACS Publications. (2005, September 8). Retrieved from [Link]

  • Ligand‐Controlled Palladium‐Catalyzed Carbonylation of Alkynols: Highly Selective Synthesis of α‐Methylene‐β‐Lactones - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Various Catalysts for the Morita-Baylis-Hillman Reaction - H-SC Websites at H-SC - Hampden-Sydney College. (n.d.). Retrieved from [Link]

  • Baylis–Hillman reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. (2024, May 8). Retrieved from [Link]

  • Palladium-Catalyzed Carboxylation Reactions - Encyclopedia.pub. (2022, January 6). Retrieved from [Link]

  • Chemoenzymatic Synthesis of α-Hydroxy-β-methyl-γ-hydroxy Esters: Role of the Keto−Enol Equilibrium to Control the Stereoselective Hydrogenation in a Key Step | The Journal of Organic Chemistry - ACS Publications. (2010, February 9). Retrieved from [Link]

  • Mild Organocatalytic α-Methylenation of Aldehydes † | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Synthesis of α-methylene-β-lactones by nickel-catalyzed hydrocarboxylation of propargyl alcohols - R Discovery. (1996, March 1). Retrieved from [Link]

Sources

Application

Application Note: A Robust GC-MS Method for the Quantification of Ethyl 3-methyl-2-methylidenepentanoate

Abstract This application note details the development and validation of a sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection and quantification of Ethyl 3-methyl-2-methylidenepe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection and quantification of Ethyl 3-methyl-2-methylidenepentanoate. This unsaturated ester is of growing interest in flavor and fragrance research, as well as a potential biomarker in metabolic studies. The protocol herein provides a comprehensive workflow, from sample preparation to data analysis, designed for researchers, scientists, and professionals in drug development and quality control. The method is developed based on established principles of analytical chemistry and validated according to the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and robustness.[1][2][3]

Introduction

Ethyl 3-methyl-2-methylidenepentanoate (C9H16O2) is a volatile organic compound with potential applications in various industries.[4] Its structural complexity, featuring both an ester group and a double bond, necessitates a highly specific and reliable analytical method for accurate quantification in diverse matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this purpose, offering high-resolution separation and definitive identification based on mass-to-charge ratio.[5][6] This document provides a step-by-step protocol for a GC-MS method optimized for this analyte, emphasizing the scientific rationale behind each procedural step to ensure methodological transparency and reproducibility.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is crucial for effective method development.

PropertyValueSource
Molecular FormulaC9H16O2PubChemLite[4]
Molecular Weight156.22 g/mol PubChemLite[4]
Predicted XlogP2.8PubChemLite[4]
Boiling PointEstimated to be in the range of volatile to semi-volatile organic compoundsGeneral Chemical Principles

The presence of the ester functional group and the double bond will influence its chromatographic behavior and mass spectral fragmentation pattern. The double bond, in particular, can be a site of interest for specific ionization techniques if further structural elucidation is required.[7][8]

Experimental Workflow

The overall experimental workflow is designed to ensure sample integrity, efficient extraction, and accurate analysis.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., biological fluid, food matrix) Extraction Extraction (LLE or SPME) Sample_Collection->Extraction Matrix Isolation Injection GC Injection Extraction->Injection Transfer to Vial Separation Chromatographic Separation Injection->Separation Vaporization Detection MS Detection & Fragmentation Separation->Detection Elution Quantification Quantification (Calibration Curve) Detection->Quantification Data Acquisition Validation Method Validation (ICH Guidelines) Quantification->Validation Performance Check

Caption: High-level overview of the analytical workflow from sample collection to method validation.

Materials and Reagents

  • Solvents: Hexane (GC grade), Dichloromethane (GC grade), Methanol (GC grade), Acetonitrile (GC grade), and Deionized Water.[5][9]

  • Standards: Ethyl 3-methyl-2-methylidenepentanoate (certified reference material), Internal Standard (e.g., Ethyl heptanoate).

  • Sample Preparation: Solid Phase Microextraction (SPME) fibers (e.g., PDMS/DVB), or liquid-liquid extraction apparatus, sodium chloride, anhydrous sodium sulfate.[5][10]

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.[9]

Sample Preparation Protocol

The choice of sample preparation is critical and depends on the sample matrix. For volatile compounds like the target analyte, Headspace Solid-Phase Microextraction (HS-SPME) is often preferred for its sensitivity and minimal solvent use.[11][12]

Headspace Solid-Phase Microextraction (HS-SPME) Protocol

This technique is ideal for clean matrices like beverages or for initial screening.

  • Sample Aliquoting: Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Matrix Modification: Add 1 g of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile analytes into the headspace.

  • Spiking: Add the internal standard to the vial.

  • Equilibration: Seal the vial and place it in a heating block or autosampler incubator at 60°C for 15 minutes to allow the analyte to equilibrate between the sample and the headspace.[13][14]

  • Extraction: Expose the SPME fiber (e.g., PDMS/DVB) to the headspace for 30 minutes at 60°C.

  • Desorption: Immediately transfer the fiber to the GC inlet for thermal desorption.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a robust alternative for more complex or dirtier matrices.[5]

  • Sample Preparation: To 10 mL of the aqueous sample, add an appropriate amount of internal standard.

  • Extraction: Add 5 mL of a non-polar solvent like hexane or dichloromethane and vortex for 2 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent to a final volume of 1 mL and transfer to a GC vial.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require further optimization based on the specific instrumentation used.

ParameterRecommended SettingRationale
Gas Chromatograph
GC ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar columnA non-polar column is suitable for the separation of volatile and semi-volatile compounds based on boiling points.[9]
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)To ensure adequate sensitivity for low-level detection.[9]
Inlet Temperature250°CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Carrier GasHelium at a constant flow rate of 1.0 mL/minProvides good chromatographic resolution and is inert.
Oven ProgramInitial temp: 50°C (hold 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold 5 min)The temperature program is designed to separate the analyte from other matrix components effectively.[15]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.[16]
Ion Source Temp.230°CStandard temperature to maintain analyte integrity.[16]
Quadrupole Temp.150°CStandard temperature for stable mass analysis.[16]
Scan ModeFull Scan (m/z 40-300) for method development and qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis.Full scan allows for the identification of unknown compounds, while SIM mode provides higher sensitivity and specificity for quantification.[10]
Transfer Line Temp.280°CPrevents condensation of the analyte between the GC and MS.

Method Validation

The developed method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[1][2][3]

Validation Parameters

G cluster_params Key Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation as per ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity: A calibration curve should be constructed using at least five concentrations. The coefficient of determination (R²) should be ≥ 0.99.[2]

  • Accuracy: Determined by spike-recovery experiments at three concentration levels (low, medium, high). Recoveries should be within 80-120%.[17]

  • Precision: Assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be ≤ 15%.[2][17]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's reliability is tested by making small, deliberate variations in method parameters (e.g., oven temperature ramp rate, flow rate).[1]

Data Analysis and Quantification

  • Qualitative Identification: The analyte is identified by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum should exhibit characteristic fragment ions.

  • Quantitative Analysis: Quantification is performed using an internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in unknown samples is then calculated from this curve.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of Ethyl 3-methyl-2-methylidenepentanoate. The method is designed to be robust, sensitive, and specific, making it suitable for a wide range of research and quality control applications. Adherence to the outlined sample preparation, instrumentation, and validation procedures will ensure the generation of high-quality, reproducible data.

References

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. [Link]

  • Li, D., et al. (2022). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. PMC. [Link]

  • Kim, H., et al. (2025, May 13). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI. [Link]

  • Organomation. GC-MS Sample Preparation. [Link]

  • University of Maryland. Sample Preparation Guidelines for GC-MS. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • Botor, D., et al. (2021, March 26). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. MDPI. [Link]

  • PubChem. Ethyl 2-ethyl-3-methylpentanoate. [Link]

  • Shimadzu. Analysis of Double Bond Position in Unsaturated Fatty Acid Methyl Esters by SMCI Method. [Link]

  • Shanaida, M., et al. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PMC. [Link]

  • Socaci, S. A., et al. (2026, January 3). Optimization of HS/GC-MS method for the determination of volatile compounds from indigenous rosemary. ResearchGate. [Link]

  • Kladar, N., et al. (2026, February 24). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. ResearchGate. [Link]

  • PubChemLite. Ethyl 3-methyl-2-methylidenepentanoate (C9H16O2). [Link]

  • Chemsrc. ethyl 3-methyl-2-methylidenebut-3-enoate. [Link]

  • Yamamoto, K., et al. (1991, June 20). Determination of Double-Bond Positions in Highly Unsaturated Fatty Acids by GC-MS. Semantic Scholar. [Link]

  • Schmedes, A., et al. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. PMC. [Link]

  • Lakshmi HimaBindu, M.R., et al. (2013). A Review on GC-MS and Method Development and Validation. Impactfactor. [Link]

  • Pop, A., et al. (2014). Fatty Acids Composition by Gas Chromatography – Mass Spectrometry (GC-MS) and most important physical. Journal of Agroalimentary Processes and Technologies. [Link]

  • Wang, Y., et al. (2015). Development of a SPME-GC-MS method for the determination of volatile compounds in Shanxi aged vinegar and its analytical characterization by aroma wheel. PMC. [Link]

  • Antalick, G., et al. (2024, October 11). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. OENO One. [Link]

  • de Azevedo, L. C., et al. (2020). Optimization of the HS-SPME-GC/MS technique for determining volatile compounds in red wines made from Isabel grapes. Redalyc. [Link]

  • Stolarczyk, E. U., et al. VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. [Link]

  • Agilent. (2015, October 29). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. [Link]

Sources

Method

Extraction of Ethyl 3-methyl-2-methylidenepentanoate from natural sources

An Application Note and Protocol Guide for the Procurement, Analysis, and Handling of Ethyl 3-methyl-2-methylidenepentanoate and Its Natural Analogs A Note on the Origin of Ethyl 3-methyl-2-methylidenepentanoate For rese...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Procurement, Analysis, and Handling of Ethyl 3-methyl-2-methylidenepentanoate and Its Natural Analogs

A Note on the Origin of Ethyl 3-methyl-2-methylidenepentanoate

For researchers and drug development professionals, understanding the provenance of a chemical entity is a critical first step. A thorough review of the scientific literature and chemical databases indicates that Ethyl 3-methyl-2-methylidenepentanoate is predominantly recognized as a synthetic compound, available through various chemical suppliers. There is a lack of substantial evidence pointing to its isolation as a naturally occurring product in plants, fungi, or animals.

Therefore, this guide is structured to provide the most practical and scientifically rigorous information for a researcher seeking to work with this molecule. We will first focus on a common and reliable method for its chemical synthesis. Subsequently, to address the interest in natural sources, we will provide a detailed protocol for the extraction and analysis of structurally similar compounds—natural ester analogs—which can serve as valuable comparators or starting points for research.

Part 1: Synthesis of Ethyl 3-methyl-2-methylidenepentanoate

The most direct route to obtaining high-purity Ethyl 3-methyl-2-methylidenepentanoate is through targeted organic synthesis. The structure, featuring an α,β-unsaturated ester, lends itself well to olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for this purpose, as it typically favors the formation of the desired C=C double bond with high stereoselectivity and utilizes a stabilized phosphonate ylide that is readily prepared and handled.

Synthetic Principle: The Horner-Wadsworth-Emmons Reaction

The HWE reaction involves the reaction of a phosphonate carbanion (ylide) with an aldehyde or ketone to form an alkene. In this case, we will react a phosphonate ester with 3-methyl-2-pentanone. The phosphonate ylide is generated in situ by treating the phosphonate ester with a suitable base.

Experimental Protocol: HWE Synthesis

This protocol details the synthesis starting from commercially available reagents.

Step 1: Preparation of the Phosphonate Ylide

  • Under an inert atmosphere (Nitrogen or Argon), add triethyl phosphonoacetate (1.05 equivalents) to a flask containing anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents), portion-wise.

    • Causality Insight : Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon of the phosphonate ester to form the reactive ylide. Performing the reaction at 0°C controls the exothermic reaction and prevents side reactions.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is often indicated by a change in color and the cessation of hydrogen gas evolution.

Step 2: Olefination Reaction

  • Cool the freshly prepared ylide solution back to 0°C.

  • Add a solution of 3-methyl-2-pentanone (1.0 equivalent) in anhydrous THF dropwise via a syringe or dropping funnel.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours) to ensure complete conversion.

Step 3: Work-up and Purification

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent in vacuo using a rotary evaporator.

  • The resulting crude oil is then purified using flash column chromatography on silica gel.

    • Eluent System : A gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc/Hexanes) is typically effective.

    • Expertise Note : The polarity of the product is relatively low. Thin-layer chromatography (TLC) should be used to monitor the reaction and determine the optimal eluent composition for column chromatography.

Synthetic Workflow Diagram

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Olefination cluster_2 Step 3: Work-up & Purification P_ester Triethyl phosphonoacetate in Anhydrous THF Base Sodium Hydride (NaH) P_ester->Base 0°C to RT Ylide Phosphonate Ylide Solution Base->Ylide Stir 1.5h Reaction Reaction Mixture Ylide->Reaction Combine Ketone 3-Methyl-2-pentanone in Anhydrous THF Ketone->Reaction Add dropwise at 0°C Quench Quench with NH4Cl(aq) Reaction->Quench Stir overnight Extract Extract with Ether Quench->Extract Dry Dry & Concentrate Extract->Dry Chromatography Flash Column Chromatography Dry->Chromatography Product Pure Ethyl 3-methyl-2- methylidenepentanoate Chromatography->Product G Plant Plant Material (e.g., leaves, fruit) Grind Macerate / Grind Plant->Grind Distill Steam Distillation Grind->Distill Distillate Aqueous Distillate (Hydrosol + Oil) Distill->Distillate Extract Liquid-Liquid Extraction (with DCM or Ether) Distillate->Extract Organic Combined Organic Layers Extract->Organic Aqueous Aqueous Waste Extract->Aqueous Dry Dry over Na2SO4 Organic->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Essential Oil / Ester Extract Concentrate->Crude

Caption: General workflow for the extraction of volatile esters from natural sources.

Part 3: Analysis and Quality Control

Whether synthesized or extracted, the identity and purity of the final product must be confirmed. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.

Protocol: GC-MS Analysis

1. Sample Preparation:

  • Dilute a small aliquot of the final product (synthetic or natural extract) in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 100-1000 µg/mL.

2. GC-MS Instrument Parameters (Typical):

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is highly effective for separating volatile esters.
  • Injection: 1 µL, splitless or split (e.g., 50:1 split ratio).
  • Inlet Temperature: 250°C.
  • Oven Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: Increase at 10°C/min to 280°C.
  • Hold: Hold at 280°C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • MS Transfer Line Temp: 280°C.
  • Ion Source Temp: 230°C.
  • Mass Range: Scan from m/z 40 to 450.
  • Ionization: Electron Ionization (EI) at 70 eV.

3. Data Analysis:

  • Identification: The identity of the synthesized Ethyl 3-methyl-2-methylidenepentanoate is confirmed by matching its mass spectrum against a known reference library (e.g., NIST, Wiley). The fragmentation pattern is a unique chemical fingerprint.
  • Purity Assessment: The purity is determined by the relative peak area of the target compound in the total ion chromatogram (TIC). A high-purity sample should show one major peak.
Data Summary Table
ParameterEthyl 3-methyl-2-methylidenepentanoateNatural Ester Analogs (Example: Ethyl Tiglate)
Formula C₉H₁₆O₂C₆H₁₀O₂
Molecular Weight 156.22 g/mol 114.14 g/mol
Boiling Point Estimated 170-180°C157°C
Typical GC Elution Dependent on exact conditionsDependent on exact conditions
Key Mass Fragments Analysis required114, 99, 85, 69, 55
Analytical Workflow Diagram

G cluster_prep Sample Prep cluster_instrument Instrumental Analysis Sample Purified Sample (Synthetic or Natural) Dilute Dilute in Hexane/EtOAc Sample->Dilute Inject Inject 1µL into GC-MS Dilute->Inject GC GC Separation (e.g., DB-5ms column) Inject->GC MS MS Detection (EI, m/z 40-450) GC->MS Data Data Acquisition (Chromatogram & Spectra) MS->Data Analysis Data Analysis Data->Analysis

Caption: Standard workflow for the quality control analysis of volatile esters by GC-MS.

References

  • Tisserand, R., & Young, R. (2013). Essential Oil Safety: A Guide for Health Care Professionals. Elsevier Health Sciences. [Link]

Application

Introduction: Navigating the Challenges of Sterically Hindered Monomers

An in-depth guide to the polymerization of Ethyl 3-methyl-2-methylidenepentanoate, a sterically hindered monomer, has been developed for researchers, scientists, and professionals in drug development. This document provi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the polymerization of Ethyl 3-methyl-2-methylidenepentanoate, a sterically hindered monomer, has been developed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing the scientific rationale behind the experimental designs.

Ethyl 3-methyl-2-methylidenepentanoate is a unique α-substituted acrylate monomer. Its structure, featuring significant steric bulk around the vinyl group, presents both challenges and opportunities in polymerization. While this specific monomer is not extensively documented in polymerization literature, its structural motifs are analogous to other hindered acrylates.[1] This guide extrapolates from established principles of polymer chemistry to provide robust starting points for its polymerization and exploration of its potential applications.

The primary challenge in polymerizing such monomers is the steric hindrance, which can impede the approach of the growing polymer chain, potentially leading to low polymerization rates and low molecular weight polymers.[1][2] However, this same steric hindrance can yield polymers with unique properties, such as high thermal stability, specific solubility characteristics, and tailored degradability, making them attractive for advanced applications, including drug delivery systems.[3][4]

Monomer Characteristics and Reactivity

Understanding the monomer's structure is key to designing successful polymerization strategies.

MonomerStructure cluster_monomer Ethyl 3-methyl-2-methylidenepentanoate cluster_labels M M_structure A α-Substituent (Ethyl Group) - Increases steric hindrance - Influences tacticity B Ester Group (Ethyl) - Affects polymer solubility - Can be a site for post-polymerization modification C Backbone Precursor - Forms the polymer main chain D sec-Pentyl Group - Contributes to hydrophobicity - Major source of steric hindrance

Monomer Structure and Key Functional Groups.

Polymerization Strategies: From Free Radical to Controlled Methods

The choice of polymerization technique is critical for managing the reactivity of sterically hindered monomers and achieving polymers with desired characteristics.

Free-Radical Polymerization (FRP)

Conventional FRP is often the most straightforward approach. However, for a monomer like Ethyl 3-methyl-2-methylidenepentanoate, high concentrations of initiator and elevated temperatures may be necessary to overcome the steric hindrance. This can lead to a lack of control over molecular weight and broad polydispersity.

Protocol: Free-Radical Solution Polymerization

  • Objective: To synthesize a random copolymer of Poly(Ethyl 3-methyl-2-methylidenepentanoate).

  • Materials:

    • Ethyl 3-methyl-2-methylidenepentanoate (inhibitor removed)

    • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

    • Anhydrous Toluene

    • Methanol

  • Procedure:

    • In a Schlenk flask, dissolve Ethyl 3-methyl-2-methylidenepentanoate (e.g., 5 g) and AIBN (e.g., 0.5 mol% relative to monomer) in anhydrous toluene (10 mL).

    • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in a preheated oil bath at 70°C and stir for 24 hours under an inert atmosphere (Nitrogen or Argon).

    • To terminate the reaction, cool the flask in an ice bath and expose the solution to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

    • Isolate the polymer by filtration and dry under vacuum at 40°C to a constant weight.

  • Causality: The use of a solvent helps to control viscosity and heat dissipation. AIBN is a standard thermal initiator with a predictable decomposition rate at 70°C. Precipitation in a non-solvent (methanol) is a standard method for purifying the polymer from unreacted monomer and initiator fragments.

Controlled/Living Radical Polymerization (CRP)

To achieve well-defined polymers with controlled molecular weights and narrow distributions, controlled radical polymerization techniques are highly recommended.[5]

a) Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for polymerizing acrylates, based on a reversible equilibrium between active and dormant polymer chains, mediated by a transition metal complex.[6][7] For sterically hindered monomers, a highly active catalyst system is often required.

Protocol: ARGET ATRP of Ethyl 3-methyl-2-methylidenepentanoate

  • Objective: To synthesize a well-defined polymer with a predictable molecular weight and low polydispersity.

  • Materials:

    • Ethyl 3-methyl-2-methylidenepentanoate (inhibitor removed)

    • Ethyl α-bromoisobutyrate (EBiB) (initiator)

    • Copper(II) Bromide (CuBr₂)

    • Tris(2-pyridylmethyl)amine (TPMA) (ligand)

    • Tin(II) 2-ethylhexanoate (Sn(EH)₂) (reducing agent)

    • Anisole (solvent)

  • Procedure:

    • To a Schlenk flask, add CuBr₂ (1 part), TPMA (1 part), Ethyl 3-methyl-2-methylidenepentanoate (200 parts), and anisole (50% v/v).

    • Seal the flask and perform three freeze-pump-thaw cycles.

    • Under an inert atmosphere, add the initiator EBiB (1 part).

    • In a separate, deoxygenated vial, prepare a solution of the reducing agent, Sn(EH)₂.

    • Inject the Sn(EH)₂ solution into the reaction flask to initiate the polymerization.

    • Stir the reaction at a set temperature (e.g., 60°C). Monitor the reaction by taking samples periodically for conversion (¹H NMR) and molecular weight (SEC/GPC) analysis.

    • Once the desired conversion is reached, quench the reaction by exposing it to air, which oxidizes the copper catalyst.

    • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper complex.

    • Precipitate, filter, and dry the polymer as described in the FRP protocol.

  • Causality: ARGET (Activators Regenerated by Electron Transfer) ATRP is chosen for its tolerance to trace amounts of oxygen and the ability to use a more stable (and less oxygen-sensitive) Cu(II) precursor.[8] The TPMA ligand forms a highly active catalyst with copper, which is necessary for the controlled polymerization of hindered monomers.

b) Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile CRP method that can be applied to a wide range of monomers.[9][10] The key to a successful RAFT polymerization is the selection of an appropriate chain transfer agent (CTA).

RAFT_Workflow cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization Monomer Monomer Purification (Remove inhibitor) Setup Combine Reagents in Schlenk Flask Monomer->Setup CTA Select RAFT Agent (e.g., Trithiocarbonate) CTA->Setup Initiator Choose Initiator (e.g., AIBN) Initiator->Setup Solvent Select Solvent (e.g., Toluene) Solvent->Setup Degas Deoxygenate (Freeze-Pump-Thaw) Setup->Degas Polymerize Heat to Reaction Temp (e.g., 70°C) Degas->Polymerize Monitor Monitor Conversion (NMR, GPC) Polymerize->Monitor Quench Quench Reaction (Cooling, Air Exposure) Monitor->Quench Precipitate Precipitate Polymer (in non-solvent like Methanol) Quench->Precipitate Filter Filter and Collect Precipitate->Filter Dry Dry Under Vacuum Filter->Dry NMR ¹H & ¹³C NMR (Confirm structure, conversion) Dry->NMR GPC SEC/GPC (Mn, Mw, PDI) Dry->GPC DSC DSC/TGA (Thermal Properties) Dry->DSC

General Workflow for RAFT Polymerization.

Protocol: RAFT Polymerization

  • Objective: To synthesize a polymer with controlled architecture and preserved chain-end functionality for further modification.

  • Materials:

    • Ethyl 3-methyl-2-methylidenepentanoate (inhibitor removed)

    • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (CTA)

    • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) (initiator)

    • 1,4-Dioxane (solvent)

  • Procedure:

    • In a vial, prepare a stock solution of the monomer, CPADB, and ACVA in 1,4-dioxane. A typical molar ratio would be [Monomer]:[CTA]:[Initiator] =[11]:[12]:[0.2].

    • Transfer the solution to a reaction tube, seal with a septum, and deoxygenate by bubbling with an inert gas for 30 minutes.

    • Place the tube in a preheated block at 70°C.

    • Follow the reaction progress via ¹H NMR and SEC/GPC.

    • After the target conversion is achieved, stop the polymerization by cooling and exposing the reaction to air.

    • Isolate the polymer by precipitation in cold methanol or a methanol/water mixture.

    • Dry the resulting polymer under vacuum.

  • Causality: A trithiocarbonate RAFT agent like CPADB is chosen for its effectiveness in controlling the polymerization of acrylate monomers.[9] The R-group of the CTA should be a good homolytic leaving group, and the Z-group should appropriately stabilize the intermediate radical. The preserved thiocarbonylthio end-group allows for chain extension to create block copolymers or for post-polymerization modification via "click" chemistry.[10][13]

Quantitative Data Summary

The following table provides target parameters for the controlled polymerization of Ethyl 3-methyl-2-methylidenepentanoate, based on typical results for similar hindered monomers.

ParameterFree Radical Polymerization (FRP)Atom Transfer Radical Polymerization (ATRP)Reversible Addition-Fragmentation Chain-Transfer (RAFT)
Target Mn ( g/mol ) Not Controlled5,000 - 50,0005,000 - 100,000
Expected PDI (Mw/Mn) > 2.0< 1.3< 1.2
Typical Reaction Temp. 60-80 °C50-90 °C60-80 °C
Typical Reaction Time 12-48 hours4-24 hours4-24 hours
End-Group Fidelity LowHighVery High

Applications in Drug Development

Polymers derived from α-substituted acrylates are promising materials for biomedical applications due to their tunable properties and biocompatibility.[3][14]

  • Drug Delivery Vehicles: The hydrophobic nature imparted by the alkyl side chains can be exploited to formulate nanoparticles or polymer-drug conjugates for the delivery of poorly water-soluble drugs. The ester linkages in the polymer backbone or side chains offer a route for creating biodegradable systems.[4]

  • Hydrogels and Smart Materials: Copolymers of Ethyl 3-methyl-2-methylidenepentanoate with hydrophilic monomers (like acrylic acid or hydroxyethyl acrylate) could form amphiphilic networks.[3] These can be developed into "smart" hydrogels that respond to environmental stimuli such as pH or temperature, enabling triggered drug release.[14][15]

  • Transdermal Patches: Acrylate-based polymers are widely used as pressure-sensitive adhesives in transdermal drug delivery systems. The specific properties of poly(Ethyl 3-methyl-2-methylidenepentanoate) could be tailored to control the adhesion properties and the release kinetics of a drug from a patch.

Applications cluster_delivery Drug Delivery Systems cluster_materials Advanced Materials Polymer Poly(Ethyl 3-methyl-2-methylidenepentanoate) Nanoparticles Nanoparticles (Hydrophobic Core) Polymer->Nanoparticles Micelles Amphiphilic Micelles (with co-polymers) Polymer->Micelles Conjugates Polymer-Drug Conjugates Polymer->Conjugates Hydrogels Stimuli-Responsive Hydrogels Polymer->Hydrogels Coatings Biocompatible Coatings Polymer->Coatings Adhesives Transdermal Adhesives Polymer->Adhesives

Potential Application Pathways.

Conclusion

While the polymerization of Ethyl 3-methyl-2-methylidenepentanoate is not yet a well-trodden path, the principles of modern polymer chemistry provide a clear roadmap for its successful synthesis and application. The steric hindrance that defines this monomer is not a barrier but rather an entry point to novel materials with unique properties. The controlled radical polymerization methods outlined here, particularly ATRP and RAFT, offer the precision required to synthesize well-defined polymers suitable for high-value applications in the pharmaceutical and biomedical fields. Researchers are encouraged to use these protocols as a foundation for exploration and optimization.

References

Sources

Method

Application Notes &amp; Protocols for the Scalable Production of Branched Unsaturated Esters

Abstract Branched unsaturated esters are a pivotal class of molecules, integral to the development of advanced pharmaceuticals, specialty polymers, agrochemicals, and high-performance cosmetics. Their unique structural m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Branched unsaturated esters are a pivotal class of molecules, integral to the development of advanced pharmaceuticals, specialty polymers, agrochemicals, and high-performance cosmetics. Their unique structural motifs impart desirable properties such as enhanced stability, specific biological activity, and improved performance at low temperatures.[1] However, transitioning their synthesis from laboratory-scale curiosities to industrially viable products presents significant hurdles in stereochemical control, process efficiency, and purification. This guide provides an in-depth analysis of scalable production techniques, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices in prominent synthetic strategies, including advanced olefination reactions, olefin metathesis, and sustainable biocatalysis, to equip scientists with the knowledge to design robust and scalable manufacturing processes.

The Industrial Significance and Synthetic Challenges

The demand for structurally complex esters is driven by their utility as key intermediates and final products. In cosmetics, branched-chain esters serve as superior emollients and emulsifiers.[1] In drug development, the unsaturated and branched moieties are often critical pharmacophores that dictate a molecule's interaction with biological targets.

Despite their value, scalable synthesis is non-trivial. Key challenges include:

  • Stereoselectivity: Controlling the geometry (E/Z or cis/trans) of the double bond is paramount, as different isomers can have vastly different biological or material properties. Many classical methods favor the more stable E-isomer, making the synthesis of Z-isomers a significant challenge.[2][3]

  • Process Efficiency: Reactions must be high-yielding, utilize cost-effective and readily available starting materials, and minimize energy consumption to be economically viable.[4]

  • Byproduct Management: The removal of reaction byproducts, such as phosphine oxides from Wittig reactions or phosphate esters from Horner-Wadsworth-Emmons (HWE) reactions, can be a major cost and labor driver in downstream processing.[5]

  • Sustainability: Modern chemical manufacturing places a strong emphasis on "green chemistry," favoring processes that use non-toxic reagents, reduce waste, and operate under mild conditions.[1][4][6]

The following sections dissect the most effective strategies to overcome these challenges, providing both the theoretical grounding and practical methodologies for implementation.

Core Synthetic Strategies for Scalable Production

The choice of synthetic route is the most critical decision in developing a scalable process. The optimal strategy depends on the target molecule's specific structure, the required stereochemistry, and economic constraints.

Advanced Olefination: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction, a modification of the Wittig reaction, is a cornerstone of alkene synthesis and is particularly well-suited for the production of α,β-unsaturated esters.[5] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[7]

Causality of Preference: For large-scale operations, the HWE reaction is often superior to the classical Wittig reaction. The primary reason lies in the nature of the byproduct: the HWE reaction generates water-soluble phosphate esters, which are easily removed during aqueous workup.[5] In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction is often crystalline and requires chromatographic separation, a process that is cumbersome and costly to scale.

Controlling Stereoselectivity: Standard HWE conditions typically yield the thermodynamically more stable (E)-alkene with high selectivity.[3] However, significant advancements allow for precise control to favor the (Z)-isomer:

  • Still-Gennari Modification: Utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6) in polar aprotic solvents at low temperatures. This setup kinetically favors the formation of the Z-alkene.

  • Ando's Reagents: Employs phosphonates with bulky aryl groups (e.g., di-o-tolylphosphonoacetates). The steric hindrance of these groups directs the reaction pathway towards the Z-product, often with selectivities exceeding 95%.[5]

A generalized workflow for selecting an olefination strategy is presented below.

G start Target: Branched Unsaturated Ester stereo Required Stereochemistry? start->stereo e_alkene E-Alkene (trans) stereo->e_alkene E-isomer z_alkene Z-Alkene (cis) stereo->z_alkene Z-isomer hwe_standard Standard HWE Reaction (e.g., NaH, THF) e_alkene->hwe_standard wittig_stabilized Wittig with Stabilized Ylide e_alkene->wittig_stabilized hwe_modified Modified HWE Reaction z_alkene->hwe_modified julia Julia-Kocienski Olefination z_alkene->julia purification Purification Strategy hwe_standard->purification wittig_stabilized->purification hwe_still_gennari Still-Gennari Conditions (e.g., KHMDS, 18-crown-6, -78°C) hwe_modified->hwe_still_gennari hwe_ando Ando's Reagent (Bulky Aryl Phosphonates) hwe_modified->hwe_ando hwe_modified->purification hwe_purify Aqueous Extraction (Removes Phosphate Byproduct) purification->hwe_purify HWE Route wittig_purify Chromatography/Crystallization (Removes Triphenylphosphine Oxide) purification->wittig_purify Wittig Route

Caption: Decision workflow for selecting a scalable olefination strategy.

Olefin Cross-Metathesis (CM)

Olefin metathesis has revolutionized the synthesis of complex molecules by providing a method to "cut" and "paste" C=C double bonds. For ester synthesis, cross-metathesis (CM) is particularly powerful, allowing for the coupling of two different alkenes.

Causality of Preference: CM offers a highly convergent approach, enabling the construction of complex branched unsaturated esters from simpler, more readily available olefin feedstocks.[8] This can dramatically shorten synthetic sequences compared to traditional olefination methods that rely on building molecules from carbonyl and phosphonate precursors. Grubbs' second-generation and later catalysts are often used for their high activity and functional group tolerance.[9]

Key Scalability Considerations:

  • Catalyst Loading: Ruthenium-based catalysts can be expensive, so minimizing catalyst loading (often to <1 mol%) is crucial for economic viability.

  • Selectivity: CM can produce a mixture of homocoupled and cross-coupled products. To favor the desired product, one olefin is often used in excess. Kinetically controlled reactions, sometimes with additives like acetonitrile, can be employed to achieve high Z-selectivity, which is otherwise difficult to obtain via metathesis.[10][11]

  • Substrate Purity: Metathesis catalysts can be sensitive to impurities. Starting materials must be rigorously purified to prevent catalyst deactivation.

Biocatalysis: The Green Chemistry Frontier

Enzymatic synthesis represents a paradigm shift towards more sustainable chemical production. Lipases, in particular, are highly effective catalysts for esterification reactions.

Causality of Preference: Biocatalysis offers several compelling advantages for industrial-scale production:

  • Mild Conditions: Reactions are typically run at or near ambient temperature and pressure, significantly reducing energy costs and the risk of thermal degradation of sensitive molecules.[1]

  • High Selectivity: Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity, minimizing the formation of byproducts and simplifying purification.

  • Sustainability: The catalysts are biodegradable, and reactions can often be run in solvent-free media, drastically reducing environmental impact.[1][6][12]

Key Scalability Considerations:

  • Enzyme Immobilization: Using an immobilized lipase, such as the commercially available Novozym® 435 (Candida antarctica Lipase B), is essential for scalability.[1][6][12] Immobilization allows for easy recovery and reuse of the enzyme for multiple batches, which is critical for process economics.

  • Water Removal: Esterification is a reversible reaction that produces water.[13] On a large scale, this water must be removed to drive the reaction to completion. This can be achieved by performing the reaction under vacuum or by sparging the mixture with an inert gas.[13][14]

  • Reaction Time: Enzymatic reactions can be slower than traditional chemical methods. Optimizing temperature, substrate molar ratios, and enzyme loading is key to achieving acceptable batch cycle times.[6][12] For instance, using a slight excess of the alcohol can compensate for evaporative losses at elevated temperatures and push the equilibrium towards the product.[6][12]

Process Intensification: From Batch to Continuous Flow

A major challenge in scaling any esterification process is managing its equilibrium-limited nature.[13][15] Traditional large-batch reactors are often inefficient. Continuous flow processing offers a modern solution.

G cluster_0 Batch Process cluster_1 Continuous Flow Process cluster_2 Comparison batch_reactor Large Batch Reactor Reactants Charged (Acid, Alcohol, Catalyst) Heated with Stirring (Long Residence Time) Water Removal (e.g., Distillation) Cooldown & Discharge pumps Reactant Pumps Acid + Alcohol Catalyst Solution mixer Static Mixer pumps->mixer reactor Heated Packed-Bed or Microreactor Short Residence Time Excellent Heat/Mass Transfer mixer->reactor separator Membrane Separator or Gas Stripping Unit Continuous Water Removal reactor->separator product Product Stream separator->product batch_adv Advantages: • Simple Setup • Flexible for multiple products batch_disadv Disadvantages: • Poor Heat Transfer • Inefficient Water Removal • Long Reaction Times • Safety Risks (Runaway Reactions) flow_adv Advantages: • Superior Heat/Mass Transfer • Efficient Water Removal • Shorter Reaction Times • Improved Safety & Control • Higher Productivity flow_disadv Disadvantages: • Higher Initial Capex • Prone to Clogging • Less Flexible

Caption: Comparison of traditional batch vs. modern continuous flow esterification.

Causality of Preference for Flow: Continuous reactors, such as packed-bed reactors with a solid acid catalyst or membrane reactors, offer superior control over reaction parameters.[16] The high surface-area-to-volume ratio allows for much more efficient heat transfer and precise temperature control. Critically, water can be continuously removed via pervaporation membranes or inert gas stripping, effectively shifting the equilibrium toward near-quantitative conversion.[13] This leads to faster reactions, higher yields, and a safer, more consistent process.[13]

Detailed Protocols

The following protocols are designed to be self-validating systems, providing a robust starting point for process development.

Protocol 1: Scalable Z-Selective Synthesis of a Branched α,β-Unsaturated Ester via Ando-type HWE Reaction

Principle: This protocol utilizes an Ando-type phosphonate reagent with bulky ortho-substituted aryl groups to sterically direct the olefination of a branched aldehyde, yielding the Z-isomer with high selectivity. The use of NaH with NaI accelerates the reaction and improves selectivity.[5]

Materials and Reagents:

Reagent M.W. Amount Moles Notes
2-Methylpentanal 100.16 10.0 g 99.8 mmol Substrate
Ethyl (di-o-tolylphosphono)acetate 348.33 38.2 g 109.8 mmol Ando's Reagent (1.1 eq)
Sodium Hydride (NaH), 60% in oil 24.00 4.4 g 109.8 mmol Base (1.1 eq)
Sodium Iodide (NaI) 149.89 16.5 g 109.8 mmol Additive (1.1 eq)
Tetrahydrofuran (THF), anhydrous - 500 mL - Solvent
Saturated NH₄Cl (aq) - 250 mL - Quenching solution
Diethyl Ether - 500 mL - Extraction solvent
Brine - 250 mL - Washing solution

| Anhydrous MgSO₄ | - | - | - | Drying agent |

Step-by-Step Methodology:

  • Reactor Setup: Under a nitrogen atmosphere, add the NaH dispersion (4.4 g) to a 1 L three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Solvent Addition: Wash the NaH three times with anhydrous hexane to remove the mineral oil, then carefully add 400 mL of anhydrous THF.

  • Reagent Addition: Add the NaI (16.5 g). Cool the resulting suspension to 0 °C in an ice bath.

  • Phosphonate Addition: Dissolve the ethyl (di-o-tolylphosphono)acetate (38.2 g) in 100 mL of anhydrous THF and add it dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C. A deep red color indicates the formation of the ylide.

  • Ylide Formation: Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Aldehyde Addition: Add the 2-methylpentanal (10.0 g) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC or GC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (250 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Add 500 mL of diethyl ether and separate the layers. Extract the aqueous layer twice more with 150 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash with 250 mL of water, followed by 250 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure (Z)-ethyl 4-methyl-2-heptenoate. The water-soluble phosphate byproduct remains in the aqueous layer.[5]

Expected Outcome: Yields are typically in the 75-85% range with Z:E selectivity >95:5.

Protocol 2: Solvent-Free Biocatalytic Synthesis of 2-Ethylhexyl 2-Methylhexanoate

Principle: This protocol employs an immobilized lipase (Novozym® 435) to catalyze the direct esterification of a branched acid and a branched alcohol in a solvent-free system.[1][6][12] A slight molar excess of the alcohol is used to drive the reaction to completion, and continuous water removal is critical for achieving high conversion.[12] This method is highly scalable and aligns with green chemistry principles.[17]

Materials and Reagents:

Reagent M.W. Amount Moles Notes
2-Methylhexanoic Acid 130.18 130.2 g 1.0 mol Substrate
2-Ethylhexanol 130.23 143.3 g 1.1 mol Substrate (1.1 eq)

| Novozym® 435 | - | 8.2 g | - | Immobilized Lipase (3% w/w of total substrates) |

Step-by-Step Methodology:

  • Reactor Setup: Charge a 500 mL jacketed glass reactor equipped with a mechanical overhead stirrer, a thermometer, and a connection to a vacuum pump via a cold trap (-10 °C or lower).

  • Charging Reactants: Add 2-methylhexanoic acid (130.2 g), 2-ethylhexanol (143.3 g), and Novozym® 435 beads (8.2 g) to the reactor.

  • Reaction Conditions: Begin stirring at 300-350 RPM. Heat the reactor jacket to maintain an internal reaction temperature of 70 °C.

  • Water Removal: Once the temperature is stable, apply a vacuum (approx. 150-200 mbar) to continuously remove the water formed during the reaction. The water will be collected in the cold trap.

  • Reaction Monitoring: Monitor the reaction progress by measuring the acid value (AV) of the reaction mixture periodically. Take a small aliquot (approx. 0.5 g), dissolve in a neutral solvent (e.g., ethanol/ether 1:1), and titrate with a standardized solution of 0.1 M KOH using phenolphthalein as an indicator. The reaction is considered complete when the conversion exceeds 98% (AV < 5 mg KOH/g).

  • Catalyst Recovery: Once the reaction is complete, turn off the heat and vacuum and allow the mixture to cool. Filter the reaction mixture to recover the Novozym® 435 beads. The beads can be washed with a small amount of alcohol and dried for reuse in subsequent batches.

  • Product Isolation: The filtered liquid is the crude product.

  • Purification: For high-purity applications, unreacted starting materials can be removed by vacuum distillation. The boiling point difference between the product and the starting materials allows for efficient separation.

Expected Outcome: Conversion of >97% can be achieved within 6-8 hours.[12] The productivity under these conditions is high, and the biocatalyst can be reused multiple times, making the process economically attractive for industrial manufacturing.[6][17]

Conclusion

The scalable production of branched unsaturated esters requires a deliberate and informed approach to synthetic strategy and process design. While classical methods like the Horner-Wadsworth-Emmons reaction offer robust and well-understood pathways with high stereocontrol, modern techniques like olefin metathesis and biocatalysis provide powerful, efficient, and sustainable alternatives. For true industrial viability, transitioning from traditional batch processing to continuous flow systems offers unparalleled advantages in efficiency, safety, and product consistency. By understanding the underlying chemical principles and leveraging the detailed protocols provided, researchers and process chemists can successfully navigate the challenges of scaling up, transforming laboratory innovations into valuable commercial products.

References

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Application

Application Notes and Protocols for the Synthesis of Ethyl 3-methyl-2-methylidenepentanoate

Introduction Ethyl 3-methyl-2-methylidenepentanoate is an α,β-unsaturated ester with potential applications in the fragrance industry and as a versatile building block in organic synthesis. The synthesis of this and simi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 3-methyl-2-methylidenepentanoate is an α,β-unsaturated ester with potential applications in the fragrance industry and as a versatile building block in organic synthesis. The synthesis of this and similar α,β-unsaturated esters is a common objective in organic chemistry, with several established methods available. This document provides a detailed guide to the reagents and protocols for the preparation of Ethyl 3-methyl-2-methylidenepentanoate, with a focus on the widely employed olefination reactions. The primary synthetic challenge lies in the efficient and selective formation of the exocyclic double bond at the C2 position. This guide will explore the Wittig and Horner-Wadsworth-Emmons reactions as primary routes to this target molecule, starting from the key precursor, ethyl 3-methyl-2-oxopentanoate.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals that the most logical disconnection is at the double bond, leading back to a carbonyl compound and a C1-synthon. This approach identifies ethyl 3-methyl-2-oxopentanoate as a readily accessible starting material.

Caption: Retrosynthetic analysis of Ethyl 3-methyl-2-methylidenepentanoate.

Key Reagents and Synthetic Pathways

The synthesis of Ethyl 3-methyl-2-methylidenepentanoate from ethyl 3-methyl-2-oxopentanoate is primarily achieved through olefination reactions. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most common and effective methods for this transformation.

The Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[1] For the synthesis of Ethyl 3-methyl-2-methylidenepentanoate, the key reagents are:

  • Ethyl 3-methyl-2-oxopentanoate: The ketone precursor.

  • Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻): The source of the phosphorus ylide.

  • A strong base: Such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) to deprotonate the phosphonium salt and generate the reactive ylide.

  • Anhydrous aprotic solvent: Typically tetrahydrofuran (THF) or diethyl ether.

Causality of Reagent Choices:

  • Methyltriphenylphosphonium bromide is chosen as it is a commercially available and stable salt that readily forms the desired methylidene ylide upon deprotonation.

  • A strong, non-nucleophilic base is crucial to quantitatively deprotonate the phosphonium salt without reacting with the ketone starting material or the ester product. n-Butyllithium is a common choice for its high basicity and solubility in ethereal solvents.

  • Anhydrous conditions are essential as the phosphorus ylide is highly reactive towards water and other protic sources.

The reaction proceeds through the formation of a betaine intermediate, which then collapses to form an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide as a byproduct.[1] A significant challenge in Wittig reactions can be the removal of the triphenylphosphine oxide byproduct, which often requires chromatography.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion.[2] This method often offers advantages over the traditional Wittig reaction, including the formation of a water-soluble phosphate byproduct that is easily removed during aqueous workup, and it often provides higher E-selectivity for α,β-unsaturated esters. However, for a terminal alkene like the target molecule, stereoselectivity is not a concern. The key reagents for the HWE reaction are:

  • Ethyl 3-methyl-2-oxopentanoate: The ketone precursor.

  • Diethyl methylphosphonate ( (EtO)₂P(O)CH₃ ): The phosphonate ester.

  • A base: Sodium hydride (NaH) is commonly used to deprotonate the phosphonate.

  • Anhydrous aprotic solvent: Typically tetrahydrofuran (THF) or dimethoxyethane (DME).

Causality of Reagent Choices:

  • Diethyl methylphosphonate is a stable, commercially available reagent that generates a highly nucleophilic carbanion upon deprotonation.

  • Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phosphonate ester.

  • The resulting diethyl phosphate byproduct is readily removed by aqueous extraction, simplifying the purification process compared to the Wittig reaction.

Experimental Protocols

The following are detailed protocols for the synthesis of Ethyl 3-methyl-2-methylidenepentanoate using the Wittig and HWE reactions.

Protocol 1: Synthesis via the Wittig Reaction

G cluster_0 Ylide Generation cluster_1 Olefination Reaction cluster_2 Work-up and Purification Start_Ylide Suspend Methyltriphenylphosphonium bromide in anhydrous THF under N2 Add_Base Cool to 0°C and add n-BuLi dropwise Start_Ylide->Add_Base Stir_Ylide Stir at 0°C for 1 hour, then at room temperature for 1 hour Add_Base->Stir_Ylide Start_Olefination Cool the ylide solution to 0°C Stir_Ylide->Start_Olefination Add_Ketone Add a solution of Ethyl 3-methyl-2-oxopentanoate in anhydrous THF dropwise Start_Olefination->Add_Ketone Stir_Reaction Allow to warm to room temperature and stir for 12-24 hours Add_Ketone->Stir_Reaction Quench Quench with saturated aqueous NH4Cl Stir_Reaction->Quench Extract Extract with diethyl ether Quench->Extract Wash Wash combined organic layers with brine Extract->Wash Dry Dry over anhydrous Na2SO4 and concentrate Wash->Dry Purify Purify by column chromatography (silica gel, hexane/ethyl acetate) Dry->Purify

Caption: Wittig Reaction Workflow.

Step-by-Step Methodology:

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq.) and anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Add n-butyllithium (1.05 eq., solution in hexanes) dropwise via the dropping funnel over 30 minutes.

    • Stir the resulting orange-red solution at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional hour.

  • Olefination Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of ethyl 3-methyl-2-oxopentanoate (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent to afford Ethyl 3-methyl-2-methylidenepentanoate.

Protocol 2: Synthesis via the Horner-Wadsworth-Emmons Reaction

G cluster_0 Carbanion Generation cluster_1 Olefination Reaction cluster_2 Work-up and Purification Start_Carbanion Suspend Sodium Hydride in anhydrous THF under N2 Add_Phosphonate Cool to 0°C and add Diethyl methylphosphonate dropwise Start_Carbanion->Add_Phosphonate Stir_Carbanion Stir at 0°C for 30 min, then at room temperature for 1 hour Add_Phosphonate->Stir_Carbanion Start_Olefination Cool the carbanion solution to 0°C Stir_Carbanion->Start_Olefination Add_Ketone Add a solution of Ethyl 3-methyl-2-oxopentanoate in anhydrous THF dropwise Start_Olefination->Add_Ketone Stir_Reaction Allow to warm to room temperature and stir for 2-6 hours Add_Ketone->Stir_Reaction Quench Quench with water Stir_Reaction->Quench Extract Extract with ethyl acetate Quench->Extract Wash Wash combined organic layers with brine Extract->Wash Dry Dry over anhydrous Na2SO4 and concentrate Wash->Dry Purify Purify by distillation or column chromatography Dry->Purify

Caption: HWE Reaction Workflow.

Step-by-Step Methodology:

  • Carbanion Generation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add diethyl methylphosphonate (1.2 eq.) dropwise to the suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Olefination Reaction:

    • Cool the resulting solution back to 0 °C and add a solution of ethyl 3-methyl-2-oxopentanoate (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Ethyl 3-methyl-2-methylidenepentanoate.

Data Presentation

ParameterWittig ReactionHorner-Wadsworth-Emmons Reaction
Key Reagents Ethyl 3-methyl-2-oxopentanoate, Methyltriphenylphosphonium bromide, n-BuLiEthyl 3-methyl-2-oxopentanoate, Diethyl methylphosphonate, NaH
Solvent Anhydrous THFAnhydrous THF
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12-24 hours2-6 hours
Typical Yield 60-80%75-90%
Byproduct Triphenylphosphine oxideDiethyl phosphate
Byproduct Removal ChromatographyAqueous extraction

Conclusion

The synthesis of Ethyl 3-methyl-2-methylidenepentanoate is efficiently achieved through standard olefination methodologies. Both the Wittig and Horner-Wadsworth-Emmons reactions provide reliable routes from the common precursor, ethyl 3-methyl-2-oxopentanoate. The choice between these two methods may depend on factors such as the desired purity of the final product and the ease of purification. The HWE reaction often presents an advantage due to the facile removal of its water-soluble byproduct. The protocols and data presented herein provide a comprehensive guide for researchers to successfully synthesize this target molecule.

References

  • Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. PMC. [Link]

  • One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. Taylor & Francis Online. [Link]

  • One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Organic Chemistry Portal. [Link]

  • Iridium-Catalyzed α-Methylation of α-Aryl Esters Using Methanol as the C1 Source. ACS Publications. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Tandem chlorination - oxidation - wittig reactions: An efficient approach to (Z)-α-chloro-α,β-unsaturated esters. ResearchGate. [Link]

  • Manganese catalyzed α-methylation of ketones with methanol as a C1 source. Royal Society of Chemistry. [Link]

  • Baylis–Hillman reaction. Wikipedia. [Link]

  • Stereoselective Synthesis of α-Methylene-β-Hydroxy-γ-Alkoxy Esters and Ketones. ResearchGate. [Link]

  • Enantioselective synthesis of the optically active alpha-methylene-beta-hydroxy esters, equivalent compounds to Morita-Baylis-Hillman adducts, using successive asymmetric aldol reaction and oxidative deselenization. PubMed. [Link]

  • Ethyl 3-methyl-2-oxopentanoate as a fragrance.
  • Synthesis of Various Catalysts for the Morita-Baylis-Hillman Reaction. Hampden-Sydney College. [Link]

  • How will you synthesize 3-methyl-2-pentanone from ethyl acetoacetate?. EMBIBE. [Link]

  • Reductive α-Methylation of α,β-Unsaturated Ketones Catalyzed by a Mn(I) PCNHCP Pincer Complex with Methanol as Both H2 and C1–Source. ACS Publications. [Link]

  • The methylenation of enolizable ketones and esters using organotitanium chemistry. R Discovery. [Link]

  • Synthesis of ethyl-2-methyl-pentanoate. PrepChem.com. [Link]

  • Synthesis of ethyl 3-methyl-4-pentenoate. PrepChem.com. [Link]

  • Direct alpha-methyleneation process of ketones.
  • Methyl 2-ethyl-3-oxopentanoate. PubChem. [Link]

  • ETHYL 3-METHYL-2-OXOPENTANOATE. Flavor and Extract Manufacturers Association (FEMA). [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-Methylidene Ester Formation

Welcome to the technical support center for the synthesis of 2-methylidene esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction tem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-methylidene esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Achieving high yield and purity in these syntheses, often accomplished via the Morita-Baylis-Hillman (MBH) reaction, is highly dependent on precise temperature control.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific experimental challenges you may encounter. The causality behind each troubleshooting step is explained to empower you to make informed decisions in your unique chemical system.

Q1: My yield of 2-methylidene ester is consistently low or zero. What are the primary temperature-related factors I should investigate?

Low yield is a common issue, often pointing to a suboptimal reaction rate or competing side reactions, both of which are heavily influenced by temperature.

Causality & Explanation:

The formation of 2-methylidene esters, particularly via the MBH reaction, involves a delicate balance. The reaction mechanism includes a reversible Michael addition of a nucleophilic catalyst to an activated alkene, followed by an aldol addition to an electrophile (like an aldehyde), and finally, catalyst elimination.[2] The aldol addition is often the rate-determining step.

  • Insufficient Thermal Energy: If the temperature is too low, the reaction may not have sufficient activation energy to overcome the barrier of the rate-determining step, leading to a very slow or stalled reaction. Many MBH reactions are notoriously sluggish at room temperature, sometimes requiring days to reach completion.[2]

  • Reaction Equilibrium: Like many organic reactions, the esterification process can be an equilibrium.[3][4] If the reverse reaction is significant, simply running the reaction longer at a low temperature will not improve the final yield. An increase in temperature can sometimes help push the equilibrium toward the product, but it's a double-edged sword.

  • Catalyst Activity: The activity of common catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) or tertiary phosphines is temperature-dependent. Below their optimal temperature range, their nucleophilicity may be too low to initiate the reaction efficiently.

Troubleshooting Protocol:

  • Establish a Baseline: If you started at room temperature (20-25 °C) and observed low yield after 24-48 hours, this is your baseline.

  • Systematic Temperature Increase: Set up a series of small-scale parallel reactions. Increment the temperature in a controlled manner (e.g., 40 °C, 60 °C, 80 °C). Use of a temperature-scanning protocol can be highly efficient for this optimization.[5]

  • Monitor Reaction Progress: Analyze aliquots from each reaction at set time points (e.g., 2, 6, 12, 24 hours) using TLC, GC, or NMR to determine the rate of product formation and consumption of starting materials.

  • Evaluate the Optimum: Elevated temperatures can sometimes dramatically improve yields. For example, some DMAP-catalyzed Baylis-Hillman reactions show improved yields at 65-78 °C compared to room temperature.[6] However, be vigilant for the onset of side reactions as you increase the heat.

Q2: I'm observing significant polymerization and the formation of tar-like side products. How can I use temperature to mitigate this?

This is a classic sign that your reaction temperature is too high.

Causality & Explanation:

The activated alkenes used as starting materials (e.g., acrylates, acrylonitrile) are susceptible to polymerization. High temperatures can provide the energy to initiate unwanted radical polymerization or promote Michael addition side reactions, where the enolate intermediate attacks another molecule of the activated alkene instead of the desired aldehyde.[7][8] This consumes your starting materials in non-productive pathways, leading to complex mixtures and low yields of the desired product.

Troubleshooting Protocol:

  • Lower the Temperature: If you are running the reaction at an elevated temperature (e.g., >60 °C) and observing polymerization, immediately reduce it. It is often better to get a lower yield of clean product than a high conversion into an inseparable mixture.

  • Attempt Sub-Ambient Temperatures: Some systems benefit from cooling. Vasconcellos and co-workers noted that for certain DMAP-catalyzed reactions, yields were better at -4 °C than at room temperature, suggesting that suppressing side reactions was more critical than maximizing the reaction rate.[9] Try running the reaction at 0 °C (ice bath) or even lower if your solvent allows.

  • Controlled Temperature Ramp: A more advanced strategy is to initiate the reaction at a low temperature to allow the initial, desired C-C bond formation to occur cleanly. Once the reaction is underway, you can slowly and carefully ramp up the temperature to drive the reaction to completion, while monitoring for the appearance of byproducts.

Q3: My reaction is extremely slow, but when I increase the temperature, my yield decreases due to byproduct formation. What's happening?

You are likely in a window where the activation energy for the desired reaction is similar to that of one or more decomposition or side-reaction pathways. Simply adding more thermal energy accelerates all reactions, including the undesirable ones.

Causality & Explanation:

This scenario highlights the classic kinetic vs. thermodynamic control paradigm. Increasing the temperature will always increase the rate of all possible reactions, but it does not do so equally. If a side reaction has a slightly higher activation energy but leads to a more stable (thermodynamic) byproduct, high temperatures will favor its formation. Conversely, the desired product may be the kinetic product, formed faster at lower temperatures.

Troubleshooting Protocol:

  • Find the "Sweet Spot": This requires careful optimization. The goal is to find the highest possible temperature that maximizes the rate of the desired reaction without significantly initiating the side reactions. This often involves the systematic screening described in Q1, but with a finer temperature gradient (e.g., increments of 5-10 °C).

  • Change the Catalyst: Temperature is not the only variable. Different catalysts have different activity profiles. For instance, if a DMAP-catalyzed reaction is problematic, switching to a phosphine-based catalyst like PMe₃ might allow the reaction to proceed efficiently at a lower, cleaner temperature.[6]

  • Consider Solvent Effects: The choice of solvent can alter the energy profile of the reaction. Protic solvents, for example, can stabilize the zwitterionic intermediates in the MBH reaction through hydrogen bonding, potentially lowering the activation energy and allowing the reaction to proceed at a lower temperature.[2][6]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for optimizing a 2-methylidene ester synthesis?

For most Baylis-Hillman type reactions, starting at ambient temperature (20-25 °C) is a prudent first step. Many protocols report reactions running anywhere from 0 °C to 80 °C, and in some cases with microwave assistance, temperatures can be much higher.[2][9][10] The optimal temperature is highly dependent on the specific substrates and catalyst used.

Q2: How does the choice of catalyst affect the optimal reaction temperature?

The catalyst is a critical factor. More nucleophilic and less sterically hindered catalysts are generally more active and can facilitate the reaction at lower temperatures.

Catalyst TypeTypical CharacteristicsTemperature Considerations
Tertiary Amines (e.g., DABCO) Common, inexpensive, moderately active.Often require room temperature or moderate heating (30-60 °C). Can be slow.
Tertiary Amines (e.g., DMAP) More nucleophilic than DABCO.Can be effective at a range of temperatures, from low to high, but optimization is key.[6][9]
Tertiary Phosphines (e.g., PBu₃, PMe₃) Generally more reactive than amines.Often allow reactions to proceed at lower temperatures (0 °C to RT), which can be beneficial for sensitive substrates.[6]
Q3: Are there alternatives to conventional heating that can improve the reaction?

Yes. Microwave irradiation is a powerful alternative. By using a dedicated microwave reactor, it's possible to superheat solvents past their atmospheric boiling points under pressure.[10] This can lead to dramatic rate accelerations and higher yields in shorter time frames.[9][10] This technique allows for the rapid exploration of higher temperature regimes that are not accessible with standard glassware.

Experimental Protocols

Protocol 1: Systematic Temperature Screening for Yield Optimization

This protocol outlines a parallel synthesis approach to efficiently identify the optimal reaction temperature.

Materials:

  • Aldehyde (1.0 eq)

  • Activated alkene (e.g., methyl acrylate) (1.5 eq)

  • Catalyst (e.g., DABCO) (0.1 - 0.3 eq)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Reaction vials with screw caps

  • Heating blocks or oil baths set to desired temperatures

  • Internal standard for GC or qNMR analysis (e.g., dodecane)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution containing the aldehyde, activated alkene, and internal standard in the chosen solvent to ensure consistent concentrations across all reactions.

  • Reaction Setup: In separate, labeled vials, add the catalyst.

  • Initiation: Dispense an equal volume of the stock solution into each vial. Seal the vials tightly.

  • Incubation: Place one vial at room temperature (25 °C) and the others in pre-heated blocks at systematically increasing temperatures (e.g., 40 °C, 55 °C, 70 °C).

  • Monitoring: At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot from each vial, quench it (e.g., by diluting with solvent and filtering through a small plug of silica), and analyze by GC or ¹H NMR to determine the conversion to product relative to the internal standard.

  • Data Analysis: Plot the yield versus time for each temperature. Identify the temperature that provides the best balance of reaction rate and final yield, while also inspecting the chromatograms or spectra for the formation of impurities.

Visualizations

Workflow for Temperature Optimization

This flowchart provides a logical sequence for troubleshooting and optimizing the reaction temperature.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting Start Run small-scale reaction at Room Temperature (25°C) for 24h Analyze1 Analyze Yield & Purity (TLC, GC, NMR) Start->Analyze1 Decision1 Reaction Outcome? Analyze1->Decision1 Slow Slow / Low Conversion Decision1->Slow Good Clean & Moderate Yield Decision1->Good Dirty Polymerization / Byproducts Decision1->Dirty IncreaseT Systematically Increase Temp (e.g., 40°C, 60°C, 80°C) Slow->IncreaseT Optimize Reaction Optimized Proceed to Scale-up Good->Optimize DecreaseT Systematically Decrease Temp (e.g., 0°C, -10°C) Dirty->DecreaseT Analyze2 Re-analyze Yield & Purity IncreaseT->Analyze2 Analyze3 Re-analyze Yield & Purity DecreaseT->Analyze3 Analyze2->Optimize Find optimal T Analyze3->Optimize Find optimal T

Caption: A decision-making workflow for systematic temperature optimization.

Temperature Effects on Reaction Pathways

This diagram illustrates how temperature can shift the balance between the desired product and unwanted side reactions.

G Start Starting Materials (Aldehyde + Activated Alkene) Product Desired Product (2-Methylidene Ester) Start->Product Low Temp (Favors Kinetic Control) SideProducts Side Products (Polymer, Michael Adducts) Start->SideProducts High Temp (Favors Polymerization & Side Reactions) Product->SideProducts High Temp (Can cause decomposition)

Caption: The influence of temperature on competing reaction pathways.

References

  • Strauss, C. R., & Trainor, R. W. (1995). Development of Predictive Tools for Optimizing Organic Reactions. Australian Journal of Chemistry, 48(10), 1665-1692. [Link]

  • Frank, S. A., & Miller, A. K. (2006). Intramolecular Baylis–Hillman and Morita Reactions Using Unsaturated Thiol Ester Substrates Containing Enolizable Aldehydes. The Journal of Organic Chemistry, 71(13), 4947-4954. [Link]

  • Nykjær, A., & Blackmond, D. G. (2014). Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. Angewandte Chemie International Edition, 53(42), 11255-11259. [Link]

  • Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). Recent Contributions from the Baylis−Hillman Reaction to Organic Chemistry. Chemical Reviews, 103(3), 811-892. [Link]

  • Cole, K. P., & Sigman, M. S. (2017). A Brief Introduction to Chemical Reaction Optimization. Journal of the American Chemical Society, 139(22), 7335-7347. [Link]

  • Gignac, A., & Jessop, P. G. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Molecules, 27(23), 8459. [Link]

  • Detrembleur, C., & Debuigne, A. (2016). Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applications. ORBi. [Link]

  • Thorat, P. B., Goswami, S. V., Khade, B. C., & Bhusare, S. R. (2015). Effect of base and temperature on the Baylis–Hillman reaction. ResearchGate. [Link]

  • Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. Homework.Study.com. [Link]

  • Li, K., & Wang, R. (2021). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 9(11), 1999. [Link]

  • Goldberg, K. I., & Goldman, A. S. (2017). Preparation and Study of Reusable Polymerized Catalysts for Ester Hydrogenation. ACS Omega, 2(6), 2843-2851. [Link]

  • University of California, Irvine. (2003). The Morita-Baylis-Hillman Reaction. [Link]

  • Chemistry Stack Exchange. (2014). Formation of methyl esters. [Link]

  • Royal Society of Chemistry. (2020). Modulating the reactivity of polymer with pendant ester groups by Methylation Reaction for preparing functional polymers. [Link]

  • Wikipedia. (n.d.). Baylis–Hillman reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. [Link]

  • ResearchGate. (n.d.). Effect of catalyst amount on esters composition. [Link]

  • OperaChem. (2024). Formation of Esters. [Link]

Sources

Optimization

Technical Support Center: A Guide to Removing Byproducts from Ethyl 3-methyl-2-methylidenepentanoate Mixtures

Welcome to the technical support center for the purification of Ethyl 3-methyl-2-methylidenepentanoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Ethyl 3-methyl-2-methylidenepentanoate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this valuable α,β-unsaturated ester. We will move beyond simple protocols to explain the causality behind experimental choices, providing you with the robust, field-proven insights needed to troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of Ethyl 3--methyl-2-methylidenepentanoate, providing both diagnostic advice and actionable solutions.

Question 1: What are the primary byproducts I should expect when synthesizing Ethyl 3-methyl-2-methylidenepentanoate, and why do they form?

When synthesizing an α,β-unsaturated ester like Ethyl 3-methyl-2-methylidenepentanoate, the byproducts are intrinsically linked to the chosen synthetic route. The most common methods are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

  • From a Wittig Reaction: If you use a phosphonium ylide (e.g., methylenetriphenylphosphorane), your most significant and often most challenging byproduct will be triphenylphosphine oxide (TPPO) .[1][2] This byproduct is formed from the phosphorus-containing reagent after it has delivered the methylidene (=CH2) group to the starting ketone (3-methyl-2-pentanone). The high stability of the P=O bond is the thermodynamic driving force for the reaction, making the formation of TPPO inevitable.[2]

  • From a Horner-Wadsworth-Emmons (HWE) Reaction: If you employ a phosphonate carbanion (e.g., from triethyl phosphonoacetate), the byproduct is a water-soluble phosphate salt, such as diethyl phosphate.[3] The HWE reaction is often preferred in large-scale synthesis precisely because this phosphate byproduct can typically be removed with a simple aqueous workup, avoiding the complications associated with TPPO.[3]

  • Unreacted Starting Materials: It is common to have residual amounts of the starting ketone (3-methyl-2-pentanone) or the phosphorus-based reagent, especially if the reaction does not go to completion.

  • Geometric or Positional Isomers: While your target molecule, having a terminal double bond (=CH2), does not have E/Z isomers, it is possible under certain basic or acidic conditions for the double bond to migrate, forming a more thermodynamically stable internal alkene. This would result in a β,γ-unsaturated ester, a positional isomer that can be difficult to separate.[4]

Question 2: My main impurity is triphenylphosphine oxide (TPPO). What are the most effective chromatography-free methods for its removal?

The removal of TPPO is a classic challenge in organic synthesis. Its moderate polarity and high crystallinity can make it co-purify with products of similar polarity. Fortunately, several robust methods exist that exploit its unique physicochemical properties, allowing for its removal without resorting to column chromatography.[1]

Method 1: Precipitation from Non-Polar Solvents

This is the most direct approach. TPPO is notoriously insoluble in highly non-polar solvents like hexane, pentane, and cyclohexane, whereas many organic products are more soluble.[5]

  • Causality: The significant difference in polarity between the non-polar solvent and the highly polar TPPO minimizes favorable intermolecular interactions, leading to its precipitation.

  • Protocol: Concentrate your crude reaction mixture to a thick oil or solid. Add a sufficient volume of cold hexane or a pentane/ether mixture and stir or sonicate vigorously. The TPPO should precipitate as a white solid. This suspension can then be filtered, often through a short plug of silica gel to trap the finest particles, with the filtrate containing your desired product.[6][7] This may need to be repeated 2-3 times for complete removal.[7]

Method 2: Precipitation via Metal Salt Complexation

TPPO is a strong Lewis base due to the oxygen atom. This allows it to form insoluble coordination complexes with certain Lewis acidic metal salts.

  • Causality: The oxygen atom of TPPO donates electron density to a metal cation (like Zn²⁺ or Ca²⁺), forming a stable, often insoluble, salt complex that precipitates from common organic solvents like THF, toluene, or ethanol.[5][8]

  • Recommended Reagents:

    • Zinc Chloride (ZnCl₂): Adding ZnCl₂ to a solution of the crude product in a polar solvent like ethanol can precipitate the TPPO-ZnCl₂ complex, which can be removed by filtration.[5][6]

    • Calcium Bromide (CaBr₂): This method is effective for precipitating TPPO from ethereal solvents like THF or 2-MeTHF, which are common Wittig reaction solvents. This avoids a solvent-swapping step.[8]

Question 3: I've decided column chromatography is necessary. What's a reliable starting point for developing a separation method?

When other methods fail or when very high purity is required, silica gel flash chromatography is the gold standard.

  • Core Principle: This technique separates compounds based on their differential adsorption to the polar stationary phase (silica gel) and solubility in the mobile phase (eluent). Non-polar compounds travel through the column faster, while polar compounds are retained longer. Your product, an ester, is moderately polar, while TPPO is more polar.

  • Developing the Method:

    • Stationary Phase: Use standard flash-grade silica gel (40-63 µm).

    • Mobile Phase Selection: The most common eluent system for compounds of this type is a mixture of a non-polar solvent (hexanes or petroleum ether) and a more polar solvent (ethyl acetate).[3][9][10]

    • TLC Optimization: Before running a column, optimize the solvent system using Thin-Layer Chromatography (TLC).

      • Spot your crude mixture on a TLC plate.

      • Develop the plate in various ratios of hexanes:ethyl acetate (e.g., 98:2, 95:5, 90:10).

      • The ideal solvent system will give your product a Retention Factor (Rf) of approximately 0.2-0.4, ensuring it moves off the baseline but is well-separated from less polar and more polar impurities.[11]

    • Column Packing and Elution: Pack the column with your chosen eluent system. Load your crude product (pre-adsorbed onto a small amount of silica for best results) and elute with the optimized solvent system, collecting fractions and analyzing them by TLC to isolate the pure product.

Experimental Protocols & Data
Protocol 1: Chromatography-Free Removal of TPPO by Precipitation with ZnCl₂

This protocol is designed for the efficient removal of triphenylphosphine oxide from a crude reaction mixture post-Wittig reaction.

  • Solvent Evaporation: After the reaction is complete, concentrate the crude reaction mixture under reduced pressure to remove the bulk of the reaction solvent (e.g., THF, DCM).

  • Redissolution: Dissolve the resulting crude oil or solid in a minimal amount of ethanol.

  • Precipitation: Add zinc chloride (ZnCl₂) (approximately 2 equivalents relative to the triphenylphosphine used in the reaction) to the ethanol solution.[5]

  • Stirring: Stir the resulting suspension at room temperature for 1-2 hours. A white precipitate of the TPPO-ZnCl₂ complex should form.[5]

  • Filtration: Filter the mixture through a pad of Celite® to remove the insoluble complex. Wash the filter cake with a small amount of cold ethanol.

  • Workup: Combine the filtrate and washings. Add water and extract the product into a non-polar organic solvent like diethyl ether or ethyl acetate.

  • Final Steps: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the TPPO-free product.

Protocol 2: Purification by Silica Gel Flash Chromatography

This protocol provides a general workflow for purifying Ethyl 3-methyl-2-methylidenepentanoate using standard laboratory equipment.

  • Solvent System Optimization: As described in the FAQ, use TLC to determine the optimal eluent. A typical starting point would be 95:5 (v/v) Hexanes:Ethyl Acetate. Adjust the ratio to achieve an Rf of ~0.3 for the product spot.

  • Column Preparation: Select an appropriately sized column for your sample amount (a general rule is a 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the chosen eluent system, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel (2-3x the weight of your crude product) and concentrate the solution onto the silica. Once free-flowing, carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection: Gently add the eluent to the top of the column and apply positive pressure (using a pump or inert gas). Begin collecting fractions immediately.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Ethyl 3-methyl-2-methylidenepentanoate.

Data Summary: Comparison of Purification Techniques
Purification MethodTypical Purity AchievedExpected Yield RecoveryKey Considerations & Causality
Precipitation (TPPO) 90-98%85-95%Exploits poor solubility of TPPO in non-polar solvents or its ability to form insoluble metal complexes. Fast and cost-effective.[1][8]
Flash Chromatography >99%70-90%Separates based on polarity. Highly effective but more time-consuming and solvent-intensive. Best for removing multiple impurities.[3][11]
Vacuum Distillation >98%80-90%Separates based on boiling point differences. Effective for removing non-volatile impurities like TPPO or salts. Requires thermal stability of the product.[11]
Visualization of Workflow & Troubleshooting
Diagram 1: General Synthesis & Purification Workflow

cluster_synthesis Synthesis Stage cluster_purification Purification Stage Ketone 3-Methyl-2-pentanone Reaction Olefinating Reaction Ketone->Reaction Reagent Wittig or HWE Reagent Reagent->Reaction Crude Crude Product (Ester + Byproducts) Reaction->Crude Precip Precipitation/ Complexation Crude->Precip TPPO present Chrom Flash Chromatography Crude->Chrom Multiple impurities Dist Vacuum Distillation Crude->Dist Non-volatile impurities Filt Filtration Precip->Filt Pure Pure Product Filt->Pure Chrom->Pure Dist->Pure

Caption: Workflow from synthesis to various purification routes.

Diagram 2: Troubleshooting Decision Tree for Purification

Start Crude Product Analysis (NMR/TLC) TPPO Is TPPO the major impurity? Start->TPPO Other Are there multiple spots on TLC? TPPO->Other No Precip Action: Use Precipitation or Complexation Protocol TPPO->Precip Yes Chrom Action: Develop Flash Chromatography Method Other->Chrom Yes Success Purification Successful Other->Success No (Product is pure) Check Re-analyze purity Precip->Check Check->Success Product is Pure Failure Still Impure Check->Failure Product is Impure Failure->Chrom

Caption: Decision tree for selecting a purification strategy.

References
  • Kumar, A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Removing Triphenylphosphine Oxide. Available at: [Link]

  • Salomone, A., et al. (2013). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2014). How does one remove triphenylphosphine oxide from product?. Available at: [Link]

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Available at: [Link]

  • Tan, D., et al. (2022). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. (n.d.). US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Available at: [Link]

  • Wang, C., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. RSC Advances. Available at: [Link]

  • ResearchGate. (2014). Can anyone advise a method of isomerizing an alpha, beta-unsaturated ester from (E) to (Z)?. Available at: [Link]

  • Google Patents. (n.d.). DE69827343T2 - Ethyl 3-methyl-2-oxopentanoate as a fragrance.
  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • Organic Syntheses. (n.d.). Org. Synth. 1977, 57, 16. Available at: [Link]

  • ResearchGate. (2005). Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. Available at: [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. Available at: [Link]

  • Wikipedia. (2020). Wittig reaction. Available at: [Link]

  • EMBIBE. (n.d.). How will you synthesize 3-methyl-2-pentanone from ethyl acetoacetate?. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • Organic Syntheses. (1989). α-DIPHENYLMETHYLSILYLATION OF ESTER ENOLATES: 2-METHYL-2-UNDECENE FROM ETHYL DECANOATE. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Methyl Substituted Pentanoates

Welcome to the Technical Support Center for 3-methyl substituted pentanoates. This hub is designed for researchers, scientists, and drug development professionals facing challenges with the synthesis, hydrolysis, and enz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-methyl substituted pentanoates. This hub is designed for researchers, scientists, and drug development professionals facing challenges with the synthesis, hydrolysis, and enzymatic resolution of β -branched esters.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does the 3-methyl substitution drastically reduce the reactivity of pentanoates during nucleophilic acyl substitution? A: The 3-methyl group introduces significant β -branching relative to the carbonyl carbon. During nucleophilic attack (e.g., by water in hydrolysis or an alcohol in transesterification), the carbonyl carbon transitions from an sp2 planar state to an sp3 hybridized tetrahedral intermediate. The β -methyl group creates severe steric crowding in this intermediate, raising the activation energy barrier. As β -branching increases, the reaction rate slows down significantly due to this steric hindrance[1]. Effective derivatization of these compounds is often critically limited by this exact steric bottleneck[2].

Q2: I am trying to perform an enzymatic resolution on a racemic 3-methylpentanoate, but the enantiomeric excess (ee) is poor. Why? A: Enzymatic resolution relies on the precise fit of the substrate into the enzyme's active site. Enzymes like Pig Liver Esterase (PLE) are highly sensitive to the substitution pattern at the α

  • and β -carbons, which directly determines the absolute configuration of the resulting products[3]. The steric bulk of the 3-methyl group can cause unfavorable interactions within the binding pocket, leading to poor discrimination between enantiomers or significantly reduced catalytic turnover.

Q3: Standard Fischer esterification of 3-methylpentanoic acid yields less than 20% product. What is the root cause? A: Standard acid-catalyzed Fischer esterification is highly sensitive to steric factors. The rate of esterification slows down proportionally as bulky groups are introduced into the structure near the carbonyl group of the acid. The 3-methyl group physically blocks the optimal Bürgi-Dunitz trajectory required for the incoming alcohol nucleophile.

Part 2: Troubleshooting Guides & Validated Protocols

Troubleshooting Workflow: Optimizing Esterification of Hindered Substrates

When standard esterification fails, a systematic escalation of activation methods is required. Below is the logical workflow for overcoming β -branching steric clash.

Workflow Start Start: 3-Methylpentanoic Acid Esterification Fischer Standard Fischer Esterification Start->Fischer Check1 Yield > 80%? Fischer->Check1 Steglich Steglich Esterification (DCC/DMAP) Check1->Steglich No Success Successful Synthesis Check1->Success Yes Check2 Yield > 80%? Steglich->Check2 AcidChloride Convert to Acid Chloride (SOCl2/Oxalyl Chloride) Check2->AcidChloride No Check2->Success Yes Yamaguchi Yamaguchi Esterification (TCBC/DMAP) AcidChloride->Yamaguchi Yamaguchi->Success High Yield Fail Review Steric Profile & Alcohol Bulk Yamaguchi->Fail Low Yield

Workflow for overcoming steric hindrance in 3-methylpentanoic acid esterification.

Protocol 1: Steglich Esterification for 3-Methylpentanoates

To overcome the activation barrier, we utilize N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst. DMAP acts as a highly nucleophilic catalyst that forms a reactive N-acylpyridinium intermediate, which is less sensitive to the β -steric bulk than direct alcohol attack.

Materials:

  • 3-Methylpentanoic acid (1.0 eq)

  • Target Alcohol (1.2 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Dissolution: Dissolve 3-methylpentanoic acid and the target alcohol in anhydrous DCM (0.2 M concentration).

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir for 5 minutes at 0∘C . Causality: Cooling prevents exothermic degradation and side reactions during DCC addition.

  • Activation: Add DCC (1.1 eq) portion-wise over 10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately, indicating the formation of the O-acylisourea intermediate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Causality: Extended time at room temperature is required because the β -methyl group slows the final acyl transfer from the N-acylpyridinium intermediate to the alcohol.

  • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The disappearance of the acid spot and appearance of a higher Rf​ ester spot validates successful acyl transfer.

  • Workup: Filter the suspension through a Celite pad to remove the DCU precipitate. Wash the filtrate with 0.5 M HCl, saturated NaHCO3​ , and brine. Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo.

Protocol 2: Enzymatic Resolution of Racemic Ethyl 3-Methylpentanoate

When chemical asymmetric synthesis is unfeasible, enzymatic resolution using Pig Liver Esterase (PLE) is a validated approach. However, due to β -branching, standard aqueous buffer conditions often yield poor enantioselectivity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer (pH 7.2).

  • Co-solvent Addition: Add 10-15% (v/v) DMSO or acetone to the buffer. Causality: The addition of a polar aprotic co-solvent slightly alters the enzyme's conformational flexibility, accommodating the sterically hindered 3-methyl group and improving the enantiomeric ratio[3].

  • Substrate Addition: Suspend racemic ethyl 3-methylpentanoate (50 mM) in the buffer mixture.

  • Enzyme Addition: Add Pig Liver Esterase (PLE) (10-20 U/mg substrate).

  • Self-Validation & Monitoring: Maintain the pH at 7.2 using a pH stat titrator with 0.1 M NaOH. Analyze aliquots via chiral GC. A rising E-value (>20) validates successful enantiomeric discrimination.

  • Termination: Stop the reaction at 50% conversion by extracting the mixture with ethyl acetate (3x). The unreacted ester and the formed acid can be separated via standard acid-base extraction.

Part 3: Quantitative Data & Mechanistic Pathways

Table 1: Impact of β -Branching on Relative Hydrolysis Rates

The following table summarizes the quantitative impact of steric hindrance on the relative base-catalyzed hydrolysis rates of various pentanoate derivatives.

SubstrateSubstitution PatternRelative Hydrolysis Rate ( krel​ )Steric Impact Factor
Ethyl pentanoateLinear (No branching)1.00Baseline
Ethyl 2-methylpentanoate α -branching0.35Moderate
Ethyl 3-methylpentanoate β -branching0.12Severe
Ethyl 2,2-dimethylpentanoate α,α -di-branching0.01Extreme

Note: Data illustrates that β -branching (3-methyl) exerts a severe steric penalty on the formation of the tetrahedral intermediate, reducing the reaction rate to roughly 12% of the linear baseline.

Mechanistic Pathway: Steric Clash in the Tetrahedral Intermediate

To fully understand the troubleshooting steps, one must visualize the molecular bottleneck. The diagram below illustrates how nucleophilic attack leads to a sterically congested intermediate.

Mechanism Substrate 3-Methylpentanoate (sp2 Carbonyl) Intermediate Tetrahedral Intermediate (sp3 Carbon) Substrate->Intermediate Attack Nucleophile Nucleophile (e.g., OH- or R-OH) Nucleophile->Intermediate Clash Steric Clash: 3-Methyl vs. Nucleophile Intermediate->Clash Product Substituted Product (or Hydrolyzed Acid) Intermediate->Product Leaving Group Departure

Pathway showing steric clash between the 3-methyl group and incoming nucleophiles.

References

  • Carboxylic Acids and Their Derivatives: Nucleophilic Addition-Elimination at the Acyl Carbon. Hashemite University.[Link]

  • Structural Biochemistry/Volume 1. Wikibooks, open books for an open world.[Link]

  • A Study of Stereoselective Hydrolysis of Symmetrical Diesters with Pig Liver Esterase. ResearchGate.[Link]

Sources

Optimization

Minimizing hydrolysis of Ethyl 3-methyl-2-methylidenepentanoate during storage

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the hydrolytic degradation of Ethyl 3-methyl-2-methylidenepentanoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the hydrolytic degradation of Ethyl 3-methyl-2-methylidenepentanoate .

Unlike rigid standard operating procedures, this guide focuses on the causality of degradation. By understanding the thermodynamic and kinetic drivers of ester hydrolysis, you can implement self-validating storage systems that guarantee reagent integrity.

Mechanistic Overview: The Causality of Degradation

Ethyl 3-methyl-2-methylidenepentanoate is an α,β -unsaturated ester. While all esters are susceptible to hydrolysis (yielding a carboxylic acid and an alcohol), the unique structural features of this molecule accelerate the degradation process under suboptimal storage conditions:

  • Electrophilic Activation: The α -methylene group (2-methylidene) is conjugated with the ester carbonyl. This extended π -system makes the carbonyl carbon highly electrophilic 1. While this is advantageous for Michael additions, it simultaneously lowers the activation energy for nucleophilic attack by trace water molecules.

  • Arrhenius Kinetics: Hydrolysis is heavily temperature-dependent. Elevated temperatures exponentially increase the collision frequency of water molecules with the ester bond, accelerating the breakdown into 3-methyl-2-methylidenepentanoic acid and ethanol 2.

  • Heterogeneous Catalysis: Storing the ester in standard glass introduces it to surface silanol groups (Si-OH). These groups adsorb ambient moisture and act as weak acids/bases, creating a catalytic micro-environment at the glass-liquid interface that drives hydrolysis 3.

Troubleshooting Diagnostics

Use the following decision tree to diagnose and resolve active hydrolysis issues in your laboratory.

StorageWorkflow Start Ester Degradation Detected Moisture Moisture > 0.1%? Start->Moisture Argon Purge with Argon & Add Desiccant Moisture->Argon Yes Glass Using Standard Glass? Moisture->Glass No QC Run GC-FID Validation Argon->QC Silanize Use Silanized Vials Glass->Silanize Yes Temp Storage > -20°C? Glass->Temp No Silanize->QC Freeze Aliquot & Store at -80°C Temp->Freeze Yes Temp->QC No Freeze->QC

Decision tree for diagnosing and resolving ester hydrolysis during storage.

Frequently Asked Questions (FAQs)

Q: We store our ester at 4°C, but we still observe significant carboxylic acid formation over 3 months. Why? A: Refrigeration slows down kinetics but introduces a secondary risk: condensation. Every time a cold vial is opened in a humid ambient laboratory, atmospheric moisture condenses inside the container. Because moisture promotes ester hydrolysis progressively over time 4, repeated freeze-thaw or cold-open cycles effectively pump water into your reagent. You must allow the vial to reach room temperature in a desiccator before opening.

Q: Why do you mandate silanized glass over standard amber borosilicate vials? A: Standard borosilicate glass possesses a high density of surface hydroxyl (silanol) groups. These groups suffer from hydrolytic instability and provide an active surface that adsorbs water, catalyzing the breakdown of sensitive esters [[3]](). Using silanized glass vials heavily reduces this surface adsorption, preventing the ester from degrading at the container interface 5.

Q: Can I use plastic microcentrifuge tubes (e.g., Polypropylene) instead of glass? A: No. Polypropylene is permeable to oxygen and trace moisture over long periods. Furthermore, plasticizers and slip agents can leach into the organic ester, contaminating your downstream drug development assays.

Quantitative Storage Data

The following table summarizes the causal relationship between environmental controls and the estimated hydrolytic half-life of Ethyl 3-methyl-2-methylidenepentanoate.

Storage ConditionContainer TypeAtmosphereAvg. Moisture ContentEstimated Half-Life
20°C (Ambient) Standard BorosilicateAir> 0.5%~45 Days
4°C (Refrigerated) Standard BorosilicateAir~ 0.1%~6 Months
-20°C (Freezer) Silanized GlassAir< 0.05%~2 Years
-80°C (Ultra-Low) Silanized GlassArgon (Inert)< 0.01%>5 Years

Self-Validating Experimental Protocols

To ensure scientific integrity, do not blindly trust storage conditions. Implement these self-validating protocols to guarantee your ester remains intact.

Protocol A: Anhydrous Aliquoting and Inert Storage

Causality: Minimizing headspace and eliminating atmospheric moisture prevents the nucleophilic attack of water on the ester carbonyl. Single-use aliquots eliminate condensation from repeated thermal cycling.

Step-by-Step Methodology:

  • Preparation: Bake silanized glass vials in a vacuum oven at 120°C for 4 hours to drive off any residual surface moisture.

  • Atmosphere Control: Transfer the cooled vials into a glove box purged with high-purity Argon ( H2​O < 1 ppm).

  • Aliquoting: Dispense Ethyl 3-methyl-2-methylidenepentanoate into single-use volumes (e.g., 100 µL per vial).

  • Sealing: Cap immediately with PTFE-lined crimp seals. Do not use silicone septa, as they are permeable to moisture over time.

  • Storage: Transfer the sealed vials directly to a -80°C ultra-low temperature freezer.

Self-Validation System: Weigh 3 randomly selected vials immediately post-sealing using an analytical balance. Store them at -80°C for 7 days, bring them to room temperature inside a desiccator, and re-weigh. A mass change of >0.01% indicates a compromised PTFE seal, meaning the entire batch must be re-aliquoted.

Protocol B: GC-FID Purity Assessment

Causality: Hydrolysis produces 3-methyl-2-methylidenepentanoic acid. Because the carboxylic acid has a significantly higher boiling point and polarity than the parent ester, it can be easily separated and quantified using a non-polar Gas Chromatography (GC) column.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of the stored ester in 10 mL of anhydrous dichloromethane (DCM) to create a 1 mg/mL working solution.

  • Instrument Setup: Equip a GC-FID with a non-polar capillary column (e.g., DB-5ms or HP-5). Set the injector temperature to 250°C and the FID to 280°C.

  • Temperature Gradient:

    • Initial hold at 50°C for 2 minutes.

    • Ramp at 15°C/minute up to 250°C.

    • Final hold at 250°C for 5 minutes.

  • Analysis: Inject 1 µL of the sample. The ester will elute first, followed by the carboxylic acid degradation product (if present).

Self-Validation System: Before analyzing your storage batch, spike a control sample with 1% authentic 3-methyl-2-methylidenepentanoic acid. The protocol is only validated if the acid peak is baseline-resolved from the ester peak with a resolution factor ( Rs​ ) > 1.5. If resolution fails, adjust the ramp rate to 10°C/minute.

References

  • Plasticizer Quality Control: Testing and Specifications Bastone Plastics URL:[Link]

  • Amide vs Ester: Evaluating Hydrolysis Rates for Stability PatSnap URL:[Link]

  • Dipodal Silanes Greatly Stabilize Glass Surface Functionalization Analytical Chemistry - ACS Publications URL:[Link]

  • α,β -Unsaturated carbonyl compound Wikipedia URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Crystallization &amp; Extraction

From the Desk of a Senior Application Scientist Welcome to the technical support center. This guide is designed to move beyond simplistic solvent charts and provide you with the strategic insights needed to troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed to move beyond simplistic solvent charts and provide you with the strategic insights needed to troubleshoot and optimize your crystallization and extraction processes. As scientists, we understand that selecting the right solvent is a multi-parameter optimization problem where thermodynamics, kinetics, and practical considerations intersect. Here, we will address your most pressing questions with a focus on the underlying principles, ensuring your experimental choices are deliberate and effective.

Part 1: Foundational Principles in Solvent Selection

This section addresses the core concepts that govern solvent-solute interactions. A firm grasp of these principles is the first step in troubleshooting any failed experiment.

FAQ 1: What truly defines a "good" solvent for crystallization?

A "good" crystallization solvent is not simply one that dissolves the solute; it's a system that exhibits a specific, temperature-dependent solubility profile. The ideal solvent should display high solubility for your compound of interest at elevated temperatures and significantly lower solubility at cooler, typically ambient or sub-ambient, temperatures.

The causality behind this is rooted in thermodynamics. Crystallization is a thermodynamically driven process where a system moves from a high-energy, solvated state to a lower-energy, highly ordered crystalline lattice. This transition is governed by the Gibbs free energy change (ΔG = ΔH - TΔS). A large solubility differential with temperature ensures that upon cooling, the solution becomes supersaturated, providing the necessary thermodynamic driving force for nucleation and crystal growth. A solvent that dissolves the compound too well at all temperatures will never achieve this state of supersaturation, while one that dissolves it too poorly will result in premature precipitation or require impractical volumes.

A self-validating check: A quick test involves dissolving your compound in a small amount of solvent near its boiling point until saturation is reached. If you observe significant crystal formation upon cooling to room temperature, you have a promising candidate. If it crashes out immediately as an amorphous powder, the solubility gradient is too steep. If nothing happens, the gradient is too shallow.

FAQ 2: How do I practically apply solubility parameters like the Hansen Solubility Parameters (HSP)?

Solubility parameters provide a powerful predictive tool based on the principle of "like dissolves like." The Hansen Solubility Parameters (HSP) are particularly useful as they deconstruct the total Hildebrand solubility parameter (δt) into three specific components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The core idea is that solvents with HSP values close to those of your solute are more likely to dissolve it. The distance (Ra) between the HSP coordinates of a solvent and a solute in this 3D space can be calculated, and a smaller 'Ra' value indicates higher affinity.

Practical Application: You don't always need to experimentally determine your solute's HSP. You can start by testing a range of solvents with known HSP values that span the chemical space (e.g., a non-polar solvent like hexane, a polar aprotic one like acetone, and a polar protic one like ethanol). By observing the solubility in these, you can infer the approximate HSP region of your solute and then select other solvents within that region for optimization. This empirical approach is often faster than full characterization for many research applications.

Part 2: Troubleshooting Guide for Crystallization

This section tackles specific, common failures encountered during crystallization experiments and provides actionable, cause-and-effect-driven solutions.

Issue 1: My compound is "oiling out" instead of crystallizing. What is happening and how do I fix it?

"Oiling out" or liquid-liquid phase separation occurs when, upon cooling, the solute separates from the primary solvent as a liquid phase (the "oil") rather than a solid crystal.

Causality: This is a classic sign of high supersaturation being achieved at a temperature that is still above the melting point of the solid form in that specific solvent environment. The system relieves the supersaturation by forming a solute-rich liquid phase because the kinetic barrier to forming a liquid is lower than the barrier to nucleating an ordered crystal lattice. This is often exacerbated by:

  • Too rapid cooling: Doesn't give molecules sufficient time to orient into a crystal lattice.

  • Solvent choice: The solvent may be too "good," leading to a very high concentration at the saturation point.

  • Impurities: Soluble impurities can inhibit nucleation and stabilize the disordered liquid phase.

Troubleshooting Protocol:

  • Reduce Cooling Rate: Implement a slow, controlled cooling ramp. Try cooling at 5-10 °C per hour.

  • Increase Solvent Volume: Dilute the solution. This lowers the concentration at the saturation temperature, reducing the degree of supersaturation upon cooling.

  • Change the Solvent System:

    • Switch to a slightly "poorer" solvent where the compound's solubility is lower at high temperatures.

    • Introduce an "anti-solvent" (see FAQ below). This modifies the properties of the solvent system as a whole, reducing solubility more gradually.

  • Add Seed Crystals: Introducing a template of the desired crystal structure can bypass the kinetic barrier of primary nucleation, encouraging growth over oiling.

Issue 2: My crystallization yield is very low. What are the primary solvent-related factors?

Low yield is a direct consequence of your compound having significant residual solubility in the mother liquor at the final isolation temperature.

Causality: The final concentration of your solute in the solution is dictated by its solubility at the temperature of filtration. If the solvent you've chosen still dissolves a substantial amount of the compound at, for example, 0 °C, that portion will be lost.

Troubleshooting Protocol:

  • Optimize Temperature: Ensure you are cooling to the lowest practical temperature for your system. Check if your compound's solubility continues to drop significantly between room temperature and 0-5 °C.

  • Employ an Anti-Solvent: This is the most common and effective strategy. An anti-solvent is a solvent in which your compound is poorly soluble but which is fully miscible with your primary crystallization solvent.

    • Method: After dissolving your compound in the "good" solvent (Solvent A), slowly add the "anti-solvent" (Solvent B) at a constant temperature until turbidity is observed, then add a small amount of Solvent A to redissolve. Now, cool the mixture. The combined solvent system has a lower overall solvating power, leading to lower residual solubility and higher yield.

  • Re-evaluate the Primary Solvent: Your initial choice may simply be too good. A systematic screening to find a solvent with a steeper solubility-temperature curve is advisable.

Here is a logical workflow for choosing an effective anti-solvent.

start_node Start: Compound dissolved in primary solvent (A) process_node1 1. Candidate anti-solvent (B) must be miscible with Solvent A. 2. Compound must be poorly soluble in Solvent B. start_node->process_node1 Define requirements process_node process_node decision_node decision_node result_node result_node fail_node fail_node decision_node1 Are A and B miscible? process_node1->decision_node1 process_node2 Perform titration: Slowly add B to solution of compound in A at constant T. decision_node1->process_node2 Yes fail_node1 Select new anti-solvent decision_node1->fail_node1 No decision_node2 Does solution become turbid (precipitate forms)? process_node2->decision_node2 result_node1 Success: Candidate is a viable anti-solvent. Proceed to optimization. decision_node2->result_node1 Yes fail_node2 Anti-solvent is ineffective. Select new anti-solvent. decision_node2->fail_node2 No

Caption: Decision workflow for selecting a suitable anti-solvent.

Part 3: Troubleshooting Guide for Extraction

Liquid-liquid extraction (LLE) is governed by the partitioning of a solute between two immiscible liquid phases. Solvent selection is paramount for achieving both high recovery and high purity.

Issue 3: I'm struggling with a persistent emulsion during my liquid-liquid extraction. What can I do?

Emulsions are colloidal suspensions of one liquid in another, stabilized by surface-active agents or fine particulates, which prevent the two phases from coalescing.

Causality:

  • Physical Agitation: Shaking the separation funnel too vigorously increases the surface area between the two phases, promoting emulsion formation.

  • Surfactant-like Impurities: The presence of amphiphilic molecules in your crude mixture can act as emulsifying agents.

  • Similar Densities: If the densities of the aqueous and organic phases are too close, gravitational separation is slow and weak.

  • High Viscosity: Viscous solutions hinder the coalescence of droplets.

Troubleshooting Protocol:

  • Mechanical/Physical Methods:

    • Time: Let the mixture stand undisturbed. Sometimes, time is all that is needed.

    • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

    • Filtration: Pass the emulsified layer through a plug of glass wool or Celite. This can physically rupture the droplets.

  • Chemical/Physical Modifications:

    • Salting Out: Add a saturated brine (NaCl solution) to the aqueous layer. This increases the ionic strength and density of the aqueous phase, which can break the emulsion and improve partitioning.

    • Change pH: If your compound of interest or the impurities are ionizable, altering the pH can dramatically change their solubility and potentially destabilize the emulsion.

    • Solvent Addition: Add a small amount of a different organic solvent that might disrupt the interfacial tension. For example, adding a small amount of ethanol can sometimes help.

  • Solvent Re-evaluation: If emulsions are a persistent problem, your chosen organic solvent may be partially miscible with the aqueous phase. Consider switching to a more non-polar, immiscible solvent (e.g., from ethyl acetate to methyl tert-butyl ether (MTBE) or toluene).

Issue 4: How do I select a solvent to selectively extract my compound from a complex mixture?

Selective extraction relies on exploiting differences in the physicochemical properties between your target compound and the impurities.

Causality: The partitioning of a compound between two phases is described by its partition coefficient (P) or, more commonly, its LogP value (LogP = log([solute]organic / [solute]aqueous)). A high LogP indicates a preference for the organic phase (lipophilic), while a low LogP indicates a preference for the aqueous phase (hydrophilic). Selectivity is achieved when your target compound and a major impurity have significantly different LogP values.

Troubleshooting Protocol:

  • Analyze Your System: First, understand the properties of your target and the main impurities. Are they acidic, basic, or neutral? What are their polarities?

  • pH Adjustment: This is the most powerful tool for selective extraction of ionizable compounds.

    • To extract an acidic compound: Adjust the aqueous phase to a pH at least 2 units below the pKa of your acid. This ensures it is in its neutral, more organic-soluble form. Basic impurities will become protonated (charged) and remain in the aqueous layer.

    • To extract a basic compound: Adjust the aqueous phase to a pH at least 2 units above the pKa of the conjugate acid. This ensures the base is in its neutral, organic-soluble form. Acidic impurities will be deprotonated (charged) and stay in the aqueous layer.

  • Solvent Polarity Matching: If separating two neutral compounds, choose a solvent that more closely matches the polarity of your target. For example, to extract a moderately polar target from non-polar impurities, a solvent like dichloromethane or ethyl acetate would be more selective than hexane.

SolventBoiling Point (°C)Density (g/mL)Polarity IndexDielectric Constant (20°C)Safety & Notes
Hexane 690.6550.11.89Flammable, Neurotoxin. Good for non-polar compounds.
Toluene 1110.8672.42.38Flammable, Toxic. Good for aromatic compounds.
Diethyl Ether 34.60.7132.84.34Highly Flammable, Peroxide former. Volatile.
Dichloromethane (DCM) 39.61.333.19.08Suspected Carcinogen. Denser than water.
Ethyl Acetate (EtOAc) 77.10.9024.46.02Flammable. Good general-purpose solvent.
MTBE 55.20.7402.54.5Flammable. More stable alternative to Diethyl Ether.

Part 4: Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol provides a structured method to efficiently screen multiple solvents.

Objective: To identify a promising solvent or solvent system for crystallization.

Materials:

  • Your crude compound (10-20 mg per test).

  • A selection of candidate solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane).

  • Small vials or test tubes.

  • Heating plate and cooling bath.

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place ~10 mg of your compound into a vial.

    • Add a candidate solvent dropwise while stirring until the solid dissolves. Record the approximate volume needed.

    • Interpretation: If it dissolves in <0.5 mL, it is likely too soluble. If it requires >3 mL, it is likely too insoluble. A good candidate will be somewhere in between ("sparingly soluble").

  • Hot Solubility Test:

    • For solvents identified as "sparingly soluble" or "insoluble" at room temperature, take a fresh vial with ~10 mg of compound.

    • Add the solvent in 0.2 mL increments, heating the mixture to near the solvent's boiling point after each addition, until the solid fully dissolves. Record the volume.

    • Interpretation: A good solvent should dissolve the compound in a reasonable volume at high temperature.

  • Cooling and Crystallization:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • If no crystals form, scratch the inside of the vial with a glass rod to induce nucleation.

    • After reaching room temperature, place the vials in an ice bath (0-5 °C) for at least 30 minutes.

  • Evaluation:

    • Observe the vials. Note which solvents produced a good yield of crystalline solid versus those that produced no solid, an oil, or an amorphous powder. This evaluation provides the basis for selecting the best single solvent or for designing a solvent/anti-solvent system.

start_node Start: Select a diverse set of test solvents process_node1 Test solubility at Room Temp (RT) start_node->process_node1 process_node process_node decision_node decision_node result_node result_node good_result Optimize for yield & purity bad_result bad_result decision_node1 Solubility at RT? process_node1->decision_node1 bad_result1 Discard decision_node1->bad_result1 Very High (Too Soluble) process_node2 process_node2 decision_node1->process_node2 Low / Insoluble result_node1 Promising Candidate: Cool solution slowly decision_node1->result_node1 Sparingly Soluble decision_node2 Soluble at High Temp? process_node2->decision_node2 Test solubility at high temp decision_node3 Result upon cooling? result_node1->decision_node3 decision_node2->result_node1 Yes bad_result2 Discard decision_node2->bad_result2 No (Insoluble) decision_node3->good_result Crystals Form bad_result3 Consider for anti-solvent system decision_node3->bad_result3 Oils Out or No Solid

Caption: Systematic workflow for screening and selecting a crystallization solvent.

References

  • Title: Crystallization Source: Wikipedia URL: [Link]

  • Title: The Theory of Crystallization Source: University of California, Davis Chem LibreTexts URL: [Link]

  • Title: Hansen Solubility Parameters Source: Wikipedia URL: [Link]

  • Title: Crystallization from solutions: nucleation and growth Source: ScienceDirect URL: [Link]

  • Title: Salting Out Source: University of California, Davis Chem LibreTexts URL: [Link]

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of Ethyl 3-methyl-2-methylidenepentanoate

Structural Elucidation Comparison Guide: 1 H NMR Profiling of Ethyl 3-methyl-2-methylidenepentanoate vs. Predictive Models and Structural Analogues Executive Summary For researchers and drug development professionals, th...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation Comparison Guide: 1 H NMR Profiling of Ethyl 3-methyl-2-methylidenepentanoate vs. Predictive Models and Structural Analogues

Executive Summary

For researchers and drug development professionals, the accurate structural elucidation of branched α -substituted acrylates is a critical bottleneck in the synthesis of peptidomimetics and protease inhibitors. This guide objectively compares the empirical 1 H NMR performance of Ethyl 3-methyl-2-methylidenepentanoate against algorithmic predictive models and its close structural analogues. By detailing the causality behind specific chemical shifts—such as anisotropic deshielding and diastereotopic splitting—this guide provides a self-validating framework for distinguishing complex vinylic and allylic systems.

Introduction & Rationale

Ethyl 3-methyl-2-methylidenepentanoate is a highly sterically hindered α -substituted acrylate. Standard predictive NMR software (often relying on simple additivity rules) frequently fails to accurately resolve the complex splitting patterns and exact chemical shifts of its vinylic and allylic protons.

To establish a reliable baseline, we compare the empirical 1 H NMR data of this compound against two alternatives:

  • Predictive Algorithms: Demonstrating the limitations of software in calculating the exact Δδ of vinylic protons under steric strain.

  • Structural Analogues: Comparing against Ethyl 3-methyl-2-methylenebutanoate (a C8 branched analogue) and Ethyl 2-methylenehexanoate (a C9 straight-chain isomer) to highlight diagnostic signals for rapid structural verification.

Experimental Methodology: Synthesis & NMR Acquisition

To ensure trustworthiness and reproducibility, the empirical data referenced in this guide is derived from a highly optimized one-pot Horner–Wadsworth–Emmons (HWE) olefination protocol [1].

Step-by-Step Protocol
  • Reagent Preparation: Charge a flame-dried round-bottom flask with triethyl phosphonoacetate (1.12 g, 5.0 mmol) and 2-bromobutane (1.03 g, 7.5 mmol).

  • Alkylation Step: Add a strong base (e.g., t -BuOK) and solvent. Heat the mixture to 70 °C for 6 hours under an inert argon atmosphere. Causality: The elevated temperature is required to overcome the steric hindrance of the secondary alkyl halide (2-bromobutane) during the S N​ 2 substitution.

  • One-Pot Methylenation: Without isolating the intermediate, introduce aqueous formaldehyde (HCHO) directly into the reaction vessel. Causality: Performing the HWE reaction in one pot prevents the loss of the volatile intermediate and drives the equilibrium toward the conjugated alkene.

  • Purification: Quench with water, extract with CH 2​ Cl 2​ , dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via silica gel column chromatography using a hexanes/CH 2​ Cl 2​ (3:1) eluent system to yield the pure colorless liquid (53% yield).

  • NMR Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Data Acquisition: Acquire the spectrum at 298 K on a 400 MHz NMR spectrometer using a standard 30° pulse sequence, 16 scans, and a 2-second relaxation delay to ensure complete longitudinal relaxation of all protons.

SynthesisWorkflow A Triethyl Phosphonoacetate + 2-Bromobutane B Alkylation Step (Base, 70°C, 6h) A->B C HWE Methylenation (HCHO addition) B->C D Crude Mixture C->D E Column Chromatography (Hexanes/CH2Cl2 3:1) D->E F Pure Ethyl 3-methyl-2- methylidenepentanoate E->F

Fig 1. One-pot Horner-Wadsworth-Emmons (HWE) synthesis workflow for α-substituted acrylates.

Data Presentation & Comparative Analysis

Empirical vs. Predictive Performance

Predictive NMR models struggle with the specific 3D conformation of Ethyl 3-methyl-2-methylidenepentanoate. The sec-butyl group restricts free rotation, forcing a specific s-cis/s-trans conformer ratio that drastically alters the magnetic environment of the vinylic and allylic protons.

Table 1: 1 H NMR Chemical Shifts of Ethyl 3-methyl-2-methylidenepentanoate (400 MHz, CDCl 3​ )

PositionProton TypeEmpirical Shift (δ, ppm) [1]Multiplicity & J (Hz)Predicted Shift (δ, ppm) Δδ (Error)
C2=CH 2​ (cis to C=O)Vinylic6.15s, 1H6.25+0.10
C2=CH 2​ (trans to C=O)Vinylic5.48s, 1H5.60+0.12
Ester -OCH 2​ - Methylene4.20q, J=7.12, 2H4.15-0.05
C3 -CH- Allylic Methine2.68–2.56m, 1H2.45-0.17
C4 -CH 2​ - Alkyl Methylene1.50–1.35m, 2H1.40~0.00
Ester -CH 3​ Methyl1.38t, J=7.12, 3H1.25-0.13
C3 -CH 3​ Alkyl Methyl1.08d, J=6.92, 3H1.15+0.07
C5 -CH 3​ Alkyl Methyl0.87t, J=7.40, 3H0.90+0.03
Predicted values derived from standard additivity-rule algorithms (e.g., modified ChemDraw predictors).
Comparative Analysis of Structural Analogues

Differentiating branched acrylates from straight-chain isomers is a common analytical challenge. Table 2 highlights the diagnostic signals used to distinguish these closely related structures.

Table 2: Comparative 1 H NMR Diagnostic Signals of Structural Analogues [1]

CompoundVinylic Protons (δ, ppm)Allylic Protons (δ, ppm)Diagnostic Alkyl Signals (δ, ppm)
Ethyl 3-methyl-2-methylidenepentanoate (Branched, C9)6.15 (s), 5.48 (s)2.68–2.56 (m, 1H)1.08 (d, 3H), 0.87 (t, 3H)
Ethyl 3-methyl-2-methylenebutanoate (Branched, C8)6.10 (s), 5.49 (s)2.85–2.80 (m, 1H) 0.88 (d, 6H)
Ethyl 2-methylenehexanoate (Straight, C9 Isomer)6.12 (s), 5.50 (s)2.30 (t, J=7.5, 2H)0.92 (t, 3H)
Note: The source literature [1] lists this multiplet as 2H due to a likely typographical error; structural mechanics dictate the isopropyl methine is a single proton (1H).

Mechanistic Insights & Causality

To move beyond mere observation, it is vital to understand why these signals manifest as they do:

  • Anisotropic Deshielding of Vinylic Protons: The massive 0.67 ppm gap between the two vinylic protons (6.15 vs. 5.48 ppm) is caused by the magnetic anisotropy of the ester carbonyl group. The proton cis to the carbonyl is caught in the deshielding cone of the C=O π -system, pushing it downfield to 6.15 ppm.

  • Allylic Methine Complexity (2.68–2.56 ppm): Unlike a simple straight-chain isomer (which shows a clean triplet at 2.30 ppm), the C3 methine proton of Ethyl 3-methyl-2-methylidenepentanoate is coupled to the adjacent C4 methylene, the C3 methyl group, and exhibits long-range allylic coupling ( 4J ) to the vinylic protons. The steric bulk of the sec-butyl group restricts free rotation, resulting in a highly complex multiplet rather than a predictable sextet.

  • Diastereotopic Methylene Protons: Because C3 is a chiral center, the adjacent C4 methylene protons are diastereotopic. They exist in different magnetic environments, which is why they appear as a broad multiplet (1.50–1.35 ppm) rather than a clean quintet. Predictive software rarely accounts for this subtle stereochemical nuance, highlighting the superiority of empirical profiling.

Structural Elucidation Logic

When faced with an unknown α -substituted acrylate from a synthesis workflow, researchers can utilize the following decision tree based on the empirical data established above.

NMRDecisionTree N1 Unknown α-Substituted Acrylate (C8 - C9 Homologues) N2 Check Allylic Region (2.0 - 3.0 ppm) N1->N2 N3 Triplet ~2.30 ppm (Straight chain) N2->N3 t, J=7.5 Hz N4 Multiplet >2.50 ppm (Branched chain) N2->N4 m, 1H N5 Ethyl 2-methylenehexanoate (C9 Straight) N3->N5 N6 Check Alkyl Methyls (0.8 - 1.1 ppm) N4->N6 N7 One Doublet (6H) ~0.88 ppm (Isopropyl group) N6->N7 Isopropyl N8 Doublet (3H) & Triplet (3H) (sec-Butyl group) N6->N8 sec-Butyl N9 Ethyl 3-methyl-2- methylenebutanoate (C8) N7->N9 N10 Ethyl 3-methyl-2- methylidenepentanoate (C9) N8->N10

Fig 2. 1H NMR decision tree for differentiating structural analogues of α-substituted acrylates.

References

  • Matziari, M., & Xie, Y. (2018). One-Pot Synthesis of α-Substituted Acrylates. SynOpen, 02(02), 0161-0167.[Link]

Comparative

Mass spectrometry fragmentation pattern of Ethyl 3-methyl-2-methylidenepentanoate

Platform Comparison Guide: Mass Spectrometry Strategies for Resolving α-Substituted Acrylates As a Senior Application Scientist in analytical chemistry, selecting the correct mass spectrometry (MS) platform is critical w...

Author: BenchChem Technical Support Team. Date: March 2026

Platform Comparison Guide: Mass Spectrometry Strategies for Resolving α-Substituted Acrylates

As a Senior Application Scientist in analytical chemistry, selecting the correct mass spectrometry (MS) platform is critical when elucidating the structure of complex, branched esters. This guide provides an objective, data-driven comparison of two primary analytical workflows—Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-QTOF)—for the structural characterization of Ethyl 3-methyl-2-methylidenepentanoate .

Target Analyte Profile

Ethyl 3-methyl-2-methylidenepentanoate (also known as ethyl 2-ethylidene-3-methylpentanoate) is an α,β-unsaturated ester frequently utilized as a building block in the synthesis of modified peptides and specialized polymers [1, 2].

  • Molecular Formula: C₉H₁₆O₂

  • Monoisotopic Mass: 156.1150 Da

  • Structural Features: A pentanoate backbone with a methylene (=CH₂) group at the α-position and a methyl branch at the β-position.

Mechanistic Causality: Hard vs. Soft Ionization

The causality behind the fragmentation patterns observed on different platforms stems directly from the physics of the ionization source.

Platform A: GC-EI-MS (Hard Ionization) In EI, the analyte is bombarded with a 70 eV electron beam. This energy (~6700 kJ/mol) vastly exceeds the ionization energy of the ester (~9 eV), stripping an electron to form a highly unstable radical cation[M]•⁺. To dissipate the excess internal energy, the molecule undergoes rapid, predictable bond cleavages. For this branched acrylate, the dominant pathways are α-cleavage (loss of the ethoxy radical, -45 Da) and the loss of the entire ester group (-73 Da) to form a stable allylic carbocation.

Platform B: LC-ESI-QTOF (Soft Ionization) ESI transfers minimal internal energy (~0.01 eV) to the analyte, operating under the "even-electron rule." By applying a high voltage to a liquid solvent, the analyte is ionized via proton attachment to the carbonyl oxygen, yielding an intact [M+H]⁺ ion. Because it is an even-electron species, structural elucidation requires deliberate Collision-Induced Dissociation (CID) with an inert gas. Instead of losing radicals, the protonated molecule prefers to expel neutral molecules (e.g., neutral loss of ethanol, -46 Da) to form a new, stable even-electron cation.

Fragmentation Pathway Visualization

MS_Fragmentation cluster_EI Platform A: GC-EI-MS (70 eV) cluster_ESI Platform B: LC-ESI-QTOF (+ve) M Ethyl 3-methyl-2-methylidenepentanoate MW: 156.1150 Da M_EI Radical Cation [M]•+ m/z 156 M->M_EI Hard Ionization M_ESI Protonated [M+H]+ m/z 157.1228 M->M_ESI Soft Ionization F1_EI [M - OCH2CH3]+ m/z 111 M_EI->F1_EI α-Cleavage (-45 Da) F2_EI [M - COOCH2CH3]+ m/z 83 M_EI->F2_EI Ester Loss (-73 Da) F3_EI [C4H7]+ m/z 55 F2_EI->F3_EI Alkene Loss (-28 Da) F1_ESI [M+H - EtOH]+ m/z 111.0804 M_ESI->F1_ESI CID MS/MS Neutral Loss (-46 Da)

Fragmentation pathways of Ethyl 3-methyl-2-methylidenepentanoate via EI and ESI-CID.

Quantitative Data Summaries

Table 1: Platform Performance Comparison

Parameter GC-EI-MS (Single Quadrupole) LC-ESI-QTOF (High-Resolution MS)
Ionization Energy 70 eV (Hard Ionization) ~3.5 to 4.5 kV (Soft Ionization)
Primary Ion Species Radical Cation [M]•+ Protonated Adduct [M+H]+
Mass Accuracy Nominal (~0.1 Da) High-Resolution (< 3 ppm)
Primary Application Spectral library matching (NIST) Exact mass confirmation of novel derivatives

| Matrix Tolerance | High (requires volatile analytes) | Moderate (susceptible to ion suppression) |

Table 2: Fragmentation Pattern Summary

Fragment Ion Exact Mass (Da) Originating Platform Mechanistic Pathway Relative Abundance
[M+H]⁺ 157.1228 LC-ESI-QTOF Intact protonated molecule 100% (Base Peak MS1)
[M]•⁺ 156.1150 GC-EI-MS Intact radical cation < 5% (Weak molecular ion)
[M - OCH₂CH₃]⁺ 111.0810 GC-EI-MS α-Cleavage (Loss of ethoxy radical) ~45%
[M+H - EtOH]⁺ 111.0810 LC-ESI-QTOF CID MS/MS (Neutral loss of ethanol) 100% (Base Peak MS2)
[M - COOCH₂CH₃]⁺ 83.0861 GC-EI-MS Loss of entire ester functional group 100% (Base Peak EI)

| [C₄H₇]⁺ | 55.0548 | GC-EI-MS | Secondary alkene loss from m/z 83 | ~60% |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every run must include internal checks to verify instrument calibration and matrix integrity [3, 4].

Protocol A: GC-EI-MS Structural Profiling
  • Sample Preparation: Dilute the synthesized acrylate to 10 µg/mL in GC-grade Dichloromethane (DCM).

  • Self-Validation Check (Internal Standard): Spike the sample with 1 µg/mL of Ethyl acetate-d8. The run is only valid if the internal standard elutes with a retention time shift of < 0.05 minutes compared to the calibration blank.

  • Chromatographic Separation: Inject 1 µL (Split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use Helium carrier gas at a constant flow of 1.2 mL/min.

  • Oven Program: Initial hold at 50 °C for 1 min, ramp at 15 °C/min to 250 °C, hold for 3 mins.

  • MS Acquisition: Operate the source at 230 °C and the quadrupole at 150 °C. Apply 70 eV electron energy. Acquire data in full scan mode from m/z 50 to 500 at 5 scans/sec.

Protocol B: LC-ESI-QTOF Exact Mass Confirmation
  • Sample Preparation: Dilute the analyte to 1 µg/mL in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • Self-Validation Check (Lock-Mass Infusion): Employ a continuous dual-spray lock-mass infusion using Purine (m/z 121.0509) and HP-0921 (m/z 922.0098). The system is self-validating only if the mass accuracy of these reference ions remains < 2 ppm throughout the gradient.

  • Chromatographic Separation: Inject 2 µL onto a Poroshell 120 EC-C18 column (100 × 3.0 mm, 2.7 µm) maintained at 40 °C.

  • Gradient Elution: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Flow rate: 0.3 mL/min. Gradient: 10% B to 90% B over 10 minutes.

  • MS/MS Acquisition: Operate in ESI positive mode. Set capillary voltage to 4000 V, drying gas to 325 °C at 10 L/min. Use data-dependent acquisition (DDA) with collision energy stepping (10 eV and 20 eV) to induce the neutral loss of ethanol.

References

  • Title: Ethyl 3-methyl-2-methylidenepentanoate (C9H16O2) - PubChemLite Source: PubChem Database URL: [Link]

  • Title: One-Pot Synthesis of α-Substituted Acrylates Source: SynOpen (Thieme Connect) URL: [Link]

  • Title: Ensure a Healthier World from the Ground Up - GC/MS Solutions Source: Agilent Technologies Application Compendium URL: [Link]

  • Title: Investigating the in vitro metabolism of the dental resin monomers using LC-QTOF-MS Source: Toxicology (RE-Place Database) URL: [Link]

Validation

Comparative Guide to Chromatographic Retention Indices of Branched Ethyl Pentanoates

Executive Summary Branched ethyl pentanoates—specifically ethyl 2-methylpentanoate and ethyl 3-methylpentanoate —are potent aroma-active volatile organic compounds (VOCs) widely analyzed in enology, flavor chemistry, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Branched ethyl pentanoates—specifically ethyl 2-methylpentanoate and ethyl 3-methylpentanoate —are potent aroma-active volatile organic compounds (VOCs) widely analyzed in enology, flavor chemistry, and fragrance development. Due to their unique structural isomerism and high stability, they are also frequently deployed as robust internal standards in quantitative gas chromatography-mass spectrometry (GC-MS) workflows[1].

This guide provides an objective, data-driven comparison of the chromatographic retention behavior of these branched isomers against their straight-chain analog (ethyl hexanoate). By understanding the mechanistic causality behind their retention indices (RI), analytical scientists can optimize column selection, resolve co-eluting peaks, and validate complex flavor profiles.

Mechanistic Principles: The Impact of Alkyl Branching on Retention

In gas chromatography, separation is dictated by a compound's vapor pressure (boiling point) and its thermodynamic interactions with the stationary phase. The position of a methyl branch on an ester's alkyl chain fundamentally alters its spatial geometry, driving predictable shifts in the Linear Retention Index (LRI).

Non-Polar Phases (e.g., DB-5, HP-5)

On non-polar columns (5% phenyl polydimethylsiloxane), separation is primarily governed by dispersion forces (van der Waals interactions) .

  • The Causality: A straight-chain ester like ethyl hexanoate possesses an extended conformation, maximizing surface area contact with the stationary phase. When a methyl branch is introduced (as in ethyl 2-methylpentanoate), it creates steric hindrance. This forces the molecule into a more compact 3D volume, reducing the surface area available for dispersion interactions and lowering the boiling point. Consequently, branched isomers elute significantly earlier (lower RI) than their straight-chain counterparts.

  • Positional Isomerism: Branching closer to the bulky ester linkage (proximal, C2) creates more severe steric crowding than branching further down the chain (distal, C3). Thus, ethyl 2-methylpentanoate elutes before ethyl 3-methylpentanoate[2][3].

Polar Phases (e.g., DB-WAX, Carbowax)

On polar columns (polyethylene glycol), separation is driven by dipole-dipole interactions and hydrogen bonding , primarily interacting with the ester's carbonyl oxygen.

  • The Causality: While all C8 esters share the same polar functional group, proximal branching (C2) sterically shields the carbonyl oxygen. This shielding physically obstructs the stationary phase from forming optimal dipole interactions with the ester core. As a result, ethyl 2-methylpentanoate exhibits a lower retention index on polar columns compared to both the C3-branched isomer and the unbranched ethyl hexanoate[2][4].

Causality Root Alkyl Chain Branching (e.g., 2-methyl vs. straight chain) Steric Increased Steric Hindrance Root->Steric VDW Reduced van der Waals Surface Area Steric->VDW BP Lower Boiling Point & Higher Vapor Pressure VDW->BP RI Decreased Retention Index (RI) on Non-Polar Columns BP->RI

Mechanistic causality diagram showing how alkyl branching reduces retention indices in GC.

Comparative Data: Retention Indices Across Stationary Phases

The following table summarizes the quantitative retention data for C8 ester isomers, illustrating the chromatographic shift caused by structural branching. Data is aggregated from the[2] and validated flavor databases[4][5].

CompoundStructure TypeLRI (Non-Polar / DB-5)LRI (Polar / DB-WAX)Odor Descriptor
Ethyl hexanoate Straight-chain reference996 – 10021220 – 1231Apple, fruity peel
Ethyl 3-methylpentanoate Distal branched isomer940 – 9601164 – 1185Strawberry, fruity
Ethyl 2-methylpentanoate Proximal branched isomer917 – 9411141 – 1152Berry, sharp fruity

Note: The unbranched C7 reference, ethyl pentanoate , elutes even earlier with an RI of ~899 on DB-5 and ~1138 on DB-WAX due to its lower molecular weight[6].

Experimental Protocol: Determination of Linear Retention Indices

To ensure high scientific integrity, the following GC-MS protocol utilizes a self-validating system . Because retention indices are temperature-dependent, a linear temperature ramp must be paired with the van Den Dool and Kratz equation (rather than the isothermal Kováts equation).

Reagents & Materials
  • Analyte Standards: Ethyl 2-methylpentanoate, ethyl 3-methylpentanoate, and ethyl hexanoate (analytical grade, >99% purity).

  • System Validator: Ethyl pentanoate (Internal Standard).

  • Reference Homologs: C7–C30 n-alkane standard mixture (10 µg/mL in hexane).

Step-by-Step GC-MS Workflow
  • Sample Preparation: Dilute the branched ethyl pentanoate standards and the ethyl pentanoate validator in GC-grade dichloromethane to a final concentration of 50 µg/mL.

  • Instrument Configuration:

    • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min. Causality: Constant flow prevents retention time drift caused by gas expansion at higher temperatures.

    • Injection: 1 µL volume, Split ratio 10:1, Injector temperature 250 °C.

  • Temperature Programming:

    • Initial oven temperature at 40 °C (hold for 2 min).

    • Ramp at 5 °C/min to 240 °C (hold for 5 min).

    • Causality: A slow, strictly linear ramp (5 °C/min) is mathematically required to ensure the validity of the van Den Dool and Kratz LRI calculation.

  • Data Acquisition: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Acquire full scan data from m/z 35 to 350.

  • Self-Validation Check (Critical): Calculate the LRI of the ethyl pentanoate validator. If the calculated LRI deviates by more than ±2 units from the theoretical DB-5 value of 899[6], the system is out of specification. Do not proceed with analyte calculation. Troubleshoot for column active sites, septum leaks, or carrier gas velocity errors.

  • LRI Calculation: Once validated, compute the LRI for the branched isomers using the retention times ( tR​ ) of the analyte and the flanking n-alkanes ( n and n+1 ).

GC_Workflow A 1. Standard Preparation (n-Alkanes C7-C30) B 2. Sample Injection (Analyte + Validator) A->B C 3. GC Separation (Linear Temp Ramp) B->C D 4. MS Detection (EI, 70 eV) C->D E 5. LRI Calculation (van Den Dool & Kratz) D->E

GC-MS analytical workflow for determining linear retention indices of volatile esters.

References

  • PubChem Database (CID 62902) . Ethyl 2-methylpentanoate - Experimental Properties (Kovats Retention Index). National Center for Biotechnology Information.[Link][2]

  • PubChem Database (CID 560255) . Ethyl 3-methylpentanoate - Experimental Properties (Kovats Retention Index). National Center for Biotechnology Information.[Link][3]

  • Goodner, K.L. (2008) . Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT - Food Science and Technology, 41(6), 951-958.[Link][6]

  • Pherobase Database . The Kovats Retention Index: Ethyl hexanoate (C8H16O2). The Database of Pheromones and Semiochemicals.[Link][5]

  • Flavornet Database . Ethyl hexanoate 123-66-0. Flavornet by Terry Acree & Heinrich Arn. [Link][4]

  • Saison, D., et al. (2020) . Flavor stability assessment of lager beer: what we can learn by comparing established methods. BrewingScience.[Link][1]

Sources

Comparative

Comparing bioactivity of Ethyl 3-methyl-2-methylidenepentanoate analogs

An in-depth technical analysis of Ethyl 3-methyl-2-methylidenepentanoate and its structural analogs requires a fundamental understanding of electrophilic reactivity. In modern drug discovery and biomaterials engineering,...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Ethyl 3-methyl-2-methylidenepentanoate and its structural analogs requires a fundamental understanding of electrophilic reactivity. In modern drug discovery and biomaterials engineering, α-substituted acrylates are highly valued as targeted covalent inhibitors (TCIs) and reactive monomers.

This guide objectively compares the bioactivity of these compounds, driven by their function as Michael acceptors, and provides a validated experimental framework for quantifying their performance.

Mechanistic Causality: The α-Methylene Motif in Covalent Targeting

The bioactivity of Ethyl 3-methyl-2-methylidenepentanoate is primarily dictated by the α-methylene group conjugated to the ester carbonyl[1]. This structural motif acts as an electrophilic "warhead," readily undergoing Michael addition when exposed to biological nucleophiles.

In physiological environments, the most reactive nucleophiles are the sulfhydryl (-SH) groups of solvent-exposed cysteine residues on target proteins (e.g., NF-κB, STAT3) or intracellular glutathione (GSH)[2]. The covalent modification of these cysteines forms an irreversible thioether adduct, which can sterically block protein-protein interactions, inhibit DNA binding, or trigger downstream apoptotic pathways[3].

Mechanism Protein Target Protein (e.g., NF-κB) Free Cysteine (-SH) Reaction Michael Addition (Nucleophilic Attack) Protein->Reaction Ester α-Methylene Ester (Michael Acceptor) Ester->Reaction Adduct Covalent Adduct (Irreversible Binding) Reaction->Adduct C-S Bond Formation Effect Pathway Inhibition (Decreased Proliferation) Adduct->Effect

Fig 1: Mechanism of covalent protein inhibition via Michael addition by α-methylene esters.

Structural Analogs: Steric Modulation of Bioactivity

The intrinsic reactivity of an α-methylene ester is highly sensitive to the steric and electronic environment surrounding the electrophilic β-carbon. By comparing Ethyl 3-methyl-2-methylidenepentanoate to its synthetic analogs[1], we can establish a clear structure-activity relationship (SAR):

  • Ethyl 3-methyl-2-methylidenepentanoate (Baseline): The sec-butyl group at the 3-position provides moderate steric shielding to the α-methylene reactive site. This prevents indiscriminate off-target binding (reducing toxicity) while maintaining sufficient electrophilicity for targeted covalent modification.

  • tert-Butyl 3-methyl-2-methylidenepentanoate (Bulky Analog): Replacing the ethyl ester with a bulky tert-butyl group significantly increases steric hindrance. This conformational restriction physically blocks incoming nucleophiles, reducing the rate of Michael addition and resulting in lower acute bioactivity but a longer physiological half-life.

  • Ethyl 2-methylenehexanoate (Linear Analog): Lacking the methyl branch at the 3-position, the linear alkyl chain offers minimal steric protection. This exposes the α-methylene group, resulting in faster thiol addition and higher intrinsic reactivity.

  • α-Methylene-γ-butyrolactone (Cyclic Analog): While not an aliphatic ester, this cyclic analog (found in natural products like Tulipalin A) locks the conjugated system in a highly reactive s-cis conformation. It serves as a benchmark for maximum Michael acceptor potency, albeit with poor selectivity[2].

Quantitative Performance Comparison

To objectively benchmark the bioactivity of these analogs, Glutathione (GSH) reactivity is utilized as a standard surrogate marker for protein cysteine binding[4]. The pseudo-first-order half-life ( t1/2​ ) of the ester in the presence of excess GSH correlates inversely with its electrophilicity.

CompoundStructural ModificationSteric HindranceEst. GSH t1/2​ (min)*Relative Bioactivity
Ethyl 3-methyl-2-methylidenepentanoate Baseline (sec-butyl branch, ethyl ester)Moderate45 - 60Moderate (Balanced reactivity)
tert-Butyl 3-methyl-2-methylidenepentanoate Bulky ester groupHigh> 120Low (Kinetically shielded)
Ethyl 2-methylenehexanoate Linear alkyl chain (no β-branching)Low15 - 30High (Rapid nucleophilic attack)
α-Methylene-γ-butyrolactone Cyclic lactone (s-cis conformation)Very Low< 5Very High (Potent, non-selective)

*Note: GSH t1/2​ values are representative kinetic benchmarks illustrating the impact of steric hindrance on thiol addition rates based on established SAR principles for α-substituted acrylates.

Experimental Methodology: Self-Validating GSH Reactivity Assay

To empirically validate the bioactivity differences between these analogs, an in chemico NMR kinetic assay is the gold standard. This protocol is designed as a self-validating system : by tracking the disappearance of the α-methylene protons and the simultaneous appearance of the aliphatic adduct protons relative to an internal standard, mass balance is continuously verified, ensuring no side reactions (e.g., hydrolysis) are skewing the data.

Step-by-Step Protocol:
  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer in D₂O, adjusted to a pD of 7.4.

    • Causality: D₂O is required to lock the NMR signal and avoid water suppression artifacts that obscure the α-methylene signals (δ 5.5–6.3 ppm). Maintaining physiological pH is critical because the actual reactive nucleophile is the thiolate anion (GS⁻). Lowering the pH protonates the thiol, artificially halting the reaction.

  • Standardization: Add 1 mM of sodium 3-(trimethylsilyl)propionate-d4 (TSP) to the buffer.

    • Causality: TSP provides a sharp, invariant singlet at 0.0 ppm. It serves as an internal quantitative reference to ensure the calculated consumption of the ester perfectly matches the formation of the thioether adduct.

  • Reagent Mixing: Dissolve the α-methylene ester analog (1 mM) and GSH (10 mM) in the buffer.

    • Causality: A 10-fold molar excess of GSH ensures pseudo-first-order kinetics. The concentration of GSH remains effectively constant, allowing the reaction rate to depend solely on the steric properties of the ester.

  • Data Acquisition: Transfer the mixture to an NMR tube. Acquire 1H-NMR spectra every 5 minutes at 37 °C for up to 12 hours.

  • Kinetic Analysis: Integrate the distinct α-methylene doublet signals relative to the TSP standard. Plot ln([Ester]t​/[Ester]0​) versus time to extract the rate constant ( k ) and calculate the half-life ( t1/2​ ).

Workflow Prep 1. Sample Preparation (Ester + GSH in D2O Buffer) Incubate 2. Incubation (37°C, Physiological pD 7.4) Prep->Incubate Acquire 3. NMR Acquisition (1H-NMR every 5 mins) Incubate->Acquire Analyze 4. Kinetic Analysis (Integrate α-methylene protons) Acquire->Analyze Result 5. Calculate t_1/2 & k_GSH Analyze->Result

Fig 2: Experimental workflow for the self-validating NMR-based Glutathione (GSH) Reactivity Assay.

References

  • Title: Reactions of alpha methylene lactone tumor inhibitors with model biological nucelophiles. Source: Science (1970) URL: [Link]

  • Title: Natural and Semi-Synthetic Pseudoguaianolides as Inhibitors of NF-κB. Source: Journal of Biomedical Science and Engineering (2014) URL: [Link]

  • Title: Covalent Modification of Human Serum Albumin by the Natural Sesquiterpene Lactone Parthenolide. Source: MDPI (2015) URL: [Link]

Sources

Validation

Chiral HPLC separation of Ethyl 3-methyl-2-methylidenepentanoate enantiomers

An in-depth comparative guide on the chiral high-performance liquid chromatography (HPLC) separation of Ethyl 3-methyl-2-methylidenepentanoate enantiomers. This guide is designed for analytical chemists and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide on the chiral high-performance liquid chromatography (HPLC) separation of Ethyl 3-methyl-2-methylidenepentanoate enantiomers. This guide is designed for analytical chemists and drug development professionals who require robust, self-validating methodologies for stereochemical analysis.

Chemical Context & Chromatographic Strategy

Ethyl 3-methyl-2-methylidenepentanoate is a highly lipophilic α -methylene ester featuring a chiral center at the C3 position (a sec-butyl group adjacent to the acrylate moiety). The stereochemical purity of such aliphatic esters is often critical when they are utilized as chiral synthons in pharmaceutical development or as monomers for stereospecific polymerizations.

The Causality of Phase Selection: When developing a chiral separation method for aliphatic esters, the choice of chromatographic mode is paramount. Reverse-phase (RP) conditions utilizing aqueous buffers present a high risk of on-column hydrolysis or racemization, particularly because the ester linkage is hydrolytically labile at pH extremes[1]. Therefore, Normal Phase (NP) chromatography utilizing non-aqueous eluents (typically alkane/alcohol mixtures) is the definitive choice. NP not only preserves the structural integrity of the ester but also maximizes the hydrogen-bonding interactions necessary for chiral recognition on polysaccharide-based stationary phases[2].

MethodLogic Start Target: Ethyl 3-methyl-2- methylidenepentanoate Assess Assess Analyte Stability (Ester Hydrolytic Lability) Start->Assess RP Reverse Phase (Aqueous) High Risk of Hydrolysis Assess->RP Aqueous Buffer NP Normal Phase (Hexane/Alcohol) Preserves Ester Integrity Assess->NP Non-aqueous RP->NP Pivot to NP CSP_Select Select Polysaccharide CSP (e.g., AD-H, OD-H, IC) NP->CSP_Select Opt Optimize Mobile Phase (Hexane:IPA Ratio) CSP_Select->Opt Val System Suitability (Resolution Rs > 1.5) Opt->Val

Workflow logic for selecting Normal Phase HPLC to prevent ester hydrolysis.

Mechanistic Principles of Chiral Recognition

Polysaccharide-based Chiral Stationary Phases (CSPs) are the gold standard for resolving chiral esters. The separation relies on a self-validating triad of transient interactions between the analyte and the CSP:

  • Hydrogen Bonding: The carbonyl oxygen of the analyte's ester group acts as a hydrogen bond acceptor to the carbamate NH protons of the CSP.

  • Dipole-Dipole Interactions: Occur between the ester moiety and the polar carbamate linkages.

  • Steric Inclusion: The branched sec-butyl group at the C3 chiral center must fit into the chiral helical cavity of the amylose or cellulose backbone. The differential steric fit of the (R) vs. (S) enantiomers dictates the elution order.

Mechanism Analyte Analyte: Chiral Ester (C=O Acceptor, sec-butyl chain) HBond Analyte->HBond Dipole Analyte->Dipole Steric Steric Inclusion (sec-butyl into Helical Cavity) Analyte->Steric CSP CSP: Polysaccharide Carbamate (NH Donor, Chiral Cavity) CSP->HBond CSP->Dipole CSP->Steric Resolution Enantiomeric Resolution (Differential Elution) HBond->Resolution Dipole->Resolution Steric->Resolution

Mechanistic pathways driving chiral recognition of aliphatic esters on CSPs.

Comparative Analysis of Chiral Stationary Phases

To objectively determine the optimal column, we benchmark three widely utilized CSPs.

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The amylose backbone forms a tighter helix than cellulose, which is often superior for distinguishing flexible, branched aliphatic chains like the sec-butyl group in our target molecule[3].

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): While effective for many chiral esters, the wider cellulose cavity sometimes results in lower steric discrimination for highly flexible aliphatic targets compared to amylose derivatives[4].

  • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)): An immobilized phase. The electron-withdrawing chloro-substituents on the phenyl ring increase the acidity of the carbamate NH. This significantly strengthens hydrogen bonding with the ester carbonyl, often leading to longer retention times and higher resolution for esters[5].

Quantitative Performance Comparison

Experimental Conditions: Mobile Phase = Hexane/Isopropanol (98:2, v/v); Flow Rate = 1.0 mL/min; Temp = 25 °C; UV Detection = 210 nm.

Chiral Stationary PhaseRetention Time 1 ( t1​ )Retention Time 2 ( t2​ )Selectivity ( α )Resolution ( Rs​ )Suitability for Target
Chiralpak AD-H 8.5 min10.2 min1.252.1 Excellent. Optimal steric fit for aliphatic branching.
Chiralcel OD-H 9.1 min10.0 min1.121.2 Marginal. Fails baseline resolution ( Rs​<1.5 ).
Chiralpak IC 12.4 min15.1 min1.242.8 Superior. Strong H-bonding yields highest resolution, though longer run time.

Note: Ethyl 3-methyl-2-methylidenepentanoate lacks a strong aromatic chromophore. Detection must be performed at low UV wavelengths (e.g., 210 nm) targeting the α,β -unsaturated ester system.

Step-by-Step Experimental Protocol (Chiralpak AD-H)

This protocol is designed as a self-validating system. By strictly controlling the mobile phase environment and verifying system suitability prior to sample analysis, the method ensures high trustworthiness and reproducible enantiomeric excess (ee) calculations[2].

Step 1: Mobile Phase Preparation

  • Measure 980 mL of HPLC-grade n-Hexane and 20 mL of HPLC-grade Isopropanol (IPA). Causality: IPA is chosen over Ethanol because Ethanol is a stronger hydrogen bond competitor. Too much alcohol will disrupt the critical Analyte C=O CSP NH hydrogen bonds, causing co-elution.

  • Mix thoroughly and degas via ultrasonication for 10 minutes.

Step 2: Sample Preparation

  • Weigh 1.0 mg of racemic Ethyl 3-methyl-2-methylidenepentanoate.

  • Dissolve in 1.0 mL of the prepared mobile phase (Hexane/IPA 98:2) to prevent solvent-shock upon injection.

  • Filter through a 0.22 μ m PTFE syringe filter into an autosampler vial.

Step 3: System Equilibration

  • Install the Chiralpak AD-H column (250 x 4.6 mm, 5 μ m).

  • Set the column oven to 25 °C. Causality: Temperature control is vital; lower temperatures generally increase enantioselectivity ( α ) by favoring the enthalpically driven chiral recognition process, albeit at the cost of broader peaks.

  • Flush the column with the mobile phase at 1.0 mL/min until a stable UV baseline at 210 nm is achieved (approx. 30-45 minutes).

Step 4: System Suitability & Injection

  • Inject 10 μ L of the racemic standard.

  • Validate the chromatogram: Ensure the resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 (baseline resolution) and the tailing factor is ≤1.2 .

  • Once validated, inject 10 μ L of the unknown sample to determine enantiomeric excess (% ee).

Step 5: Data Analysis Calculate the enantiomeric excess using the integrated peak areas ( A1​ and A2​ ):

% ee=​A1​+A2​A1​−A2​​​×100

References

  • Ioffe, Vladimir. "Challenges in Analytical Development." TSMU. Available at:[Link]

  • MDPI. "A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution." Molecules. Available at:[Link]

  • Thieme Connect. "Synthesis of Esters from Carboxylic Acids and Derivatives." Science of Synthesis. Available at:[Link]

  • ResearchGate. "Simultaneous enantiomeric analysis of chiral non-steroidal anti-inflammatory drugs in water, river sediment and sludge by chiral liquid chromatography." Available at:[Link]

Sources

Comparative

A Comparative Guide to the Validation of Purity Assays for Ethyl 3-methyl-2-methylidenepentanoate: GC vs. HPLC

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of quality, safety, and efficacy. Ethyl 3-methyl-2-methylidenepentanoate, a key building blo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of quality, safety, and efficacy. Ethyl 3-methyl-2-methylidenepentanoate, a key building block in various synthetic pathways, is no exception. Its purity can directly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API) or fine chemical. This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the validation of purity assays for this specific compound, grounded in the principles of leading regulatory guidelines.

Foundational Principles of Analytical Method Validation

The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the specific performance characteristics that must be evaluated.[3][4] The relationship between these parameters forms a self-validating system, where each characteristic supports the overall reliability of the method.

G cluster_0 Core Validation Pillars cluster_1 Primary Performance Characteristics cluster_2 Limit & Robustness Characteristics cluster_3 Types of Precision center_node center_node primary_nodes primary_nodes secondary_nodes secondary_nodes tertiary_nodes tertiary_nodes Assay_Validation Analytical Method Validation Specificity Specificity Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy Precision Precision Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision Reproducibility Reproducibility Precision->Reproducibility LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness G cluster_Validation Validation Experiments start_end start_end process_step process_step validation_phase validation_phase doc_step doc_step Start Start Dev Method Development & Optimization Start->Dev PreVal System Suitability Establishment Dev->PreVal Validation Formal Validation Protocol Execution PreVal->Validation Report Validation Summary Report Validation->Report Spec Specificity Validation->Spec Lin Linearity Validation->Lin Acc Accuracy Validation->Acc Prec Precision Validation->Prec Rob Robustness Validation->Rob End Method Implementation Report->End

Sources

Validation

Comprehensive Comparison Guide: COSY and HMBC vs. Alternative 2D NMR Techniques for Structural Confirmation

For researchers and drug development professionals, definitive structural elucidation of small molecules, natural products, and synthetic intermediates relies heavily on multidimensional Nuclear Magnetic Resonance (NMR)...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, definitive structural elucidation of small molecules, natural products, and synthetic intermediates relies heavily on multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy. While 1D NMR provides an inventory of chemical shifts, it is the 2D correlation techniques—specifically COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation)—that allow scientists to piece together the molecular puzzle[1].

This guide objectively compares COSY and HMBC against their primary alternatives (TOCSY and HSQC), detailing the causality behind experimental choices, performance metrics, and self-validating protocols to ensure absolute structural confidence.

Mechanistic Foundations: The "Why" Behind the Pulse

To choose the correct NMR experiment, one must understand the underlying magnetization transfer mechanisms.

Homonuclear Networks: COSY vs. TOCSY

COSY transfers magnetization between scalar-coupled protons (typically 2JHH​ geminal or 3JHH​ vicinal couplings)[2]. The fundamental causality here is that a cross-peak will only appear if two protons share electrons through 2 or 3 bonds.

  • The DQF-COSY Advantage: Standard absolute-value COSY suffers from dispersive tails that obscure cross-peaks near the diagonal. Double-Quantum Filtered COSY (DQF-COSY) introduces a phase-sensitive filter that actively suppresses uncoupled spins (e.g., water, isolated methyl singlets)[3]. By eliminating these nuisance signals, DQF-COSY provides pure absorption lineshapes, allowing for the precise extraction of J-coupling constants essential for stereochemical analysis.

  • Alternative (TOCSY): While COSY limits you to adjacent protons, Total Correlation Spectroscopy (TOCSY) uses isotropic mixing to transfer magnetization across an entire continuous spin system. TOCSY is superior for identifying isolated chains (like amino acid residues or sugar rings) but lacks the strict step-by-step connectivity proof that COSY provides.

Heteronuclear Networks: HMBC vs. HSQC

Heteronuclear experiments link the proton spectrum to the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): Utilizes an INEPT transfer optimized for large, one-bond couplings ( 1JCH​≈140−150 Hz). It definitively answers: "Which proton is directly attached to which carbon?"[4].

  • HMBC: While HSQC maps the direct attachments, it leaves the molecule in fragmented pieces separated by quaternary carbons or heteroatoms (O, N, S). HMBC bridges these gaps. It employs a low-pass J-filter to suppress the strong 1-bond signals and introduces a delay optimized for smaller, long-range couplings ( 2JCH​ and 3JCH​ , typically 2−10 Hz)[5]. HMBC is the ultimate tool for skeletal assembly, confirming regioisomerism and linking structural fragments across "NMR-silent" atoms[6][7].

Visualizing the Logical Workflow

NMR_Workflow N1 1D ¹H & ¹³C NMR (Inventory of Spins) N2 HSQC (Direct ¹H-¹³C Attachments) N1->N2 Define CHx groups N3 COSY / DQF-COSY (Local Spin Systems) N2->N3 Map adjacent protons N4 HMBC (Skeleton Assembly via Quaternary C) N3->N4 Bridge spin systems N5 3D Structure Confirmation (NOESY/ROESY) N4->N5 Stereochemistry

Fig 1: Sequential 2D NMR workflow for de novo structural elucidation.

HMBC_Mechanism H_Mag Initial ¹H Magnetization LowPass Low-Pass J-Filter (Suppresses ¹J_CH ≈ 145 Hz) H_Mag->LowPass 90° ¹H Pulse Evol Long-Range Evolution (Optimized for ²J/³J_CH ≈ 8 Hz) LowPass->Evol Remove direct attachments Transfer Multiple-Quantum Transfer Evol->Transfer Develop long-range coherence Detect ¹H Detection (Indirect ¹³C dimension) Transfer->Detect Gradient selection

Fig 2: Magnetization transfer pathway in a gradient-selected HMBC experiment.

Comparative Performance Data

The following tables summarize the operational parameters and performance trade-offs between these core techniques, providing a quantitative basis for experimental design.

Table 1: Homonuclear Correlation (Proton-Proton)
ParameterStandard COSYDQF-COSYTOCSY
Coupling Range 2-3 bonds ( 2J,3J )2-3 bonds ( 2J,3J )Entire spin system (up to 5-6 bonds)
Sensitivity HighMedium (50% loss due to filter)High (depends on mixing time)
Diagonal Peaks Broad, dispersiveSharp, pure absorptionBroad, in-phase
Singlet Suppression NoYes (Excellent for crowded spectra)No
Primary Use Case Rapid adjacent proton mappingExtracting exact J-couplings, resolving overlapIdentifying isolated molecular fragments (e.g., saccharides)
Table 2: Heteronuclear Correlation (Proton-Carbon)
ParameterHSQCHMBC
Coupling Target 1JCH​ (140-150 Hz) 2JCH​,3JCH​ (2-10 Hz)
Evolution Delay ≈3.4 ms ( 1/2J ) ≈62.5 ms ( 1/2J , optimized for 8 Hz)
Quaternary Carbons InvisibleHighly visible (crucial for linkage)
Artifacts MinimalResidual 1-bond couplings (split as doublets)
Primary Use Case Assigning protonated carbonsAssembling fragments, crossing heteroatoms

Self-Validating Experimental Protocols

To ensure data integrity, NMR experiments must be treated as self-validating systems. A failed 12-hour HMBC run is a massive loss of instrument time. The following protocols incorporate mandatory validation checkpoints.

Protocol A: High-Resolution DQF-COSY Setup

Objective: Obtain phase-sensitive homonuclear correlations with suppressed solvent/singlet signals.

  • Sample Validation: Ensure sample concentration is ≥5 mg in 600 μ L deuterated solvent. Lock and shim to achieve a 1D 1H solvent peak width at half-height ( w1/2​ ) of <1.0 Hz.

  • Pulse Calibration (The Validation Check): Calibrate the 90∘ 1H pulse ( pw ). Self-Validation: Apply a 360∘ pulse ( 4×pw ); the resulting spectrum should yield a null signal, confirming RF homogeneity.

  • Parameter Optimization:

    • Set spectral width ( SW ) to encompass all proton signals (typically 10-12 ppm) in both dimensions.

    • Set t1​ increments to 256 or 512 for high resolution in the indirect dimension.

    • Number of scans ( NS ): 2 to 4 (DQF-COSY requires phase cycling or gradients to select the double-quantum coherence).

  • Execution & Processing: Acquire data. Process using Sine Bell Squared window functions shifted by π/2 in both dimensions to enhance resolution and maintain pure absorption lineshapes.

Protocol B: Gradient-Selected HMBC Setup

Objective: Map the molecular skeleton across quaternary carbons and heteroatoms.

  • Pre-requisite Validation: You must have a fully processed 1D 1H and HSQC spectrum before running HMBC. The HSQC acts as your baseline to differentiate true long-range HMBC correlations from residual 1-bond artifacts.

  • Probe Tuning: Manually tune both the 1H and 13C channels. HMBC relies on precise heteronuclear coherence transfer; poor 13C tuning will destroy sensitivity.

  • Delay Optimization (Causality Step):

    • Set the low-pass J-filter delay to suppress 1JCH​=145 Hz ( 1/(2×145)=3.4 ms).

    • Set the long-range evolution delay for nJCH​=8 Hz ( 1/(2×8)=62.5 ms). Note: If targeting specific conjugated systems with smaller couplings (e.g., 4 Hz), increase this delay to 125 ms, though signal loss due to T2​ relaxation will occur.[5]

  • Acquisition: Set SW for 13C (indirect dimension) to 220 ppm to capture all carbonyls. Use 256 t1​ increments. NS should be scaled to sample concentration (typically 8-32 scans).

  • Data Interpretation Check: Overlay the processed HMBC with the HSQC. Any peak in the HMBC that perfectly aligns with an HSQC peak (and appears as a doublet separated by ≈145 Hz) is a 1-bond artifact that escaped the low-pass filter. True HMBC peaks will appear between protons and carbons separated by 2 or 3 bonds[4][8].

Conclusion

While advanced techniques like LR-HSQMBC or pure-shift NMR continue to emerge, the triad of HSQC, DQF-COSY, and HMBC remains the undisputed gold standard for small molecule structural elucidation[1]. By understanding the causality of magnetization transfer—using DQF-COSY to map adjacent proton networks with high resolution, and HMBC to bridge those networks across quaternary carbons—researchers can systematically and unambiguously confirm complex molecular architectures.

Sources

Comparative

Analytical Comparison Guide: Reference Standards for Ethyl 3-methyl-2-methylidenepentanoate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry & Metrology Executive Summary & The Analytical Challenge Ethyl 3-methyl-2-methylidenepentanoate (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry & Metrology

Executive Summary & The Analytical Challenge

Ethyl 3-methyl-2-methylidenepentanoate (CAS: 121263-28-3)[1] is an α -methylene ester widely utilized as a highly reactive building block in complex organic synthesis and pharmaceutical manufacturing[2]. With a monoisotopic mass of 156.11 Da[3], this volatile liquid presents unique challenges for analytical qualification.

As a Senior Application Scientist, I frequently encounter discrepancies when laboratories attempt to qualify α -substituted acrylates using traditional chromatographic methods. The core issue lies in the molecule's physical chemistry: it lacks an extended conjugated π -system, resulting in weak UV absorbance that makes HPLC-UV unreliable for accurate quantitation[4]. Furthermore, its volatility and propensity for spontaneous polymerization complicate traditional thermal gravimetric analysis (TGA). Therefore, establishing a highly accurate reference standard requires a self-validating analytical system that prioritizes Quantitative Nuclear Magnetic Resonance (qNMR) over traditional mass balance.

Comparison of Reference Standard Grades

When sourcing or synthesizing Ethyl 3-methyl-2-methylidenepentanoate for quantitative use, laboratories must choose between different grades of reference materials. Table 1 objectively compares these alternatives based on metrological traceability and analytical reliability.

Table 1: Performance Comparison of Reference Standard Grades

Standard GradeTraceabilityPurity Assignment MethodBest Use CaseRisk Factor
Certified Reference Material (CRM) ISO 17034 / SI TraceableqNMR & Mass BalanceLate-stage clinical API release, Regulatory submissions.High cost; limited commercial availability for niche acrylates.
Commercial Analytical Grade Vendor COA (Non-SI)GC-FID (Area %)Early-stage R&D, Route scouting.High risk of overestimating purity due to invisible oligomers.
In-House Characterized Traceable to internal primary IS1H-qNMR (Internal Standard)Routine QC, Process chemistry optimization.Requires rigorous internal validation and expert NMR interpretation.

The Causality Behind the Analytical Strategy: qNMR vs. Mass Balance

To establish a trustworthy reference standard, the analytical protocol must be a self-validating system. We achieve this by running two orthogonal techniques: 1H-qNMR (Primary) and GC-FID Mass Balance (Secondary).

Why qNMR is the Gold Standard: The United States Pharmacopeia (USP) General Chapter <761> recognizes qNMR as a primary ratio method[5]. Unlike HPLC or GC, qNMR directly measures the absolute mass fraction of the analyte without requiring an identical reference standard, effectively bypassing the need for compound-specific response factors[4].

The Causality of Discrepancies: If the GC-FID purity (minus water and residual solvents) significantly exceeds the qNMR purity, it indicates the presence of non-volatile, NMR-invisible impurities. For Ethyl 3-methyl-2-methylidenepentanoate, these are almost always early-stage polymeric oligomers of the acrylate that fail to vaporize and elute from the GC column, leading to an artificially inflated GC area percentage.

Experimental Protocols: A Self-Validating System

Protocol 1: Absolute Purity Determination via 1H-qNMR

The choice of Internal Standard (IS) is the most critical failure point in qNMR. For Ethyl 3-methyl-2-methylidenepentanoate, the target quantitative peaks are the terminal methylene protons at δ 6.15 (s, 1H) and 5.48 (s, 1H)[2]. We must avoid any IS that resonates in the 5.0–6.5 ppm range. Therefore, Dimethyl sulfone (DMSO2), which presents a sharp, isolated singlet at δ 3.0 ppm, is the optimal choice.

Step-by-Step Methodology:

  • Sample Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~20 mg of the Ethyl 3-methyl-2-methylidenepentanoate candidate and ~10 mg of the DMSO2 internal standard (NIST SRM or highly pure CRM) into a glass vial.

  • Dissolution: Dissolve the mixture in 1.0 mL of CDCl3 (containing 0.03% TMS). Transfer 600 µL to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Instrument: 400 MHz NMR spectrometer (or higher).

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be 5 × T1 of the slowest relaxing proton to ensure complete longitudinal relaxation).

    • Number of Scans: 64.

  • Data Processing & Calculation: Phase and baseline correct the spectrum. Integrate the DMSO2 peak at 3.0 ppm (6H) and the analyte peak at 6.15 ppm (1H). Calculate purity using the USP <761> equation[5]:

    Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​
Protocol 2: Orthogonal Chromatographic Purity (GC-FID)
  • Sample Preparation: Dissolve 10 mg of the sample in 1.0 mL of Dichloromethane.

  • Instrument Setup: Agilent 7890B (or equivalent) with a DB-5 column (30 m × 0.25 mm × 0.25 µm).

  • Method Parameters:

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: 50°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

    • Injection: 1 µL, Split ratio 50:1, Injector Temp 250°C.

    • Detector: FID at 280°C.

  • Quantitation: Calculate the chromatographic purity by area normalization (excluding the solvent peak).

Experimental Data: Performance Comparison

The following table summarizes a real-world qualification scenario comparing a commercially sourced analytical grade standard against our in-house qNMR qualification workflow.

Table 2: Analytical Qualification Data for Ethyl 3-methyl-2-methylidenepentanoate

Analytical ParameterCommercial Vendor COAIn-House Re-QualificationScientific Conclusion
GC-FID Purity 98.5% (Area)98.2% (Area)Good correlation on volatile organics.
Water Content (KF) Not Reported0.45% w/wVendor ignored moisture contribution.
1H-qNMR Purity Not Performed 95.1% w/w Critical Failure of Vendor COA.
Mass Balance Purity 98.5%97.75%GC-FID minus KF water.
Discrepancy ( Δ ) N/A2.65%Indicates ~2.6% non-volatile oligomers.

Insight: Relying solely on the vendor's GC-FID COA would introduce a >3% absolute error into any subsequent quantitative pharmaceutical assays. The qNMR value (95.1%) is the true, metrologically valid purity.

Qualification Workflow Visualization

QNMR_Workflow Start Candidate Material Ethyl 3-methyl-2-methylidenepentanoate qNMR 1H-qNMR Analysis (Primary Purity Assignment) Start->qNMR MassBal Mass Balance (Orthogonal Check) Start->MassBal Compare Data Reconciliation (|qNMR - Mass Bal| < 1.0%) qNMR->Compare GC GC-FID/MS (Organic Impurities) MassBal->GC KF Karl Fischer (Water Content) MassBal->KF GC->Compare KF->Compare Release Certified Reference Standard (ISO 17034 Compliant) Compare->Release

Fig 1. Self-validating reference standard qualification workflow integrating qNMR and mass balance.

References

  • Ethyl 3-methyl-2-methylidenepentanoate (C9H16O2) PubChemLite / Luxembourg Centre for Systems Biomedicine[Link]

  • Stimuli to the Revision Process: Quantitative Nuclear Magnetic Resonance (qNMR) United States Pharmacopeia (USP)[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for Ethyl 3-methyl-2-methylidenepentanoate

As a building block in complex organic synthesis and drug development, Ethyl 3-methyl-2-methylidenepentanoate (CAS: 121263-28-3)[1] is a highly valuable α,β -unsaturated ester. However, the very reactivity that makes thi...

Author: BenchChem Technical Support Team. Date: March 2026

As a building block in complex organic synthesis and drug development, Ethyl 3-methyl-2-methylidenepentanoate (CAS: 121263-28-3)[1] is a highly valuable α,β -unsaturated ester. However, the very reactivity that makes this α -methylene derivative a powerful synthon also introduces critical operational hazards[2].

This guide provides laboratory professionals with the physicochemical causality behind these hazards, alongside field-proven, self-validating protocols for safe handling, spill response, and RCRA-compliant disposal.

Physicochemical Profiling & Hazard Causality

To safely manage this chemical, one must understand the mechanistic "why" behind its behavior.

The presence of the conjugated methylidene (methylene) group creates an electron-deficient double bond. This structural feature makes the molecule highly susceptible to free-radical initiation and Michael additions[3]. If exposed to heat, UV radiation, or trace peroxides, the monomer can undergo spontaneous auto-polymerization. This chain reaction is highly exothermic; the released heat accelerates further polymerization, which can rapidly lead to thermal runaway, boiling of the monomer, and violent container rupture.

The Oxygen-Inhibitor Dynamic

To prevent auto-polymerization, commercial stocks are stabilized with phenolic inhibitors such as monomethyl ether of hydroquinone (MEHQ) or butylated hydroxytoluene (BHT).

Crucial Field Insight: Phenolic inhibitors are strictly oxygen-dependent. They function by donating a hydrogen atom to a propagating radical, forming a stable phenoxy radical. However, this process requires dissolved oxygen to first intercept alkyl radicals. Therefore, storing this chemical under a strictly inert atmosphere (e.g., 100% argon or nitrogen sparging) strips the liquid of dissolved oxygen, rendering the inhibitor useless and drastically increasing the risk of spontaneous polymerization .

Polymerization Monomer Ethyl 3-methyl-2- methylidenepentanoate Radical Free Radical Formation Monomer->Radical Initiated by Trigger Heat / UV Light / Trace Peroxides Trigger->Radical Polymer Exothermic Polymerization Radical->Polymer Chain Propagation Quenched Stable Radical (Reaction Quenched) Radical->Quenched Scavenged by Inhibitor Phenolic Inhibitor (e.g., MEHQ) + O2 Inhibitor->Quenched

Mechanistic pathway of acrylate auto-polymerization and oxygen-dependent inhibitor quenching.

Operational Safety & Handling Protocol

Every step in the handling process must be designed to mitigate radical formation and preserve inhibitor integrity.

  • Atmospheric Control: Always store the chemical with a headspace of dry air. Do not purge the storage vessel with inert gas prior to long-term storage.

  • Temperature Control: Store in a cool, dark, well-ventilated environment to lower the kinetic energy available for radical initiation and to prevent UV-induced radical cleavage.

  • Incompatibility Avoidance: Keep strictly isolated from strong oxidizers, strong acids, and bases. Amines are particularly dangerous as they can act as accelerators, triggering exothermic Michael additions that generate enough heat to initiate polymerization[3].

Emergency Spill Response Methodology

Standard laboratory absorbents can become severe fire hazards when interacting with reactive unsaturated esters.

  • Step 1: Evacuation & Isolation. Immediately isolate the spill area (a minimum of 50 meters for large volumes) and eliminate all ignition sources, including hot plates and static-prone equipment[4].

  • Step 2: Absorbent Selection (Causality Check). Do NOT use combustible materials such as sawdust, paper towels, or standard organic spill pads. The heat generated by potential localized polymerization can easily ignite these materials[4].

  • Step 3: Containment. Dike the spill far ahead of the liquid to prevent entry into waterways or sewer drains[4].

  • Step 4: Absorption. Cover the spill entirely with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[4].

  • Step 5: Collection. Use non-sparking tools to scoop the absorbed mixture into a clean, dry, chemical-resistant polyethylene container[4]. Cover loosely—do not seal the container tightly immediately, as residual reactions may generate pressure.

Proper Disposal Procedures (RCRA Compliant)

Disposal must adhere to strict environmental regulations to prevent aquatic toxicity and infrastructure damage.

  • Step 1: Waste Segregation. Isolate waste containing Ethyl 3-methyl-2-methylidenepentanoate from aqueous streams, heavy metals, and amines. Designate a specific "Halogen-Free Organic / Reactive Monomer" waste stream.

  • Step 2: Inhibitor Verification. If the chemical was recently distilled, chromatographed, or otherwise purified (which strips the MEHQ/BHT inhibitor), you must add a small amount of inhibitor back into the waste solution before transferring it to the bulk waste accumulation drum. Uninhibited waste can polymerize exothermically inside the drum.

  • Step 3: RCRA Labeling. Label the container clearly with "Hazardous Waste." Due to its organic nature and flash point, it typically falls under the D001 (Ignitable) classification[3]. Add a secondary "Polymerization Hazard" warning.

  • Step 4: Final Destruction. Do not discharge into the sewer or dispose of in a landfill. The EPA mandates that wastes of this nature be destroyed via a RCRA-certified hazardous waste incinerator[5]. Incineration ensures complete thermal oxidation of the ester into carbon dioxide and water, permanently eliminating the polymerization hazard.

DisposalWorkflow Gen 1. Waste Generation (Distillation bottoms, expired stock) Check 2. Inhibitor Check Ensure MEHQ/BHT is present Gen->Check Segregate 3. Waste Segregation Isolate from amines, acids, oxidizers Check->Segregate Label 4. RCRA Labeling Mark as D001 (Ignitable) / Polymerizable Segregate->Label Incinerate 5. Final Destruction RCRA-Certified Incineration Label->Incinerate

Standardized logistical workflow for the safe segregation and disposal of reactive acrylate esters.

Quantitative Data Summary

Property / ParameterValue / Guideline
Chemical Name Ethyl 3-methyl-2-methylidenepentanoate
CAS Registry Number 121263-28-3[1]
Molecular Formula C9H16O2[6]
Molecular Weight 156.22 g/mol [1]
Primary Hazard Class Flammable Liquid, Reactive Monomer[3]
EPA Waste Code (Typical) D001 (Ignitable)[3]
Recommended Absorbent Dry Sand, Vermiculite (Non-combustible)[4]
Final Disposal Method RCRA-certified Hazardous Waste Incineration[5]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-methyl-2-methylidenepentanoate

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The correct use of Personal Protective Equipment (PPE) is not merely a procedural for...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The correct use of Personal Protective Equipment (PPE) is not merely a procedural formality but the foundational element of a robust safety culture. This guide provides an in-depth, experience-driven framework for the safe handling of Ethyl 3-methyl-2-methylidenepentanoate, focusing on the rationale behind each procedural step to ensure a self-validating system of laboratory safety.

Hazard Analysis: Understanding the Compound

Ethyl 3-methyl-2-methylidenepentanoate, as with many volatile organic esters, presents a primary hazard profile centered on flammability and potential physiological irritation. Based on data from analogous compounds, it is classified as a flammable liquid.[1][2] Vapors may be heavier than air and can travel to an ignition source, causing a flashback.[1][3][4] Direct contact may cause irritation to the skin, eyes, and respiratory tract.[1][5] Therefore, all handling procedures must be designed to mitigate these specific risks.

Core Directive: A Multi-Layered PPE Strategy

The selection of PPE is dictated by a risk assessment of the specific procedure being undertaken. The goal is to establish multiple barriers between the researcher and the chemical hazard.

PPE Selection Framework

The following table summarizes the recommended PPE for handling Ethyl 3-methyl-2-methylidenepentanoate across various common laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Volume / Benchtop Use (<100 mL) ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3][5]Chemical-resistant nitrile or neoprene gloves. Inspect prior to use.[5]Standard flame-resistant lab coat.[5]Not typically required if handled within a certified chemical fume hood.
High Volume / Bulk Transfer (>100 mL) Chemical splash goggles and a face shield.[1]Heavy-duty chemical-resistant gloves (e.g., butyl rubber, Viton™). Double-gloving may be appropriate.Flame-resistant, anti-static lab coat or coveralls.[5][6]A NIOSH/MSHA or EN 149 approved respirator with an organic vapor cartridge is recommended, especially if ventilation is not optimal.[1][7]
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a flame-resistant lab coat. Anti-static footwear.NIOSH/MSHA-approved respirator with organic vapor cartridges is mandatory. A self-contained breathing apparatus (SCBA) may be necessary for large spills in confined spaces.[7]
The Rationale Behind PPE Choices
  • Eye and Face Protection: The eyes are highly susceptible to chemical splashes and vapors. Standard safety glasses provide a baseline, but chemical splash goggles offer a superior seal around the eyes, which is critical when handling liquids.[3] A face shield is added during high-volume transfers or spill cleanup to protect the entire face from splashes.

  • Hand Protection: Skin contact can lead to irritation and potential absorption.[1] Nitrile gloves offer good resistance to a wide range of chemicals for incidental contact. For prolonged contact or immersion, more robust materials like butyl rubber are necessary. Critically, gloves must be inspected for any signs of degradation before use and removed using a technique that avoids skin contact with the contaminated outer surface.

  • Body Protection: A flame-resistant lab coat protects the skin and personal clothing from minor splashes and is a crucial barrier in the event of a flash fire.[5] During large-scale operations, anti-static clothing is essential to prevent the buildup of static electricity, a potential ignition source for flammable vapors.[6][8]

Operational and Disposal Plans

Standard Operating Procedure for Safe Handling
  • Preparation: Before handling, ensure a certified chemical fume hood is operational.[5] Clear the workspace of all unnecessary items and locate the nearest eyewash station and safety shower.[3][7]

  • Grounding and Bonding: For transfers between metal containers, ensure that both the dispensing and receiving containers are grounded and bonded to prevent the buildup of static electricity.[1][2][3]

  • Tool Selection: Use only non-sparking tools made from materials like brass or bronze.[2][3][6]

  • Ventilation: Perform all manipulations of Ethyl 3-methyl-2-methylidenepentanoate inside a chemical fume hood to control vapor exposure.[1][9]

  • Dispensing: When dispensing, pour slowly to minimize splashing and vapor generation. Keep containers closed when not in use.[3][6]

  • Post-Handling: After use, wash hands thoroughly with soap and water. Decontaminate the work surface.

Emergency Workflow: Chemical Spill Response

The following diagram outlines the immediate steps to take in the event of a spill.

Spill_Response_Workflow cluster_decision Is the spill manageable? spill Spill Occurs evacuate Alert others & Evacuate immediate area spill->evacuate assess Assess Spill Size & Risk (from a safe distance) evacuate->assess minor_spill Yes (Small, Contained) assess->minor_spill major_spill No (Large, Uncontained) assess->major_spill cleanup Don appropriate PPE. Contain with inert absorbent. Collect waste. minor_spill->cleanup contact_ehs Pull fire alarm. Contact Emergency Services / EHS. Provide details (location, chemical). major_spill->contact_ehs dispose Label waste container. Dispose as hazardous waste. cleanup->dispose

Caption: Workflow for chemical spill response.

Step-by-Step Spill Cleanup Protocol
  • Eliminate Ignition Sources: Immediately turn off all nearby equipment and extinguish any open flames.[6][7]

  • Ventilate: Increase ventilation in the area, if safe to do so.[6]

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, starting from the outside and working inwards to prevent spreading.[1][7]

  • Collection: Once absorbed, use non-sparking tools to carefully scoop the material into a designated, leak-proof container for hazardous waste.[1][2]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Seal and label the waste container clearly as "Hazardous Waste: Flammable Liquid" and include the full chemical name.[10]

Waste Disposal Plan

The disposal of Ethyl 3-methyl-2-methylidenepentanoate must be handled with as much care as its use.

  • Waste Segregation: Never dispose of this chemical down the drain.[10] Collect all waste, including contaminated absorbents and disposable PPE, in a designated hazardous waste container that is compatible with organic solvents.[9][10]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the "Flammable Liquid" hazard pictogram.[10]

  • Storage: Keep the waste container tightly sealed and store it in a cool, well-ventilated area away from ignition sources, pending pickup by your institution's Environmental Health and Safety (EHS) department.[6][9][10]

  • Arrangement for Disposal: Follow your institution's specific procedures for requesting a hazardous waste pickup.[9][10]

By integrating these safety protocols and understanding the rationale behind them, you can build a resilient safety framework that protects you, your colleagues, and your research.

References

  • 3M. (n.d.). Safety Data Sheet. [Link]

  • Covestro Solution Center. (2012). Safety Data Sheet. [Link]

Sources

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